Product packaging for 4-Bromo-6-methyl-1H-indazole(Cat. No.:CAS No. 885521-94-8)

4-Bromo-6-methyl-1H-indazole

Cat. No.: B1360838
CAS No.: 885521-94-8
M. Wt: 211.06 g/mol
InChI Key: WVLOLHQWIPXVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-6-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B1360838 4-Bromo-6-methyl-1H-indazole CAS No. 885521-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLOLHQWIPXVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646496
Record name 4-Bromo-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-94-8
Record name 4-Bromo-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Bromo-6-methyl-1H-indazole: Properties, Synthesis, and Reactivity for the Research Scientist

The indazole moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a rigid framework amenable to diverse functionalization, making it a cornerstone in modern medicinal chemistry.[2] Indazole derivatives are instrumental in the development of therapeutics across a wide range of diseases, including oncology, neurology, and inflammatory conditions, largely due to their ability to act as effective kinase inhibitors and receptor modulators.

Within this critical class of molecules, this compound emerges as a particularly valuable building block. The strategic placement of the bromine atom at the 4-position offers a versatile handle for late-stage functionalization via transition metal-catalyzed cross-coupling reactions, allowing for the rapid generation of molecular libraries to explore structure-activity relationships (SAR).[3] The methyl group at the 6-position provides an additional point for steric and electronic modulation of the molecule. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, synthesis, and reactivity of this key intermediate.

Physicochemical and Structural Properties

This compound is an orange to yellow solid at room temperature.[4] Its core properties are summarized below. Understanding these characteristics is fundamental for its appropriate handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₈H₇BrN₂[4][5]
Molecular Weight 211.06 g/mol [4]
Appearance Orange to yellow solid[4]
CAS Number 885521-94-8[4]
Purity (Typical) ≥ 95% (HPLC)[4]
Storage Conditions 0-8 °C, Store in a cool, dry place[4]
SMILES String CC1=CC2=C(C=NN2)C(=C1)Br[5]
InChI Key WVLOLHQWIPXVBQ-UHFFFAOYSA-N[5]
Melting Point Not explicitly reported; isomer 4-Bromo-1H-indazole melts at 160-165 °C[6]

Proposed Synthesis Pathway: Diazotization and Cyclization

The efficient and scalable synthesis of substituted indazoles is of paramount importance for their application in drug discovery. While a specific protocol for this compound is not extensively detailed in public literature, a robust and widely adopted method for analogous isomers involves the diazotization of a substituted aniline followed by an intramolecular cyclization.[7] This approach, known as the Jacobson indazole synthesis, provides a reliable route to the indazole core.

The proposed synthesis for this compound would logically start from 3-bromo-5-methylaniline. The causality behind this choice is the required substitution pattern on the final indazole ring. The workflow involves three key stages: protection of the amine, diazotization, and finally, cyclization to form the heterocyclic ring system.

SynthesisWorkflow cluster_0 Step 1: Acetylation (Protection) cluster_1 Step 2: Diazotization cluster_2 Step 3: Cyclization & Hydrolysis A 3-Bromo-5-methylaniline B N-(3-bromo-5-methylphenyl)acetamide A->B Acetic Anhydride Chloroform C Diazonium Intermediate B->C Isoamyl Nitrite Potassium Acetate Reflux (68°C) D This compound C->D 1. Heat (continued) 2. HCl (aq) 3. NaOH (aq) to pH 11

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for structurally similar indazoles.[7]

  • Step 1: Acetylation of 3-bromo-5-methylaniline

    • Rationale: The acetylation step protects the aniline's amino group, preventing it from undergoing undesired side reactions during the subsequent diazotization. Acetic anhydride is a common and effective acetylating agent.

    • Procedure: Dissolve 3-bromo-5-methylaniline in a suitable solvent like chloroform or glacial acetic acid in a reaction vessel. Cool the solution in an ice bath. Slowly add acetic anhydride dropwise while maintaining the temperature below 40°C. Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Step 2: Diazotization and Cyclization

    • Rationale: Isoamyl nitrite, in the presence of a weak base like potassium acetate, serves as the diazotizing agent, converting the acetylated amine into a diazonium species. Upon heating, this intermediate undergoes an intramolecular electrophilic aromatic substitution (cyclization) to form the indazole ring.

    • Procedure: To the reaction mixture from Step 1, add potassium acetate followed by the slow addition of isoamyl nitrite. Heat the mixture to reflux (approx. 68°C for chloroform) and maintain for several hours (e.g., 20 hours) to ensure complete cyclization.

  • Step 3: Work-up and Hydrolysis

    • Rationale: The initial work-up removes volatile components. Subsequent treatment with strong acid (HCl) hydrolyzes the N-acetyl protecting group, yielding the free 1H-indazole. Finally, basification is required to deprotonate the indazole and facilitate its isolation.

    • Procedure: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add concentrated hydrochloric acid and heat the mixture to approximately 50-55°C to effect hydrolysis. Cool the acidic solution and adjust the pH to ~11 by adding a 50% aqueous solution of sodium hydroxide. The product will precipitate and can be isolated.

  • Step 4: Isolation and Purification

    • Rationale: The crude product is isolated and purified to meet the high standards required for subsequent synthetic applications.

    • Procedure: The resulting solid is collected by filtration. To remove non-polar impurities, the solid can be slurried with a non-polar solvent like heptane, filtered, and then dried under vacuum to yield the final product, this compound. Purity can be assessed by HPLC, NMR, and Mass Spectrometry.[7]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation and quality control of this compound. While full datasets require experimental acquisition, the expected spectral features can be predicted based on the molecular structure. Spectroscopic data including ¹H NMR, IR, and MS are available from commercial suppliers.[8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton, and the methyl group protons.

    • A broad singlet for the N-H proton (typically downfield, ~10-13 ppm).

    • Two singlets (or narrow doublets due to meta-coupling) in the aromatic region (approx. 7.0-8.0 ppm) for the protons at the C5 and C7 positions.

    • A singlet in the aromatic region for the C3 proton.

    • A singlet around 2.4-2.5 ppm for the three protons of the methyl group at C6.

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals, corresponding to each carbon atom in the unique electronic environments of the molecule.

  • Mass Spectrometry (MS): The mass spectrum will be characterized by a molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity. This distinctive isotopic pattern is the hallmark of a molecule containing a single bromine atom (due to the nearly 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). The expected monoisotopic mass is 209.979 Da.[5]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its capacity for further elaboration. The molecule possesses two primary sites for functionalization: the pyrazole nitrogen and the C4-bromine.

N-H Functionalization

The N-H proton of the pyrazole ring is acidic and can be readily deprotonated with a suitable base to form an indazolide anion. This anion is a potent nucleophile that can react with various electrophiles, leading to N-alkylation, N-arylation, or N-acylation. This reaction is often not regioselective, potentially yielding a mixture of N1 and N2 substituted products, which can be influenced by the choice of reagents and reaction conditions.[9][10]

C-Br Functionalization: Cross-Coupling Reactions

The bromine atom at the C4 position is the most valuable feature for synthetic diversification. It serves as an ideal handle for transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern drug synthesis.[11]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) allows for the formation of a new carbon-carbon bond, introducing aryl or heteroaryl substituents at the 4-position.[3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-indazole with a wide range of primary or secondary amines.

  • Sonogashira Coupling: The introduction of alkyne functionalities can be achieved through palladium-copper co-catalyzed coupling with terminal alkynes.

SuzukiCoupling Indazole This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base Indazole->Catalyst BoronicAcid Aryl Boronic Acid R-B(OH)₂ BoronicAcid->Catalyst Product 4-Aryl-6-methyl-1H-indazole Catalyst->Product C-C Bond Formation

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of complex molecules for pharmaceutical research.[4] The indazole core is a well-established pharmacophore in numerous kinase inhibitors used in oncology. By leveraging the reactivity of the bromine atom, drug discovery teams can rapidly synthesize and screen libraries of analogues to optimize potency, selectivity, and pharmacokinetic properties. Its utility extends to the development of novel agents in neurology and other therapeutic areas where indazole-based compounds have shown significant promise.[4]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related bromo-indazoles provide essential guidance for safe handling.[6][12][13]

  • Hazards: Analogous compounds are classified as toxic or harmful if swallowed (Acute Tox. 3 or 4), cause skin irritation (Skin Irrit. 2), cause serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[6][13][14]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

    • Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]

    • Avoid contact with skin, eyes, and clothing.[15]

    • Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]

  • First Aid:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[13]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[13]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at the recommended temperature of 0-8 °C.[4]

References

4-Bromo-6-methyl-1H-indazole CAS number 885521-94-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Bromo-6-methyl-1H-indazole (CAS 885521-94-8)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 885521-94-8, a heterocyclic compound of significant interest in modern medicinal chemistry. The indazole nucleus is a privileged scaffold found in numerous biologically active compounds, and this particular derivative, featuring bromine and methyl substituents, serves as a versatile building block for the synthesis of novel therapeutic agents.[1][2] This document delineates its chemical and physical properties, outlines plausible synthetic routes with mechanistic insights, explores its applications in drug discovery, and provides essential safety and handling protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their scientific endeavors.

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in the development of pharmaceuticals, prized for their ability to engage in diverse biological interactions.[2] Among these, the indazole ring system—a fusion of benzene and pyrazole rings—has emerged as a critical structural motif in a wide array of pharmacologically active molecules.[2][3] Indazole derivatives exhibit a remarkable spectrum of biological activities, including anti-tumor, anti-inflammatory, antimicrobial, and anti-HIV properties.[2][4][5]

This compound is a strategically functionalized derivative within this class. The presence of a bromine atom at the 4-position and a methyl group at the 6-position offers distinct advantages for synthetic chemists. The bromine atom serves as a versatile handle for post-synthetic modification, primarily through metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methyl group, meanwhile, modulates the electronic properties and steric profile of the molecule, influencing its binding affinity and metabolic stability in biological systems. Consequently, this compound is widely utilized as a key intermediate in the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors for oncology and therapeutics for neurological disorders.[1]

cluster_Indazole Indazole Core cluster_Applications Pharmacological Activities Indazole Indazole Scaffold Anticancer Anti-Cancer Indazole->Anticancer e.g., Kinase Inhibitors AntiInflammatory Anti-Inflammatory Indazole->AntiInflammatory Antimicrobial Antimicrobial Indazole->Antimicrobial Neurology Neurology Indazole->Neurology Title Figure 1: The Indazole Scaffold in Medicinal Chemistry

Caption: The versatile indazole scaffold is a cornerstone for developing drugs with diverse pharmacological activities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research. The key characteristics of this compound are summarized below. While exhaustive experimental data is not always available in public literature, the following table consolidates information from reliable chemical suppliers and predictive models.

PropertyValueSource(s)
CAS Number 885521-94-8[6][7]
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance Expected to be an off-white to yellow solidInferred from related compounds[8][9]
Purity ≥97% (Typical)[6]
Solubility Expected to be soluble in organic solvents such as DMSO, DMF, and methanolInferred from related compounds[10]
Storage Conditions Keep refrigerated (2-8°C), sealed in a dry environment[9][11]
  • ¹H NMR: Protons on the aromatic ring, the methyl group, and the N-H of the indazole would show characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: Signals corresponding to the eight unique carbon atoms would be observed.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+H]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be achieved through various established methodologies, often involving the cyclization of appropriately substituted aniline or hydrazone precursors.[8][14][15][16] While a specific, peer-reviewed protocol for this compound is not detailed in the provided search results, a plausible and robust synthetic route can be constructed based on the well-documented synthesis of the isomeric 6-Bromo-1H-indazole.[17] This common approach involves the diazotization of a substituted aniline followed by an intramolecular cyclization.

Plausible Synthetic Workflow

A logical precursor for this compound is 3-Bromo-5-methyl-2-aminobenzaldehyde or a related derivative. The general strategy involves forming the N-N bond to complete the pyrazole ring portion of the indazole.

Precursor Substituted Aniline (e.g., 4-Bromo-2-formyl-6-methylaniline) Step1 Step 1: Hydrazine Reaction Precursor->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Step 2: Cyclization (Acid or Base Catalyzed) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Title Figure 2: Plausible Synthetic Workflow for this compound

Caption: A conceptual workflow for synthesizing the target indazole via a hydrazone intermediate and subsequent cyclization.

Exemplary Experimental Protocol

The following protocol is a representative, generalized procedure adapted from established methods for synthesizing substituted indazoles.[15][17][18]

Objective: To synthesize this compound from a suitable precursor.

Step 1: Formation of Hydrazone Intermediate

  • Dissolve the starting material (e.g., 3-Bromo-5-methyl-2-aminobenzaldehyde, 1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.1-1.5 eq) dropwise to the solution at room temperature. The choice of hydrazine is critical; using hydrazine itself will lead to an N-unsubstituted indazole, while a substituted hydrazine (e.g., methylhydrazine) would yield an N-substituted product.[8]

  • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate hydrazone may precipitate or can be isolated by removing the solvent under reduced pressure.

Causality: This step forms the crucial C=N-N bond. Hydrazine acts as a nucleophile, attacking the carbonyl group of the aldehyde precursor, followed by dehydration to yield the stable hydrazone.

Step 2: Intramolecular Cyclization

  • The crude hydrazone intermediate is dissolved in a high-boiling point solvent like toluene or dimethylformamide (DMF).

  • Add a catalyst. Depending on the specific substrate and desired outcome, this can be an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium carbonate).[16]

  • Heat the mixture to reflux (e.g., 80-120 °C) for several hours until TLC analysis indicates the consumption of the intermediate.

  • Cool the reaction mixture to room temperature.

Causality: The elevated temperature and catalytic conditions promote the intramolecular cyclization. This key step involves the formation of the N-N single bond of the pyrazole ring, leading to the stable, aromatic indazole system.

Step 3: Work-up and Purification

  • Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Confirm the structure and assess the purity of the final product using NMR, MS, and HPLC.[10]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an end-product but rather a valuable scaffold for building more complex, biologically active molecules.[1] Its utility stems from the strategic placement of its functional groups, which allows for selective and predictable chemical modifications.

  • Key Intermediate for Kinase Inhibitors: The indazole core is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology.[2][10] This compound serves as a starting point for synthesizing libraries of potential inhibitors by modifying the 4-position.

  • Versatile Building Block: The C4-bromine atom is ideal for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the attachment of various aryl, heteroaryl, or alkyl groups to explore the structure-activity relationship (SAR) of a drug candidate.

  • Neurological and Inflammatory Research: Indazole derivatives have shown promise in treating inflammatory disorders and neurodegenerative diseases.[1][4][19] This building block can be used to develop novel compounds targeting enzymes and receptors implicated in these conditions.

  • Agrochemicals: The indazole scaffold also finds application in the development of new pesticides and herbicides.[1]

cluster_Modifications Synthetic Modifications cluster_Outcomes Target Molecules & Applications Core This compound (Core Scaffold) Suzuki Suzuki Coupling (at C4-Br) Core->Suzuki N_Alkylation N1-Alkylation Core->N_Alkylation C3_Func C3-Functionalization Core->C3_Func Kinase Kinase Inhibitors (Oncology) Suzuki->Kinase CNS CNS Agents (Neurology) N_Alkylation->CNS AntiInflam Anti-inflammatory Drugs C3_Func->AntiInflam Title Figure 3: Role as a Versatile Scaffold in Drug Discovery

Caption: this compound serves as a central scaffold for diverse synthetic modifications, leading to various classes of therapeutic agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is based on safety data sheets (SDS) for structurally similar bromo-indazole compounds.[11][20][21]

Hazard Identification (Based on Analogs):

  • Acute Toxicity, Oral: May be harmful if swallowed.[21]

  • Skin Irritation: Causes skin irritation.[11][21]

  • Eye Irritation: Causes serious eye irritation.[11][21]

  • Respiratory Irritation: May cause respiratory irritation.[11][21]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][21]

  • Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.[20][21]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[11][20]

Storage and Disposal:

  • Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place.[21] Refrigeration (2-8°C) is recommended.[11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS 885521-94-8) is a highly valuable and versatile chemical intermediate. Its strategic functionalization provides chemists with a powerful tool for the synthesis of complex molecular architectures. Its primary role as a building block in the development of kinase inhibitors and other therapeutic agents underscores its importance in the field of drug discovery.[1][10] A firm grasp of its properties, synthetic accessibility, and safe handling practices is essential for researchers aiming to unlock its full potential in creating the next generation of innovative medicines.

References

An In-depth Technical Guide to 4-Bromo-6-methyl-1H-indazole: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 4-Bromo-6-methyl-1H-indazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique substitution pattern makes it a valuable intermediate in the synthesis of complex bioactive molecules, particularly in the realms of oncology and neurology.[1] This document delves into the molecular structure, plausible synthetic pathways, physicochemical characteristics, and analytical methodologies pertinent to this compound, offering field-proven insights into its application.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[2] Indazole-containing compounds exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[3][4] The introduction of a bromine atom at the 4-position and a methyl group at the 6-position of the 1H-indazole core creates a versatile synthetic intermediate. The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, while the methyl group can influence the compound's lipophilicity and metabolic stability. Consequently, this compound is a sought-after building block for the synthesis of targeted therapeutics.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the planar indazole ring system with a bromine substituent on the benzene portion and a methyl group at the opposite side of the ring. The "1H" designation indicates that the nitrogen atom at position 1 of the pyrazole ring bears a hydrogen atom.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₇BrN₂[5]
Molecular Weight 211.06 g/mol
Appearance Likely an off-white to yellow solidInferred from related compounds
Purity ≥95% (typically assessed by HPLC)Inferred from commercial suppliers
Storage Store at 0-8 °C, sealed in a dry environment

Plausible Synthetic Pathway

Proposed Synthesis Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Cyclization start 2-Amino-5-methylaniline step1_reagents N-Bromosuccinimide (NBS) in Acetonitrile start->step1_reagents Electrophilic Aromatic Substitution product1 3-Bromo-4-amino-5-methylaniline step1_reagents->product1 step2_reagents Sodium Nitrite (NaNO₂) Acetic Acid, Heat product1->step2_reagents Intramolecular Cyclization final_product This compound step2_reagents->final_product

Caption: Proposed two-step synthesis of this compound.

Detailed Plausible Experimental Protocol

This protocol is a proposed methodology and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 3-Bromo-4-amino-5-methylaniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-Amino-5-methylaniline (1.0 eq) in acetonitrile.

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in acetonitrile and add it dropwise to the aniline solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 3-Bromo-4-amino-5-methylaniline by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the purified 3-Bromo-4-amino-5-methylaniline (1.0 eq) from the previous step in glacial acetic acid.

  • Diazotization and Cyclization: Cool the solution to 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 1-2 hours.

  • Reaction Monitoring: Monitor the formation of the indazole product by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Isolation and Purification: The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0br s1HNH The acidic proton on the nitrogen of the indazole ring typically appears as a broad singlet at a downfield chemical shift.
~8.1s1HC3-H The proton at the 3-position of the indazole ring is a singlet and is deshielded by the adjacent nitrogen atoms.
~7.4s1HC5-H The proton at the 5-position is a singlet due to the adjacent methyl and bromo substituents.
~7.2s1HC7-H The proton at the 7-position is a singlet, influenced by the adjacent nitrogen and the bromine at the 4-position.
~2.4s3HC6-CH₃ The protons of the methyl group will appear as a sharp singlet in the aliphatic region.

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The expected chemical shifts are based on the analysis of similar indazole derivatives.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectrum Data (Electron Ionization, EI)

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 210 and 212 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

  • Major Fragmentation Pathways: Fragmentation may involve the loss of HCN from the pyrazole ring, or the loss of a bromine radical.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A typical method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a small amount of trifluoroacetic acid or formic acid. The purity is determined by the area percentage of the main peak detected by a UV detector.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: Based on data for similar compounds, it is likely to be classified as harmful if swallowed, and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Research and Development

This compound is a valuable building block in the synthesis of a variety of target molecules in drug discovery and materials science.

  • Oncology: The indazole scaffold is a core component of many kinase inhibitors. The bromo- and methyl- substituents on this intermediate allow for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective anti-cancer agents.[1]

  • Neurology: Substituted indazoles have shown promise in the treatment of various neurological disorders. This compound can serve as a starting point for the synthesis of novel compounds with potential therapeutic effects in this area.[1]

  • Materials Science: The electronic properties of the indazole ring system make it an interesting candidate for the development of organic electronic materials. The bromine atom allows for the facile introduction of other functional groups to tune the material's properties.[1]

Application Workflow in Drug Discovery

G start This compound (Starting Material) step1 Suzuki or Buchwald-Hartwig Cross-Coupling at C4-Br start->step1 step2 N-Alkylation/Arylation at N1 start->step2 product_library Library of Diverse Indazole Derivatives step1->product_library step2->product_library screening High-Throughput Biological Screening (e.g., Kinase Assays) product_library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: A typical workflow illustrating the use of this compound in a drug discovery program.

Conclusion

This compound is a strategically important molecule for chemical synthesis, particularly in the pharmaceutical industry. Its well-defined structure and the reactivity of its functional groups provide a versatile platform for the creation of novel compounds with significant therapeutic potential. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and the necessary analytical techniques for its characterization. As research into targeted therapies continues to expand, the demand for such well-functionalized heterocyclic building blocks is expected to grow, further cementing the importance of this compound in the field of medicinal chemistry.

References

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-6-methyl-1H-indazole is a substituted indazole that serves as a valuable building block in medicinal chemistry and materials science.[1] The indazole core is a key pharmacophore found in numerous therapeutic agents, including those with applications in oncology and neurology.[1] The specific substitution pattern of a bromine atom at the 4-position and a methyl group at the 6-position offers unique opportunities for further functionalization, making it a crucial intermediate in the synthesis of complex bioactive molecules.

A thorough understanding of the molecular structure of this compound is paramount for its effective utilization in research and development. Spectroscopic analysis provides the definitive confirmation of its chemical identity and purity. This in-depth technical guide presents a comprehensive overview of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section provides a detailed experimental protocol, data interpretation, and the scientific rationale behind the analysis, designed for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Experimental Protocol

Rationale: The choice of solvent is critical in NMR spectroscopy. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for indazole derivatives due to its ability to dissolve a wide range of organic compounds and because the N-H proton is often observable as a broad singlet, which might be exchanged in protic solvents like methanol-d₄ or D₂O. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly useful for resolving the aromatic protons.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: The analysis is performed on a 400 MHz NMR spectrometer. Standard acquisition parameters are used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Data Acquisition: Acquire the spectrum at room temperature. The spectral width should be set to encompass the expected chemical shifts (typically 0-14 ppm).

  • Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Data Summary and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
NH -1~13.2Broad Singlet1H
H -3~8.2Singlet1H
H -7~7.6Singlet1H
H -5~7.2Singlet1H
CH ₃-6~2.4Singlet3H

In-depth Interpretation:

  • N-H Proton (δ ~13.2 ppm): The proton attached to the N1 of the indazole ring is expected to be significantly deshielded and appear as a broad singlet far downfield. This is characteristic of acidic protons involved in hydrogen bonding and tautomerism.

  • H-3 Proton (δ ~8.2 ppm): This proton is attached to a carbon adjacent to a nitrogen atom in the five-membered ring, leading to a downfield shift. It is expected to be a singlet as there are no adjacent protons for coupling.

  • Aromatic Protons (H-7 and H-5, δ ~7.6 and ~7.2 ppm): These protons are on the benzene ring portion of the indazole. H-7 is adjacent to the pyrazole ring, while H-5 is situated between the bromine and methyl-substituted carbons. Their precise chemical shifts are influenced by the electronic effects of the substituents. They are predicted to appear as singlets due to the substitution pattern preventing vicinal coupling.

  • Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group at the C6 position are chemically equivalent and appear as a sharp singlet in the upfield region of the aromatic spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol

Rationale: A proton-decoupled ¹³C NMR experiment is standard for obtaining a spectrum with singlets for each carbon, which simplifies interpretation. A sufficient number of scans are required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Step-by-Step Methodology:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The experiment is performed on a 400 MHz spectrometer, which corresponds to a ¹³C frequency of approximately 100 MHz. A standard proton-decoupled pulse sequence is used.

  • Data Acquisition: A larger number of scans (e.g., 1024 or more) is typically required. The spectral width should be set to cover the expected range for aromatic and aliphatic carbons (e.g., 0-160 ppm).

  • Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phased, baseline corrected, and referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Data Summary and Interpretation

The following table summarizes the predicted ¹³C NMR spectral data.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C7a~141
C6~138
C3~134
C3a~123
C5~122
C7~118
C4~115
C H₃~21

In-depth Interpretation:

  • Quaternary Carbons (C7a, C6, C3a, C4): These carbons do not have any attached protons and their signals are typically of lower intensity in a standard ¹³C NMR spectrum. Their chemical shifts are determined by their position within the heterocyclic ring system and the electronic effects of the substituents. The carbon bearing the bromine (C4) is expected to be shifted to the region around 115 ppm.

  • Methine Carbons (C3, C5, C7): These are the carbons with one attached proton. Their chemical shifts are influenced by their proximity to the nitrogen atoms and the bromine substituent.

  • Methyl Carbon (CH₃): The carbon of the methyl group is expected to appear in the upfield aliphatic region, around 21 ppm.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol

Rationale: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like indazoles, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Infusion and Ionization: The solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument). The analysis is typically performed in positive ion mode.

  • Mass Analysis: The mass spectrum is acquired over a relevant mass range (e.g., m/z 100-400).

  • Data Analysis: The spectrum is analyzed to identify the molecular ion peak and its isotopic pattern. The accurate mass is used to calculate the elemental composition.

Data Summary and Interpretation
Parameter Value
Molecular Formula C₈H₇BrN₂
Monoisotopic Mass 210.9793 Da
Predicted [M+H]⁺ 211.9871 Da
Predicted [M+Na]⁺ 233.9690 Da

In-depth Interpretation:

  • Isotopic Pattern: A key feature in the mass spectrum of this compound will be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region will show two peaks of almost equal intensity, separated by 2 Da (e.g., at m/z 211 and 213 for the molecular ion, or 212 and 214 for the [M+H]⁺ ion). This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

  • High-Resolution Data: The accurate mass measurement of the molecular ion allows for the unambiguous confirmation of the elemental formula C₈H₇BrN₂.

Infrared Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of the chemical bonds. It is a useful technique for identifying the functional groups present in a molecule.

Experimental Protocol

Rationale: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples that requires minimal sample preparation.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups.

Data Summary and Interpretation

The following table summarizes the expected characteristic IR absorption bands for this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300-3100Medium, Broad
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch2950-2850Medium-Weak
C=C and C=N Stretch (Aromatic)1620-1450Medium-Strong
C-N Stretch1350-1250Medium
C-Br Stretch650-550Strong

In-depth Interpretation:

  • N-H Stretch: A broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring, with the broadening due to hydrogen bonding.

  • C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H stretching vibrations, while peaks just below 3000 cm⁻¹ are due to the C-H stretches of the methyl group.

  • Aromatic Ring Vibrations: A series of absorptions in the 1620-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the bicyclic aromatic system.

  • C-Br Stretch: A strong absorption in the fingerprint region, typically between 650-550 cm⁻¹, is indicative of the C-Br stretching vibration.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The combination of ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and infrared spectroscopy identifies the key functional groups. Together, these techniques provide an unambiguous confirmation of the molecular structure, which is essential for its application in pharmaceutical and materials science research. This guide serves as a valuable resource for scientists, enabling them to confidently verify the identity and purity of this important chemical intermediate.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-6-methyl-1H-indazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, a detailed prediction of proton resonances, and a standard protocol for experimental acquisition. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for the structural elucidation of this important heterocyclic compound.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. The precise substitution pattern on the indazole ring is critical for its biological function, and therefore, unambiguous structural confirmation is paramount.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By providing detailed information about the chemical environment, connectivity, and spatial arrangement of protons, ¹H NMR allows for the unequivocal confirmation of molecular structures. This guide will provide a detailed theoretical framework for understanding the ¹H NMR spectrum of this compound, enabling researchers to confidently identify and characterize this compound.

Molecular Structure and Proton Environments

To predict and interpret the ¹H NMR spectrum, it is essential to first analyze the molecular structure of this compound and identify the distinct proton environments.

Figure 1: Chemical structure of this compound with proton labeling.

The molecule has four distinct types of protons that will give rise to separate signals in the ¹H NMR spectrum:

  • N-H (H1): The proton attached to the nitrogen at position 1.

  • Aromatic Protons (H3, H5, H7): Protons directly attached to the indazole ring system.

  • Methyl Protons (CH₃): The three equivalent protons of the methyl group at position 6.

Theoretical ¹H NMR Spectrum: A Predictive Analysis

In the absence of an experimental spectrum, a robust prediction can be made based on established principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is primarily influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, shifting their resonance to a lower chemical shift (upfield).

  • N-H (H1): The N-H proton of an indazole is typically broad and appears significantly downfield due to its acidic nature and involvement in hydrogen bonding. Its chemical shift is highly dependent on the solvent and concentration. A predicted range of 12.0 - 13.0 ppm is reasonable.

  • H-3: This proton is on the pyrazole ring of the indazole system. It is adjacent to a nitrogen atom and is expected to be in the aromatic region. Its chemical shift is predicted to be around 8.0 - 8.2 ppm .

  • H-7: This proton is on the benzene ring portion of the indazole. It is ortho to a nitrogen atom, which will have a deshielding effect. It is also subject to a through-space interaction with the bromine at position 4. We can predict its chemical shift to be in the range of 7.5 - 7.7 ppm .

  • H-5: This proton is situated between the bromine at position 4 and the methyl group at position 6. The bromine atom will have a deshielding effect, while the methyl group has a weak shielding effect. The net effect will likely result in a chemical shift around 7.2 - 7.4 ppm .

  • Methyl Protons (CH₃): The protons of the methyl group are attached to the aromatic ring and will resonate in the upfield region characteristic of alkyl substituents on an aromatic core. A chemical shift of approximately 2.4 - 2.6 ppm is expected.

Predicted Multiplicities and Coupling Constants (J)

The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons (the n+1 rule). The coupling constant (J), measured in Hertz (Hz), is a measure of the interaction between two protons and is independent of the magnetic field strength.

  • N-H (H1): This signal is expected to be a broad singlet . The quadrupole moment of the adjacent nitrogen and potential rapid exchange with solvent protons often lead to the decoupling of the N-H proton from other protons.

  • H-3: This proton has no adjacent protons, so it will appear as a singlet .

  • H-7: This proton is expected to show a small coupling to H-5 (a four-bond coupling, ⁴J), which is often observed in aromatic systems as a narrow multiplet or a slightly broadened singlet. We predict a singlet or a narrow doublet .

  • H-5: This proton will be coupled to H-7 (⁴J). Similar to H-7, it is predicted to be a singlet or a narrow doublet .

  • Methyl Protons (CH₃): These three equivalent protons have no adjacent protons, so they will appear as a sharp singlet .

Summary of Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-H12.0 - 13.0Broad Singlet-
H-38.0 - 8.2Singlet-
H-77.5 - 7.7Singlet-
H-57.2 - 7.4Singlet-
CH₃2.4 - 2.6Singlet-

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following is a generalized protocol for obtaining the ¹H NMR spectrum of this compound. The specific parameters may need to be optimized based on the available instrumentation.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for indazoles as it can help in observing the N-H proton.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

    • Number of Scans (NS): 8-16 scans for a routine spectrum. More scans will improve the signal-to-noise ratio.

    • Spectral Width (SW): A range of -2 to 16 ppm is typically sufficient to cover all expected proton signals.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm or CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Instrument Parameters (Pulse Program, SW, NS, etc.) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate analyze Spectral Analysis integrate->analyze

Figure 2: A generalized workflow for acquiring and processing a ¹H NMR spectrum.

Data Interpretation: A Self-Validating Approach

The interpretation of the ¹H NMR spectrum should be a systematic process to confirm the structure of this compound.

  • Signal Count: The spectrum should display five distinct signals, corresponding to the five different proton environments (N-H, H-3, H-7, H-5, and CH₃).

  • Integration: The integral of each signal should correspond to the number of protons it represents. The expected integration ratio would be 1:1:1:1:3 (N-H : H-3 : H-7 : H-5 : CH₃).

  • Chemical Shift Analysis: The observed chemical shifts should align with the predicted values. The downfield region should contain the broad N-H signal and the aromatic protons, while the upfield region will show the singlet for the methyl group.

  • Multiplicity Analysis: The observed splitting patterns should match the predictions. The lack of coupling for H-3, H-5, H-7, and the methyl protons is a key identifying feature.

By systematically comparing the experimental data to these theoretical predictions, a high degree of confidence in the structural assignment can be achieved. Any significant deviation from the predicted spectrum would warrant further investigation, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC), to definitively establish the structure.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the ¹H NMR spectrum of this compound. By understanding the principles of chemical shifts and coupling, researchers can confidently predict, acquire, and interpret the spectrum of this and related molecules. The provided methodologies and predictive data serve as a valuable resource for scientists engaged in the synthesis and characterization of novel indazole derivatives for pharmaceutical and materials science applications.

Biological activity of substituted indazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Substituted Indazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently yield compounds of significant therapeutic value. These are often termed "privileged structures." The indazole scaffold, a bicyclic heteroaromatic system, has unequivocally earned this distinction.[1] Comprising a benzene ring fused to a pyrazole ring, its unique electronic properties and versatile substitution points have enabled the generation of a vast library of derivatives.[2][3] These compounds exhibit a remarkable breadth of biological activities, leading to the development of several clinically approved drugs, particularly in oncology.[2][4][5] This guide moves beyond a simple cataloging of activities, aiming instead to provide a deep, mechanistic understanding of how substitutions on the indazole core drive therapeutic effects, the causality behind experimental design for their evaluation, and a clear-eyed view of their future potential.

The Indazole Core: A Foundation for Diverse Bioactivity

Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and thus more commonly explored pharmacophore.[2][4] The scaffold's aromaticity and the presence of nitrogen atoms create a rich electronic environment, allowing for a variety of intermolecular interactions with biological targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. This versatility is the foundation upon which a multitude of potent and selective agents have been built, targeting a wide range of proteins involved in disease pathogenesis.[3][6]

Anticancer Activity: A Multifaceted Approach to Oncology

The most profound impact of indazole derivatives has been in the field of oncology. Their success stems from the ability to target multiple, distinct hallmarks of cancer, from uncontrolled proliferation and angiogenesis to DNA repair and immune evasion.[1][5][7]

Inhibition of Protein Kinases: Shutting Down Pro-Survival Signaling

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a common driver of cancer. Indazole derivatives have proven to be exceptional scaffolds for designing potent kinase inhibitors.[8][9]

2.1.1. Targeting Angiogenesis: VEGFR and PDGFR Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[10] Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key tyrosine kinases that drive this process.[11]

  • Pazopanib (Votrient®): This FDA-approved drug is a multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[12][13][14] By binding to the ATP-binding pocket of these receptors, pazopanib prevents their autophosphorylation and activation, thereby blocking downstream signaling cascades essential for endothelial cell proliferation, migration, and survival.[11][14][15] This effectively chokes off the tumor's blood and nutrient supply.

  • Axitinib (Inlyta®): Axitinib is a second-generation, potent, and selective inhibitor of VEGFR-1, -2, and -3.[16][17][18] Its high selectivity is a key feature, potentially leading to a more focused therapeutic effect with a different side-effect profile compared to less selective inhibitors.[10][17] The mechanism is centered on blocking the ATP-binding site of VEGFRs, thus inhibiting angiogenesis.[10][19]

VEGFR_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF Ligand VEGFR VEGFR Dimer VEGF->VEGFR Binds ADP ADP VEGFR->ADP PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Pazopanib Pazopanib / Axitinib Pazopanib->VEGFR Inhibits Autophosphorylation ATP ATP ATP->VEGFR RAF RAF PLCg->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR signaling pathway and point of inhibition by indazole derivatives.

2.1.2. Targeting DNA Repair: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for repairing single-strand DNA breaks.[20] In cancers with mutations in BRCA1/2 genes, the homologous recombination (HRR) pathway for repairing double-strand breaks is deficient. Inhibiting PARP in these cells creates a state of "synthetic lethality": single-strand breaks escalate into lethal double-strand breaks that cannot be repaired, leading to selective cancer cell death.[21]

  • Niraparib (Zejula®): Niraparib is a potent and selective inhibitor of PARP-1 and PARP-2.[22][23] It not only blocks the enzymatic activity of PARP but also "traps" the PARP enzyme on the DNA at the site of damage.[20][24] This trapped PARP-DNA complex is highly cytotoxic and is a key part of its mechanism of action, proving effective even in some patients without BRCA mutations.[22][24]

PARP_Inhibition_Pathway cluster_normal Normal Cell / HR-Proficient Cancer Cell cluster_synthetic_lethality BRCA-Deficient Cell + PARP Inhibitor SSB1 Single-Strand DNA Break PARP1 PARP SSB1->PARP1 BER1 Base Excision Repair PARP1->BER1 Mediates Survival1 Cell Survival BER1->Survival1 Leads to DSB1 Double-Strand DNA Break HRR1 Homologous Recombination Repair DSB1->HRR1 HRR1->Survival1 Leads to Niraparib Niraparib PARP2 PARP Niraparib->PARP2 Inhibits & 'Traps' SSB2 Single-Strand DNA Break SSB2->PARP2 DSB2 Double-Strand DNA Break (Unrepaired) SSB2->DSB2 Escalates to HRR2 Deficient HRR (due to BRCA mutation) DSB2->HRR2 Cannot repair Apoptosis Apoptosis (Cell Death) DSB2->Apoptosis

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.

Modulating the Tumor Microenvironment: IDO1 Inhibition

Tumors can evade the immune system by creating an immunosuppressive microenvironment. Indoleamine 2,3-dioxygenase-1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[25][26] High kynurenine levels suppress the activity of effector T cells and natural killer (NK) cells while promoting immunosuppressive regulatory T cells (Tregs), effectively shielding the tumor from immune attack.[26][27]

  • Epacadostat: This indazole derivative is a potent and selective inhibitor of the IDO1 enzyme.[28][29] By blocking the conversion of tryptophan to kynurenine, epacadostat aims to reverse this immunosuppressive mechanism, restoring local tryptophan levels and enhancing the ability of T cells to recognize and attack cancer cells.[25][26] Though it faced setbacks in late-stage clinical trials for melanoma, the targeting of this pathway remains an area of active research.[28]

IDO1_Pathway cluster_pathway IDO1-Mediated Immune Suppression Tryptophan Tryptophan IDO1 IDO1 Enzyme (in Tumor/APCs) Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Treg Regulatory T-cells (Tregs) Kynurenine->Treg Promotes Tcell Effector T-cells Kynurenine->Tcell Inhibits Treg->Tcell Suppresses Suppression Immune Suppression Epacadostat Epacadostat Epacadostat->IDO1 Inhibits

Caption: The IDO1 pathway and its role in tumor immune evasion.

Diverse Anticancer Mechanisms

Beyond these well-defined targets, indazole derivatives display a wide range of other anticancer activities:

  • Aurora Kinase Inhibition: Essential for cell cycle regulation, their inhibition leads to mitotic arrest.[7][8]

  • Bcr-Abl Inhibition: Targeting the fusion protein that drives chronic myeloid leukemia.[4][7]

  • HDAC Inhibition: Modifying chromatin structure to alter gene expression, leading to cell cycle arrest and apoptosis.[30]

  • Induction of Apoptosis: Many derivatives can trigger programmed cell death through pathways involving the upregulation of Bax and cleaved caspase-3, and downregulation of Bcl-2.[31][32]

Anti-Inflammatory and Antimicrobial Activities

While oncology is the dominant field, the therapeutic potential of indazoles is not confined to it.

  • Anti-Inflammatory Activity: Several indazole derivatives have demonstrated significant anti-inflammatory properties.[33][34] The underlying mechanisms often involve the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines like TNF-α and IL-1β.[33][35] This dual action makes them attractive candidates for developing novel anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[35][36]

  • Antimicrobial Activity: Substituted indazoles have shown promising activity against a range of pathogens. This includes bacteria, fungi (like Candida albicans), and protozoa (Giardia intestinalis, Entamoeba histolytica).[37] The development of dual-action agents that possess both antimicrobial and anti-inflammatory properties is a particularly compelling strategy, as infectious diseases are often linked to an inflammatory response.[37]

Quantitative Data Summary: A Comparative Overview

To provide a clear perspective on the potency of these compounds, the following tables summarize their in vitro activity against various targets and cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Antiproliferative Activity of Selected Indazole Derivatives

Compound Cancer Cell Line Cell Type IC50 (µM) Reference
Compound 2f 4T1 Murine Breast Cancer 0.23 [31][32]
A549 Human Lung Cancer 1.15 [31][32]
MCF-7 Human Breast Cancer 0.28 [32]
Compound 89 K562 Human Leukemia 6.50 [4]
Compound 93 HL60 Human Leukemia 0.0083 [4][8]
HCT116 Human Colon Cancer 0.0013 [4]
Compound 15k HCT-116 Human Colon Cancer 0.041 [30]

| | HeLa | Human Cervical Cancer | 0.065 |[30] |

Table 2: In Vitro Kinase and Enzyme Inhibitory Activity

Compound Target Enzyme IC50 Reference
Axitinib VEGFR-2 0.2 nmol/L [17]
Pazopanib VEGFR-2 30 nM [8]
Niraparib PARP-1 <10 nM (approx) [22][23]
Epacadostat IDO1 10 nM [25][29]
Compound 89 Bcr-Abl (T315I mutant) 0.45 µM [4]
Compound 120 IDO1 5.3 µM [4]

| Compound 15k | HDAC1 | 2.7 nM |[30] |

Key Experimental Protocols: A Guide to Evaluation

The validation of biological activity requires robust and reproducible experimental protocols. The causality for selecting these specific assays lies in their ability to provide a multi-layered assessment, from general cytotoxicity to specific mechanistic action.

Protocol: In Vitro Antiproliferative MTT Assay

Rationale: The MTT assay is a foundational, colorimetric method to assess a compound's cytotoxic or cytostatic effect on cancer cells. It measures the metabolic activity of living cells, which serves as a proxy for cell viability. This is a crucial first-pass screen for any potential anticancer agent.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test indazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours under standard culture conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Workflow start Start: 96-well Plate seed 1. Seed Cancer Cells (e.g., 5x10³ cells/well) start->seed adhere 2. Incubate Overnight (37°C, 5% CO₂) seed->adhere treat 3. Add Serial Dilutions of Indazole Compound adhere->treat incubate 4. Incubate for 48-72 hours treat->incubate add_mtt 5. Add MTT Reagent (Incubate 4h) incubate->add_mtt solubilize 6. Solubilize Formazan Crystals with DMSO add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate IC50 Value read->analyze end End: Potency Determined analyze->end

Caption: Standard experimental workflow for the MTT antiproliferative assay.

Protocol: In Vitro IDO1 Enzyme Inhibition Assay

Rationale: To confirm that an indazole derivative directly targets the IDO1 enzyme, a cell-free biochemical assay is essential. This self-validating system isolates the enzyme and substrate from other cellular processes, ensuring that any observed inhibition is due to a direct interaction with the target.

Step-by-Step Methodology:

  • Assay Preparation: The assay is performed in a 96-well plate using a potassium phosphate buffer (pH 6.5).

  • Reagent Mix: Prepare an assay mixture containing recombinant human IDO1 enzyme (e.g., 20 nM), the substrate D-Tryptophan (2 mM), and necessary cofactors like methylene blue and ascorbate.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., Epacadostat) to the wells. Include a no-inhibitor control.

  • Reaction Initiation: Initiate the enzymatic reaction. The IDO1 enzyme catalyzes the conversion of tryptophan to N'-formylkynurenine.

  • Kinetic Measurement: Continuously monitor the increase in absorbance at 321 nm using a plate reader at room temperature. This wavelength is specific to the product, N'-formylkynurenine.

  • Data Analysis: Determine the initial reaction rates from the kinetic reads. Plot the percentage of inhibition against the log of the inhibitor concentration and calculate the IC50 value.[29]

Conclusion and Future Perspectives

Substituted indazole derivatives represent a cornerstone of modern medicinal chemistry, having delivered multiple life-saving therapies and a rich pipeline of promising candidates.[4][7][38] Their strength lies in the scaffold's versatility, which allows for precise tuning of activity against a wide range of biological targets, from the well-established protein kinases to emerging targets in immunology and infectious disease.

The future of indazole-based drug discovery is bright. Key areas of focus will likely include:

  • Developing next-generation inhibitors with improved selectivity and resistance profiles.

  • Designing multi-target agents that can simultaneously address multiple disease pathways, a promising strategy for complex diseases like cancer.

  • Exploring novel therapeutic areas beyond oncology and inflammation, leveraging the scaffold's broad bioactivity.

As synthetic methodologies become more advanced and our understanding of disease biology deepens, the indazole core will undoubtedly continue to serve as a launchpad for the discovery of novel, high-impact therapeutics.[7][38]

References

The Brominated Indazole Scaffold: A Technical Guide to its Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] The strategic introduction of bromine atoms onto this heterocyclic system provides a powerful tool for modulating pharmacological properties and serves as a versatile synthetic handle for further molecular elaboration. This technical guide offers an in-depth exploration of the pharmacological landscape of brominated indazoles. We will delve into their diverse therapeutic applications, from oncology to neurobiology and infectious diseases, with a focus on the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical class in their therapeutic discovery programs.

Introduction: The Indazole Core and the Influence of Bromination

Indazoles, bicyclic heterocycles composed of a benzene ring fused to a pyrazole ring, are of immense interest in drug discovery.[2] Their structural similarity to purines allows them to function as effective mimics of the adenosine triphosphate (ATP) binding site in many enzymes, particularly kinases.[3] The indazole ring system exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] This structural feature, combined with its ability to participate in crucial hydrogen bonding interactions, makes the indazole scaffold a frequent component of approved drugs such as the anticancer agents Pazopanib and Axitinib.[1][4]

The introduction of a bromine atom to the indazole core significantly impacts its physicochemical and pharmacological properties. Bromine, as a halogen, is an electron-withdrawing group that can alter the electronic distribution of the ring system, thereby influencing binding affinities and metabolic stability. Critically, the C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making brominated indazoles key intermediates in the synthesis of complex molecular architectures.[4] The position of bromination (e.g., at C3, C5, C6, or C7) is a crucial determinant of the resulting compound's biological activity and provides a strategic vector for SAR exploration.[5][6]

Brominated Indazoles as Kinase Inhibitors in Oncology

The inhibition of protein kinases is a cornerstone of modern cancer therapy.[7] Indazole derivatives have emerged as a highly successful class of kinase inhibitors due to their ability to act as ATP-competitive agents that bind to the hinge region of the kinase active site.[3] Bromination of the indazole scaffold has been instrumental in the development of potent and selective kinase inhibitors.

Mechanism of Action: Targeting the ATP-Binding Site

The nitrogen atoms of the indazole ring are critical for forming hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine portion of ATP.[3] Substituents on the indazole ring, often introduced via a bromine handle, extend into other pockets of the ATP-binding site, conferring potency and selectivity. For instance, molecular docking studies of indazole derivatives targeting Aurora kinases have shown that the indazole core binds to hinge residues like Glu211 and Ala213, while other moieties introduced through chemical synthesis from a brominated precursor can interact with specific residues to achieve isoform selectivity.[7]

Diagram 1: General Mechanism of Indazole-based Kinase Inhibition

cluster_0 Kinase ATP Binding Site cluster_1 Brominated Indazole Inhibitor Hinge_Region Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Indazole_Core Indazole Core Indazole_Core->Hinge_Region H-Bonds R1_Group R1 (from Br) R1_Group->Hydrophobic_Pocket Selectivity R2_Group R2 R2_Group->Solvent_Front Solubility ATP ATP ATP->Hinge_Region Competitive Binding A Prepare serial dilutions of Brominated Indazole B Add Kinase, Substrate, and Inhibitor to plate A->B C Initiate reaction with ATP B->C D Incubate (30°C, 60 min) C->D E Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) D->E F Incubate (RT, 40 min) E->F G Add Kinase Detection Reagent (Convert ADP to ATP, generate light) F->G H Incubate (RT, 30 min) G->H I Measure Luminescence H->I J Calculate IC50 I->J

References

Potential therapeutic targets of 4-Bromo-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Bromo-6-methyl-1H-indazole

Abstract

This compound is a versatile heterocyclic compound that, while primarily recognized as a key intermediate in synthetic chemistry, holds significant untapped potential as a scaffold for the development of novel therapeutic agents. Its unique structural features, including the indazole core, a bromine atom amenable to cross-coupling reactions, and a methyl group, provide a foundation for the design of potent and selective modulators of various biological targets. This guide delineates the postulated therapeutic targets of this compound, drawing parallels from the well-established bioactivities of structurally related indazole derivatives. We will explore its potential in oncology and neurology, with a particular focus on kinase inhibition, as well as its prospective role as an antibacterial agent targeting the FtsZ protein. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with mechanistic insights, proposed experimental workflows, and a robust framework for future investigation.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine base of ATP and engage in crucial hydrogen bonding interactions within the active sites of various enzymes.[1][2] This has led to the successful development of several FDA-approved drugs containing the indazole core, particularly in the realm of oncology.[3][4][5] this compound serves as a valuable building block in this context, offering a strategic point for chemical modification to enhance potency and selectivity for specific biological targets.[6] Its applications are primarily seen in pharmaceutical development for anti-cancer agents and in biochemical research to investigate enzyme and receptor mechanisms.[6]

Postulated Therapeutic Target Class I: Protein Kinases in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The indazole scaffold is a well-established kinase inhibitor template.[2] Derivatives of bromo-indazoles have been extensively explored as potent inhibitors of various kinases, playing a crucial role in cell signaling pathways that govern cell proliferation, survival, and angiogenesis.[2]

Scientific Rationale

The bromine atom at the 4-position of this compound provides a reactive handle for introducing a wide array of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the exploration of chemical space around the core scaffold to optimize interactions with the ATP-binding pocket of specific kinases. A patent for 1H-indazole derivatives as VEGFR-2 kinase inhibitors underscores the potential of this scaffold in targeting angiogenesis.[7]

Key Kinase Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can starve tumors of their blood supply, leading to a reduction in growth and proliferation.

Signaling Pathway

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a downstream signaling cascade involving key pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Indazole 4-Bromo-6-methyl- 1H-indazole Derivative Indazole->VEGFR2 Inhibits Autophosphorylation

Caption: Postulated inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of a synthesized derivative of this compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 5 µL of assay buffer to all wells. Add 1 µL of the test compound dilution to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction Initiation: Add 2 µL of a mixture of VEGFR-2 and the peptide substrate to each well. Incubate for 10 minutes at room temperature.

  • ATP Addition: Add 2 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Data Presentation
CompoundTarget KinaseIC₅₀ (nM)
Derivative 1VEGFR-2Experimental Value
Pazopanib (Control)VEGFR-2Literature Value

Postulated Therapeutic Target Class II: Bacterial Cell Division

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. The indazole scaffold has shown promise in this area.

Scientific Rationale

A study has reported the design and synthesis of novel 4-bromo-1H-indazole derivatives as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[8] FtsZ is a crucial protein in bacterial cell division and is a highly conserved homolog of eukaryotic tubulin. Its inhibition leads to filamentation and eventual cell death, making it an attractive target for new antibiotics.

Key Bacterial Target: Filamentous temperature-sensitive protein Z (FtsZ)

FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. The Z-ring then constricts to divide the cell.

Mechanism of Action

Inhibitors of FtsZ can disrupt its polymerization dynamics, either by preventing polymerization or by promoting bundling of filaments, both of which disrupt the formation of a functional Z-ring.

FtsZ_Inhibition FtsZ_monomer FtsZ Monomers Z_ring Z-ring Formation FtsZ_monomer->Z_ring Polymerization Cell_division Bacterial Cell Division Z_ring->Cell_division Constriction Indazole 4-Bromo-6-methyl- 1H-indazole Derivative Indazole->FtsZ_monomer Disrupts Polymerization

Caption: Postulated mechanism of FtsZ inhibition by a this compound derivative.

Experimental Protocol: In Vitro FtsZ Polymerization Assay

This protocol describes a light scattering assay to monitor the polymerization of FtsZ in the presence of a test compound.

Materials:

  • Purified FtsZ protein (from Staphylococcus aureus or Escherichia coli)

  • Polymerization buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • GTP (Guanosine triphosphate)

  • Test compound (dissolved in DMSO)

  • 96-well clear microplate

  • Spectrophotometer or plate reader capable of measuring light scattering at 340 nm

Procedure:

  • Compound and Protein Preparation: Prepare serial dilutions of the test compound in the polymerization buffer. Keep the FtsZ protein on ice.

  • Assay Plate Setup: Add the test compound dilutions to the wells of the microplate. Add the FtsZ protein to each well. Include positive (no inhibitor) and negative (no GTP) controls.

  • Reaction Initiation: Initiate polymerization by adding GTP to each well.

  • Measurement: Immediately begin monitoring the change in light scattering at 340 nm every 30 seconds for 20 minutes at 37°C.

  • Data Analysis: Plot the light scattering intensity over time. Calculate the initial rate of polymerization for each compound concentration. Determine the IC₅₀ value by plotting the initial rates against the compound concentration.

Data Presentation
CompoundTarget OrganismFtsZ IC₅₀ (µM)MIC (µg/mL)
Derivative 2S. aureusExperimental ValueExperimental Value
PC190723 (Control)S. aureusLiterature ValueLiterature Value

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. Its amenability to chemical modification allows for the generation of compound libraries that can be screened against a variety of targets. Based on the established activities of related indazole derivatives, protein kinases and the bacterial cell division protein FtsZ stand out as high-potential therapeutic targets. The experimental frameworks provided in this guide offer a clear path for the validation of these targets and the characterization of novel inhibitors derived from the this compound scaffold. Further investigation into these and other potential targets is warranted to fully realize the therapeutic potential of this versatile molecule.

References

An In-depth Technical Guide to Investigating the Mechanism of Action for Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for the Modern Drug Hunter

The indazole scaffold stands as a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutics, particularly in oncology.[1][2][3] The clinical success of indazole-containing drugs like axitinib and pazopanib underscores the importance of this heterocyclic motif.[1][2][3] However, true mastery in developing the next generation of indazole-based therapies lies not just in synthesizing novel analogues, but in a profound understanding of their mechanism of action. This guide is crafted for the discerning researcher, scientist, and drug development professional, providing a cohesive, experience-driven framework for elucidating how these powerful compounds exert their biological effects. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and insightful investigation.

Part I: Unveiling the Molecular Targets

The first critical step in understanding a compound's mechanism of action is to identify its direct molecular binding partners. For indazole compounds, the scientific literature points towards two primary classes of targets: protein kinases and microtubules. This section will guide you through a logical series of experiments to pinpoint the specific target(s) of your indazole compound of interest.

Chapter 1: Is the Target a Kinase? Probing for Inhibitory Activity

The indazole core is a well-established pharmacophore for kinase inhibitors.[4][5][6][7] Therefore, the initial and most logical line of inquiry is to assess whether your compound inhibits kinase activity.

Causality Behind the Experimental Choice:

Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[8][9] Biochemical kinase assays provide a direct and quantitative measure of a compound's ability to inhibit this fundamental enzymatic activity in a controlled, cell-free environment.[9][10] This initial screen is crucial for determining if your indazole compound belongs to the vast class of kinase inhibitors and for quantifying its potency and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This commercially available, luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11][12]

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which directly correlates with kinase activity.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the kinase of interest, its specific substrate (peptide or protein), and the indazole compound at various concentrations.

  • Kinase Reaction Initiation: Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and consume the unused ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Kinase Inhibition Profile
Kinase TargetIndazole Compound X (IC50 in nM)Control Inhibitor (IC50 in nM)
Kinase A1510
Kinase B2505
Kinase C>10,00050

This table provides a clear comparison of the inhibitory potency and selectivity of the test compound against a panel of kinases.

Chapter 2: Confirming Target Engagement in a Cellular Milieu

While in vitro assays are essential for initial screening, it is crucial to verify that the compound engages its target within the complex environment of a living cell.[9] Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14][15][16][17] Furthermore, to identify targets in an unbiased manner, Immunoprecipitation coupled with Mass Spectrometry (IP-MS) is an invaluable tool.[18][19][20][21][22]

Experimental Workflow: Target Engagement and Identification

G cluster_0 Target Engagement Verification cluster_1 Unbiased Target Identification CETSA Cellular Thermal Shift Assay (CETSA) CETSA_exp Treat cells with compound -> Heat -> Lyse -> Separate soluble/aggregated proteins -> Detect target protein CETSA->CETSA_exp Principle Result1 Increased thermal stability of target protein confirms engagement CETSA_exp->Result1 Outcome IP_MS Immunoprecipitation-Mass Spectrometry (IP-MS) IP_MS_exp Lyse cells -> Incubate with compound-linked beads -> Immunoprecipitate -> Elute -> Identify proteins by MS IP_MS->IP_MS_exp Principle Result2 Identification of specific protein(s) that bind to the compound IP_MS_exp->Result2 Outcome

Caption: Workflow for confirming target engagement and identifying novel targets.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[13][15]

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with the indazole compound or a vehicle control.

  • Heating: Heat the cell suspensions at various temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17]

Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS)

Principle: This technique uses an immobilized form of the small molecule to "pull down" its binding partners from a cell lysate.[20][23] The captured proteins are then identified by mass spectrometry.[18][21]

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a derivative of the indazole compound with an affinity tag (e.g., biotin) and a photoreactive crosslinker.[24]

  • Cell Lysate Preparation: Prepare a protein lysate from the cells of interest.

  • Incubation and Crosslinking: Incubate the cell lysate with the affinity probe. Expose the mixture to UV light to covalently crosslink the probe to its binding partners.

  • Affinity Purification: Add streptavidin-coated beads to capture the biotin-tagged probe and its crosslinked proteins.[23]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.

  • Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[20]

Part II: Dissecting the Downstream Consequences

Once the molecular target is identified, the next logical step is to investigate the cellular consequences of the compound-target interaction. This involves examining the modulation of signaling pathways, effects on the cytoskeleton, and the ultimate impact on cell fate.

Chapter 3: Impact on Signaling Pathways

If the indazole compound is a kinase inhibitor, it will modulate the phosphorylation of downstream substrates. Western blotting is the gold-standard technique to investigate these changes.[25][26][27][28]

Signaling Pathway Analysis Workflow

G Indazole Indazole Compound TargetKinase Target Kinase Indazole->TargetKinase Inhibits DownstreamProtein Downstream Protein TargetKinase->DownstreamProtein Phosphorylates PhosphoProtein Phosphorylated Downstream Protein WB_Total Probe for Total Downstream Protein DownstreamProtein->WB_Total CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoProtein->CellularResponse Regulates WB_Phospho Probe for Phosphorylated Downstream Protein PhosphoProtein->WB_Phospho

Caption: Using Western blotting to analyze the impact on a signaling pathway.

Experimental Protocol: Western Blotting for Phospho-Proteins

Principle: This technique uses antibodies to detect specific proteins (total and phosphorylated forms) that have been separated by size via gel electrophoresis and transferred to a membrane.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the indazole compound for various times and at different concentrations. Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the total form of the downstream protein or its phosphorylated form.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Capture the light signal with a detector to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the relative levels of the total and phosphorylated proteins.

Chapter 4: Effects on Microtubule Dynamics

A subset of indazole derivatives are known to exert their anticancer effects by disrupting microtubule dynamics.[29][30][31][32] Investigating this potential mechanism is crucial for a comprehensive understanding of your compound's action.

Causality Behind the Experimental Choice:

Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[33][34][35][36][37] Compounds that interfere with microtubule dynamics can arrest cells in mitosis, leading to apoptosis.[35] Therefore, assessing the impact of your indazole compound on the microtubule network and its dynamic properties is a key step in mechanism of action studies.

Experimental Protocol: Immunofluorescence Staining of Microtubules

Principle: This technique uses fluorescently labeled antibodies to visualize the microtubule network within cells via microscopy.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the indazole compound or a vehicle control.

  • Fixation: Fix the cells with a chemical fixative (e.g., paraformaldehyde or methanol) to preserve their structure.

  • Permeabilization: Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.

  • Blocking: Block non-specific antibody binding sites.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically binds to α-tubulin, a major component of microtubules.

  • Secondary Antibody Incubation: Wash the cells and then incubate them with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining: Stain the cell nuclei with a fluorescent DNA dye (e.g., DAPI).

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Analysis: Observe any changes in the morphology of the microtubule network, such as depolymerization or bundling, in the compound-treated cells compared to the control cells.

Chapter 5: The Ultimate Cellular Fate: Cell Cycle Arrest and Apoptosis

The culmination of a compound's interaction with its target and the subsequent disruption of cellular processes often leads to distinct effects on cell proliferation and survival. Flow cytometry is a high-throughput technique that allows for the quantitative analysis of the cell cycle distribution and the detection of apoptosis.[38][39][40][41][42]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Principle: This method uses a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content in individual cells.[38][39] The distribution of DNA content reflects the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[38][39]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the indazole compound for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the membranes and preserve the DNA.

  • Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI) or DAPI.[39][40] RNase is typically included to prevent staining of RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of each individual cell.

  • Data Analysis: Generate a histogram of DNA content. The data is then analyzed using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Data Presentation: Cell Cycle Distribution
Treatment% G0/G1% S% G2/M
Vehicle Control60.525.314.2
Indazole Compound X (1 µM)15.210.174.7

This table clearly demonstrates a G2/M phase arrest induced by the indazole compound.

Conclusion: An Integrated Approach to Mechanistic Understanding

Elucidating the mechanism of action of an indazole compound is a multifaceted process that requires a logical and systematic progression of experiments. By starting with broad questions about the molecular target and progressively narrowing the focus to specific cellular consequences, researchers can build a comprehensive and robust understanding of how their compound works. This guide provides a foundational framework for this endeavor, emphasizing the "why" behind the "how" to empower scientists to make informed decisions in their drug discovery journey. The integration of biochemical, cell-based, and analytical techniques is paramount to success, ultimately paving the way for the development of more effective and safer indazole-based therapeutics.

References

An In-Depth Technical Guide to the Physical Appearance and Stability of 4-Bromo-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Context

4-Bromo-6-methyl-1H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds recognized for their broad utility in medicinal chemistry and materials science. As a bifunctional molecule featuring both a bromine atom and a methyl group on the indazole scaffold, it serves as a versatile intermediate for introducing structural complexity in drug discovery programs.[1] Researchers utilize this compound as a pivotal building block in the synthesis of novel therapeutic agents, particularly within oncology and neurology, where the indazole core is a known pharmacophore for targeting specific biological pathways.[1]

The physical properties and chemical stability of such an intermediate are not merely datasheet entries; they are critical process parameters that dictate its viability in multi-step syntheses, its formulation potential, and its shelf-life. A thorough understanding of its solid-state characteristics and degradation profile is paramount for ensuring reproducibility in research and scalability in development. This guide provides a comprehensive overview of the known physical attributes of this compound and presents a framework for systematic stability assessment, grounded in established scientific principles.

Physicochemical and Solid-State Properties

The intrinsic properties of this compound are summarized below. These data are fundamental for its handling, storage, and application in synthetic protocols.

Summary of Physical Data
PropertyValue / DescriptionSource(s)
Appearance Orange to yellow solid[1]
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
CAS Number 885521-94-8[1]
Purity (Typical) ≥ 95% (HPLC)[1]
Melting Point Data not available for this specific isomer. For comparison, the related compound 4-Bromo-1H-indazole has a melting point of 160-165 °C. The precise value is dependent on crystalline form and purity.N/A
Solubility Specific quantitative data is not publicly available. The Safety Data Sheet for the parent compound, 4-Bromo-1H-indazole, indicates no available information for water or other solvents. Empirical determination is required (see Protocol 1).N/A
Recommended Storage 0–8 °C[1]
Interpretation of Properties

The recommendation for refrigerated storage (0–8 °C) is a key indicator that the compound may be susceptible to degradation at ambient temperatures over extended periods.[1] While specific stability data is scarce in public literature, this storage condition is a standard precaution for complex organic intermediates to minimize the rate of potential decomposition pathways, such as oxidation or slow dimerization. The solid, crystalline appearance suggests that techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) would be highly valuable for definitive solid-state characterization, including identification of the crystalline form and assessment of purity.

Chemical Stability Profile and Degradation Analysis

The stability of an active pharmaceutical ingredient (API) or a key intermediate is its capacity to remain within established specifications. Understanding how this compound behaves under stress conditions (light, heat, humidity, and pH) is critical for developing robust synthetic routes and stable formulations.

While specific degradation pathways for this molecule are not documented in the searched literature, a logical starting point for investigation is a forced degradation study. The purpose of such a study is twofold:

  • To identify potential degradation products and elucidate the degradation pathways. This is crucial for developing stability-indicating analytical methods.

  • To determine the intrinsic stability of the molecule, providing insights into handling and storage requirements.

The diagram below illustrates the logical workflow for conducting a comprehensive stability assessment program.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Application A Procure/Synthesize This compound B Physicochemical Profiling (Appearance, MP, Solubility) A->B C Develop Analytical Method (e.g., HPLC-UV) A->C D Subject Compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) C->D Validated Method E Analyze Stressed Samples (HPLC, LC-MS) D->E F Identify Degradants & Elucidate Pathways E->F G Refine Analytical Method (Stability-Indicating) F->G Degradation Insights H Define Storage & Handling Conditions G->H I Inform Downstream Process Development G->I

Caption: Logical workflow for stability assessment of a chemical intermediate.

Experimental Protocols for Characterization and Stability

The following protocols provide detailed, step-by-step methodologies for researchers to characterize the physical and chemical stability of this compound.

Protocol 1: Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility of the compound in various pharmaceutically relevant solvents.

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, pH 7.4 Buffer, 0.1 N HCl, 0.1 N NaOH, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)).

  • Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 1 mL) of each solvent in a glass vial. The excess solid is critical to ensure saturation is reached.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator. Allow the suspensions to equilibrate for a minimum of 24 hours to ensure the solution is fully saturated.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling & Analysis: Carefully extract a known volume of the clear supernatant. Dilute the supernatant with a suitable mobile phase and analyze the concentration using a pre-validated, calibrated HPLC-UV method.

  • Calculation: Determine the solubility in mg/mL or µg/mL by comparing the measured concentration against a calibration curve.

Protocol 2: Forced Degradation (Stress Testing)

Objective: To investigate the intrinsic stability of this compound under accelerated degradation conditions.

Causality: This protocol uses exaggerated conditions of hydrolysis, oxidation, heat, and light to rapidly generate degradation products that might form over a much longer period under normal storage conditions. This is a standard practice mandated by regulatory agencies for drug development.

G cluster_stress Stress Conditions (Parallel Experiments) start Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis Add 0.1 N HCl Heat at 60°C start->acid Aliquot Stock base Base Hydrolysis Add 0.1 N NaOH Heat at 60°C start->base Aliquot Stock ox Oxidative Add 3% H₂O₂ Room Temp start->ox Aliquot Stock therm Thermal (Solid State) Heat at 80°C start->therm Aliquot Stock photo Photolytic Expose to UV/Vis Light (ICH Q1B) start->photo Aliquot Stock sample Sample at Time Points (e.g., 0, 2, 8, 24 hrs) acid->sample base->sample ox->sample therm->sample photo->sample quench Quench/Neutralize (If applicable) sample->quench analyze Analyze by HPLC-DAD/MS (Quantify parent peak, detect degradants) quench->analyze end Report % Degradation & Mass Balance analyze->end

Caption: Experimental workflow for a forced degradation study.

Detailed Steps:

  • Control Sample: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL). This is the time-zero (T₀) control.

  • Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 N HCl to achieve a final acid concentration of 0.1 N. Incubate at 60 °C.

  • Base Hydrolysis: Mix equal parts of the stock solution with 0.2 N NaOH to achieve a final base concentration of 0.1 N. Incubate at 60 °C.

  • Oxidative Degradation: Mix equal parts of the stock solution with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature, protected from light.

  • Thermal Degradation: Place the solid compound in a vial in a calibrated oven at 80 °C. Separately, place a solution of the compound at 60 °C.

  • Photolytic Degradation: Expose both solid and solution samples to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines (e.g., total illumination of 1.2 million lux hours and 200 watt hours/square meter).

  • Time Points & Analysis: At specified intervals (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition. For acid/base samples, neutralize the solution before analysis. Analyze all samples by a stability-indicating HPLC method, ideally with a photodiode array (PDA) detector and a mass spectrometer (MS) to detect and identify new peaks.

  • Data Evaluation: Calculate the percentage of degradation for the parent compound. Assess peak purity and perform mass balance calculations to account for all degradants.

Recommended Handling and Storage

Based on the available data and general chemical principles for brominated heterocycles, the following handling procedures are recommended:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Safety data sheets for related indazoles indicate they can cause skin and eye irritation.[2]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

  • Storage: Store containers tightly sealed in a refrigerator at 0–8 °C, as recommended by the supplier.[1] Protect from light and moisture to ensure long-term stability.

Conclusion

This compound is a valuable chemical intermediate whose utility is fundamentally linked to its physical and chemical properties. While publicly available data is limited, this guide consolidates the known attributes and provides a robust, scientifically-grounded framework for its comprehensive characterization. The experimental protocols outlined herein are designed to empower researchers and drug development professionals to generate the necessary data for ensuring the quality, reproducibility, and stability of this important building block in their scientific endeavors.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Bromo-6-methyl-1H-indazole in Modern Drug Discovery

This compound is a heterocyclic building block of considerable interest in the field of medicinal chemistry.[1] Its unique structural motif serves as a versatile scaffold in the synthesis of novel therapeutic agents, particularly in the development of anti-cancer and neurological drugs.[1] The strategic placement of the bromo and methyl groups on the indazole core allows for diverse chemical modifications, enabling the exploration of structure-activity relationships and the optimization of drug candidates.[1] As the applications of this compound continue to expand, a thorough understanding of its safe handling and management is paramount for the protection of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing from established safety data and best practices in chemical research.

Section 1: Hazard Identification and Risk Assessment

A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a chemical. While specific toxicological data for this compound is not extensively documented in publicly available literature, information from safety data sheets for structurally similar compounds provides a strong basis for a precautionary approach. The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.

1.1 GHS Hazard Classification (Anticipated)

Based on data for analogous compounds, this compound should be handled as a substance with the following potential classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][3][4]

1.2 Physicochemical Properties and Stability

Understanding the physical and chemical properties of this compound is crucial for safe storage and handling.

PropertyValueSource
Molecular Formula C₈H₇BrN₂[1][5]
Molecular Weight 211.06 g/mol [1][5]
Appearance Orange to yellow solid[1]
Storage Temperature 0-8 °C[1]

The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Section 2: Personal Protective Equipment (PPE) - The First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risk.

  • Eye Protection: Chemical safety goggles with side shields are required to protect against dust particles and splashes.[2]

  • Hand Protection: Wear protective gloves, such as nitrile rubber, and inspect them for any signs of degradation before use.[4]

  • Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if handling large quantities, a suitable respirator should be used.[2][4]

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment node_eye Eye Protection (Safety Goggles) end End Procedure node_hand Hand Protection (Nitrile Gloves) node_body Body Protection (Lab Coat) node_resp Respiratory Protection (As Needed) start Start Handling start->node_eye Always Wear start->node_hand Always Wear start->node_body Always Wear start->node_resp Assess Need Emergency_Response_Flowchart cluster_exposure Personal Exposure cluster_spill Accidental Spill cluster_actions Immediate Actions start Exposure or Spill Occurs inhalation Inhalation start->inhalation skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact ingestion Ingestion start->ingestion small_spill Small Spill start->small_spill large_spill Large Spill start->large_spill fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin_contact->wash_skin rinse_eyes Rinse Eyes with Water eye_contact->rinse_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth sweep_up Sweep Up Carefully small_spill->sweep_up evacuate Evacuate Area large_spill->evacuate seek_medical Seek Medical Attention fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

References

Methodological & Application

Synthesis of 4-Bromo-6-methyl-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Derivatization of 4-Bromo-6-methyl-1H-indazole

Authored by a Senior Application Scientist

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile template for developing potent and selective inhibitors for various biological targets.[3] Specifically, the this compound framework serves as a critical building block in pharmaceutical research, particularly in the fields of oncology and neurology.[4] The bromine atom at the C4 position acts as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions, while the methyl group at C6 modulates the electronic and steric properties of the molecule.

This guide provides a comprehensive overview of the synthesis of the core this compound structure and details robust protocols for its subsequent derivatization. The methodologies are presented with an emphasis on the underlying chemical principles, offering researchers the rationale behind experimental choices to facilitate adaptation and optimization.

Part 1: Synthesis of the Core this compound Scaffold

The construction of the indazole ring system can be achieved through various strategies, often involving the cyclization of appropriately substituted aniline or phenylhydrazine precursors.[1][5] A reliable method for preparing this compound involves a multi-step sequence starting from 1-bromo-3,5-dimethylbenzene. This approach, adapted from patented procedures, ensures high yields and regiochemical control.[6]

The overall synthetic workflow involves a directed ortho-metalation followed by formylation, oximation, and a final cyclization step with hydrazine.

cluster_0 Synthetic Workflow for Core Scaffold Start 1-Bromo-3,5-dimethylbenzene Step1 Directed ortho-Metalation & Formylation Start->Step1 1. LDA, THF, -78°C 2. DMF Intermediate1 2-Bromo-4,6-dimethylbenzaldehyde Step1->Intermediate1 Step2 Oximation Intermediate1->Step2 H₂NOH·HCl, K₂CO₃ Intermediate2 Aldehyde Oxime Intermediate Step2->Intermediate2 Step3 Hydrazine Cyclization Intermediate2->Step3 N₂H₄·H₂O End This compound Step3->End

Caption: Workflow for the synthesis of the this compound core.

Protocol 1.1: Synthesis of 2-Bromo-4,6-dimethylbenzaldehyde

This initial step utilizes lithium diisopropylamide (LDA), a strong, non-nucleophilic base, to selectively deprotonate the position ortho to the bromine atom. This directed metalation is a powerful strategy for regioselective functionalization. The resulting lithium species is then quenched with N,N-dimethylformamide (DMF) to install the aldehyde group.

Experimental Protocol:

  • To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.2 eq) followed by the dropwise addition of n-butyllithium (1.1 eq). Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Add a solution of 1-bromo-3,5-dimethylbenzene (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours.[6]

  • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. Stir at -78 °C for another 1-2 hours.[6]

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-4,6-dimethylbenzaldehyde.

Protocol 1.2: Oximation and Cyclization to this compound

The aldehyde is converted to its corresponding oxime, which then undergoes a cyclization reaction with hydrazine hydrate to form the final indazole ring.

Experimental Protocol:

  • Dissolve the 2-bromo-4,6-dimethylbenzaldehyde (1.0 eq) from the previous step in a suitable solvent such as ethanol.

  • Add methoxylamine hydrochloride (1.2 eq) and potassium carbonate (2.0 eq).[6]

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the mixture and remove the solvent under reduced pressure. The resulting crude oxime intermediate can often be used directly in the next step.

  • To the crude oxime, add hydrazine hydrate (excess, ~5-10 eq).

  • Heat the reaction mixture, typically in a solvent like ethanol or under neat conditions, to induce cyclization.[6]

  • Upon completion, cool the reaction and pour it into water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization.

Part 2: Derivatization of the this compound Scaffold

The synthesized core structure offers two primary sites for further functionalization: the N1-position of the pyrazole ring and the C4-bromo position. These sites allow for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

Section 2.1: N1-Functionalization (Alkylation & Arylation)

Direct alkylation or arylation of the indazole NH presents a regioselectivity challenge, as the reaction can occur at either the N1 or N2 position.[7] The outcome is influenced by steric and electronic factors of the indazole ring, the nature of the electrophile, and the reaction conditions (base, solvent).[7] For many biological targets, the N1-substituted isomer is the desired product.

cluster_1 N-Functionalization Regioselectivity Indazole This compound N1_Product N1-Substituted Product (Thermodynamic) Indazole->N1_Product NaH, THF (Favored) N2_Product N2-Substituted Product (Kinetic) Indazole->N2_Product Mitsunobu Conditions (Often Favored)

Caption: Regioselectivity in the N-functionalization of the indazole core.

Protocol 2.1.1: N1-Selective Alkylation

Utilizing a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like THF generally favors the formation of the more thermodynamically stable N1-alkylated product.[7]

Experimental Protocol:

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via column chromatography to isolate the N1-alkylated indazole.

Protocol 2.1.2: N1-Arylation via Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling reactions are highly effective for forming C-N bonds. The Buchwald-Hartwig amination allows for the introduction of various aryl or heteroaryl groups at the N1 position under relatively mild conditions.[8]

Experimental Protocol:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the aryl halide (e.g., bromobenzene) (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add a base, such as cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add an anhydrous solvent, such as dioxane or toluene.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the N1-aryl-4-bromo-6-methyl-1H-indazole.

Section 2.2: C4-Functionalization via Suzuki-Miyaura Cross-Coupling

The C4-bromo substituent is an ideal handle for introducing aryl, heteroaryl, or vinyl groups via the Suzuki-Miyaura cross-coupling reaction.[9] This palladium-catalyzed reaction is one of the most powerful and widely used methods for C-C bond formation due to its mild conditions and high functional group tolerance.[10]

cluster_2 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-Br PdII_Complex R¹-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Boronic R²-B(OH)₂ Boronic->Transmetal Base activation Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.2.1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an arylboronic acid to the 4-bromo position of the indazole core. The N1 position should ideally be protected (e.g., with a tosyl or BOC group) or pre-functionalized to prevent competing reactions, although reactions on NH-free indazoles are also known.[9]

Experimental Protocol:

  • To a reaction vessel, add the N-protected or N-substituted this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[11]

  • Evacuate and backfill the vessel with argon.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[12]

  • Heat the mixture to 80-100 °C and stir for 2-12 hours, monitoring completion by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 4-aryl-6-methyl-1H-indazole derivative.

ParameterTypical Conditions for Suzuki CouplingSource(s)
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃[9][11]
Ligand dppf (often part of the catalyst), SPhos, XPhos[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄[11][13]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF[12][13]
Temperature 80 - 110 °C[11][12]
Boron Source Arylboronic acid, Arylboronic ester (pinacol)[10][12]
Table 1: Summary of typical reaction parameters for Suzuki-Miyaura cross-coupling of bromoindazoles.

Part 3: Conclusion

The this compound scaffold is a valuable starting point for the synthesis of diverse chemical libraries aimed at drug discovery. The protocols detailed in this guide offer robust and reproducible methods for both the construction of the core heterocycle and its subsequent functionalization at the key N1 and C4 positions. By understanding the principles behind N-alkylation/arylation regioselectivity and leveraging the power of palladium-catalyzed cross-coupling, researchers can efficiently generate novel derivatives for biological screening and the development of next-generation therapeutics.

References

A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of 4-Aryl-6-methyl-1H-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A-754

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic structure frequently found in molecules of significant biological and pharmaceutical importance. Its derivatives have demonstrated a wide range of activities, including applications as kinase inhibitors in oncology. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in constructing C(sp²)–C(sp²) bonds.[1][2] This powerful, palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and utilizes readily available and stable organoboron reagents.[1][2]

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 4-Bromo-6-methyl-1H-indazole with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide insights for troubleshooting and optimization, enabling researchers to reliably synthesize diverse libraries of 4-aryl-6-methyl-1H-indazoles for drug discovery and development.

Mechanism Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4][5] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[4][6] This is often the rate-limiting step of the cycle.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.[4][6] This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid (e.g., [Ar-B(OH)₃]⁻), facilitating the transfer of the aryl group to the Pd(II) complex.[7][8]

  • Reductive Elimination: The two organic fragments (the indazole and the aryl group) on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reactants & Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Ar²-B(OH)₂ + Base PdII_B Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product (Ar¹-Ar²) Product 4-Aryl-6-methyl -1H-indazole (Ar¹-Ar²) RedElim->Product Indazole 4-Bromo-6-methyl -1H-indazole (Ar¹-X) Indazole->OxAdd Boronic Arylboronic Acid (Ar²-B(OH)₂) Boronic->Transmetal

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters and Rationale for Experimental Choices

Optimizing a Suzuki-Miyaura coupling requires careful consideration of several interconnected parameters.[9] For a substrate like this compound, which contains a potentially coordinating NH group, the choice of conditions is critical to avoid catalyst inhibition and side reactions.[10]

  • Palladium Catalyst/Ligand: The combination of the palladium source and the phosphine ligand is paramount. Electron-rich and sterically bulky phosphine ligands, such as those in Pd(dppf)Cl₂ or those used with Pd₂(dba)₃, are highly effective.[1] They promote the oxidative addition step and stabilize the catalytically active species.[8] For heteroaromatic substrates, catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often an excellent first choice due to their high stability and efficiency.[11]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6][7] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[2] Cs₂CO₃ is often more effective, especially for challenging couplings, due to its higher solubility in organic solvents and its ability to break up palladium aggregates. For substrates with base-sensitive functional groups, a milder base like potassium phosphate (K₃PO₄) can be employed.[8]

  • Solvent System: A mixture of an organic solvent and water is typical.[12] Solvents like 1,4-dioxane, DME, or toluene are used to dissolve the organic substrates and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.[13] The ratio is important; too much water can lead to competitive protodeboronation (hydrolysis) of the boronic acid.[3]

  • Boronic Acid/Ester: While boronic acids are common, their corresponding boronate esters (e.g., pinacol esters) offer greater stability against protodeboronation.[3] Boronic acids are generally more reactive.[14] An excess of the boron reagent (typically 1.2–1.5 equivalents) is often used to drive the reaction to completion.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Table 1: Reagents and Materials

Reagent/MaterialFormula/GradeSupplierPurpose
This compoundC₈H₇BrN₂N/AElectrophile
Arylboronic AcidAr-B(OH)₂N/ANucleophile
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂N/ACatalyst
Potassium Carbonate (K₂CO₃)K₂CO₃AnhydrousBase
1,4-DioxaneC₄H₈O₂AnhydrousSolvent
WaterH₂ODegassed, DICo-solvent
Argon or NitrogenAr or N₂High PurityInert Atmosphere
Reaction Vessel------Pressure tube or Schlenk flask

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried pressure tube or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.3 mmol, 1.3 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

    • Rationale: Using a slight excess of the boronic acid and a greater excess of the base ensures efficient transmetalation and helps drive the reaction forward.[2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like the homocoupling of boronic acids.[3]

    • Rationale: Oxygen can cause catalyst deactivation and promote unwanted side reactions.[3] Maintaining an inert atmosphere is critical for reproducibility and high yields.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.

    • Rationale: The dioxane/water solvent system is effective for dissolving both the organic reagents and the inorganic base.[12] Degassing the solvents removes dissolved oxygen.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol, 3 mol%).

    • Rationale: A catalyst loading of 1-5 mol% is typical for Suzuki couplings. Pd(dppf)Cl₂ is chosen for its robustness with heteroaromatic substrates.[11]

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.[15]

    • Rationale: Elevated temperatures are often required to ensure a reasonable reaction rate, especially for the oxidative addition to the aryl bromide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromoindazole is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). c. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[12] Wash the pad with additional ethyl acetate. d. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). e. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-aryl-6-methyl-1H-indazole product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting Guide

Table 2: Common Issues and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficient temperature.3. Poor quality of reagents (e.g., wet solvent, old boronic acid).1. Ensure rigorous degassing and use of a fresh catalyst.2. Increase the reaction temperature to 110-120 °C.3. Use freshly distilled/anhydrous solvents and high-purity reagents.
Formation of Homocoupled Boronic Acid Product (Ar²-Ar²) Presence of oxygen in the reaction mixture.[3]Improve the degassing procedure for solvents and the reaction vessel. Purge the vessel with inert gas for a longer duration before adding the catalyst.
Protodeboronation (Loss of Boronic Acid) 1. Excessive water content.2. Prolonged reaction time at high temperature.3. Electron-deficient or sterically hindered boronic acid.1. Reduce the amount of water or use a different solvent system (e.g., Toluene/EtOH/H₂O).2. Monitor the reaction closely and stop it upon completion.3. Use the corresponding boronic ester (e.g., pinacol ester) for increased stability.[3]
Formation of Debrominated Starting Material (6-methyl-1H-indazole) Presence of water and base can lead to hydrodebromination.Ensure solvents are anhydrous where specified and consider using a non-aqueous system with a base like potassium fluoride (KF) if the problem persists.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of heterocyclic cores like indazole. The protocol detailed herein provides a reliable and robust method for the synthesis of 4-aryl-6-methyl-1H-indazoles. By understanding the key parameters and mechanistic principles, researchers can effectively troubleshoot and adapt this procedure to a wide scope of arylboronic acids, accelerating the discovery of novel chemical entities for therapeutic applications.

References

The Alchemist's Guide to Indazole Functionalization: Palladium-Catalyzed Cross-Coupling with Brominated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases.[1] The strategic functionalization of this privileged heterocycle is paramount for the exploration of new chemical space and the development of novel drug candidates. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a robust and versatile methodology for the precise installation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with brominated indazoles, offering not just protocols, but a deeper understanding of the underlying principles that govern these powerful transformations.

Section 1: The Suzuki-Miyaura Coupling - A Pillar of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably one of the most widely employed cross-coupling methods due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[3][4][5] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)L_n-Br Ar-Pd(II)L_n-Br Oxidative\nAddition->Ar-Pd(II)L_n-Br Indazole-Br Transmetalation Transmetalation Ar-Pd(II)L_n-Br->Transmetalation Ar-Pd(II)L_n-R Ar-Pd(II)L_n-R Transmetalation->Ar-Pd(II)L_n-R R-B(OH)₂ Base Reductive\nElimination Reductive Elimination Ar-Pd(II)L_n-R->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, such as dehalogenation.

Application Notes & Protocols

For the Coupling of N-unprotected (NH) 3-Bromoindazoles:

A significant challenge in the functionalization of indazoles is the acidic nature of the N-H proton, which can interfere with the catalytic cycle. However, microwave-assisted protocols have been developed to overcome this limitation, enabling the direct coupling of free (NH) indazoles.[6][7]

Optimized Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromoindazoles: [6]

  • Reaction Setup: In a microwave vial, combine the 3-bromoindazole (1.0 equiv.), the corresponding boronic acid (1.5 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%).

  • Solvent System: Add a degassed mixture of 1,4-dioxane/ethanol/water (e.g., 3:1.5:0.5).

  • Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor at 140 °C for 30-60 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

For Regioselective C7-Arylation of 4-Substituted NH-free Indazoles:

A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles can be followed by a Suzuki-Miyaura coupling to introduce aryl groups at the C7 position.[1][8][9]

Optimized Protocol for C7-Arylation: [1][10]

  • Reaction Setup: In a sealed tube, combine the 7-bromo-4-substituted-1H-indazole (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (10 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent System: Add a degassed mixture of 1,4-dioxane/ethanol/water (3:1.5:0.5).

  • Reaction Conditions: Heat the mixture at 120 °C for 12-24 hours.

  • Work-up and Purification: Follow the standard aqueous work-up and purification by column chromatography.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (µW)70-95[6][7]
PdCl₂(dppf)dppfK₂CO₃1,4-Dioxane/H₂O10085-95[2][11]
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane/H₂O120 (µW)78-92[7]

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Brominated Indazoles.

Section 2: The Heck Reaction - Forging C-C Bonds with Alkenes

The Heck reaction provides a powerful means to vinylate aryl halides, offering access to a diverse range of functionalized indazoles.[12] A key challenge with less reactive aryl bromides is the competing dehalogenation side reaction.[13]

Mechanistic Overview

The Heck reaction proceeds through a similar palladium-catalyzed cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination.

Heck_Reaction_Mechanism Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)L_n-Br Ar-Pd(II)L_n-Br Oxidative\nAddition->Ar-Pd(II)L_n-Br Indazole-Br Migratory\nInsertion Migratory Insertion Ar-Pd(II)L_n-Br->Migratory\nInsertion R-CH₂-CH(Ar)-Pd(II)L_n-Br R-CH₂-CH(Ar)-Pd(II)L_n-Br Migratory\nInsertion->R-CH₂-CH(Ar)-Pd(II)L_n-Br Alkene β-Hydride\nElimination β-Hydride Elimination R-CH₂-CH(Ar)-Pd(II)L_n-Br->β-Hydride\nElimination β-Hydride\nElimination->Pd(0)L_n + HBr Ar-CH=CH-R Ar-CH=CH-R β-Hydride\nElimination->Ar-CH=CH-R

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Application Notes & Protocols

Chemoselective Heck Coupling of 3-Bromoindazoles under Mechanochemical Conditions:

High-speed ball-milling has emerged as a green and efficient alternative to traditional solvent-based heating.[13][14] The addition of bromide salts can suppress the undesired dehalogenation.[13][14] This methodology has been successfully applied in the synthesis of the drug Axitinib.[13][14]

Protocol for Mechanochemical Heck Reaction: [14]

  • Reaction Setup: In a stainless steel grinding jar, add the 3-bromoindazole (1.0 equiv.), olefin (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), triethylamine (TEA, 1.8 equiv.), sodium bromide (NaBr, 10 mol%), and silica gel as a grinding auxiliary.

  • Milling: Mill the mixture in a high-speed ball mill at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 60 minutes).

  • Work-up and Purification: After milling, extract the product from the solid mixture with a suitable organic solvent (e.g., ethyl acetate), filter, and concentrate. Purify the crude product by column chromatography.

CatalystLigandBaseAdditiveConditionsYield (%)Reference
Pd(OAc)₂PPh₃TEANaBrBall-milling80-95[13][14]
Pd(OAc)₂PPh₃TEATBABToluene, 110 °C60-85[13]

Table 2: Representative Conditions for the Heck Reaction with 3-Bromoindazoles.

Section 3: The Sonogashira Coupling - Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkynyl functionalities onto the indazole core.[15] These alkynylated indazoles are valuable intermediates for further transformations and are present in various biologically active molecules.

Mechanistic Principles

The Sonogashira reaction is unique in that it typically employs a dual catalytic system of palladium and copper.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)L_n-Br Ar-Pd(II)L_n-Br Oxidative\nAddition->Ar-Pd(II)L_n-Br Indazole-Br Transmetalation Transmetalation Ar-Pd(II)L_n-Br->Transmetalation Ar-Pd(II)L_n-C≡CR Ar-Pd(II)L_n-C≡CR Transmetalation->Ar-Pd(II)L_n-C≡CR Cu-C≡CR Reductive\nElimination Reductive Elimination Ar-Pd(II)L_n-C≡CR->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-C≡CR Ar-C≡CR Reductive\nElimination->Ar-C≡CR R-C≡C-H R-C≡C-H Cu-C≡CR Cu-C≡CR R-C≡C-H->Cu-C≡CR Cu(I), Base

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Application Notes & Protocols

Sequential Sonogashira-Suzuki Couplings:

The differential reactivity of halogens on the indazole ring (e.g., 5-bromo-3-iodoindazole) allows for sequential cross-coupling reactions, providing a powerful strategy for the synthesis of highly functionalized indazoles.[16][17]

Protocol for Sonogashira Coupling with 5-Bromo-3-iodoindazoles: [16]

  • Reaction Setup: To a solution of the 5-bromo-3-iodoindazole (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF), add copper(I) iodide (CuI, 10-20 mol%), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 5-10 mol%), and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 70 °C) until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuITEATHF7085-95[16]
Pd(PPh₃)₄ / CuINa₂CO₃DME/H₂O70-8070-90[16]

Table 3: Typical Conditions for Sonogashira Coupling of Haloindazoles.

Section 4: The Buchwald-Hartwig Amination - Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines and has revolutionized the construction of C-N bonds.[18][19][20][21][22] This reaction is particularly valuable for accessing novel indazole derivatives with diverse biological activities.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine.[20][23]

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)L_n-Br Ar-Pd(II)L_n-Br Oxidative\nAddition->Ar-Pd(II)L_n-Br Indazole-Br Amine\nCoordination Amine Coordination Ar-Pd(II)L_n-Br->Amine\nCoordination [Ar-Pd(II)L_n(HNR'R'')]⁺Br⁻ [Ar-Pd(II)L_n(HNR'R'')]⁺Br⁻ Amine\nCoordination->[Ar-Pd(II)L_n(HNR'R'')]⁺Br⁻ HNR'R'' Deprotonation Deprotonation [Ar-Pd(II)L_n(HNR'R'')]⁺Br⁻->Deprotonation Ar-Pd(II)L_n(NR'R'') Ar-Pd(II)L_n(NR'R'') Deprotonation->Ar-Pd(II)L_n(NR'R'') Base Reductive\nElimination Reductive Elimination Ar-Pd(II)L_n(NR'R'')->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Application Notes & Protocols

Direct Synthesis of 3-Aminoindazoles:

An efficient synthesis of N-substituted 3-aminoindazoles can be achieved through the Buchwald-Hartwig C-N coupling reaction.[24] The choice of ligand is crucial for the success of this transformation.

Protocol for Buchwald-Hartwig Amination of 3-Bromoindazoles: [24]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the 3-bromoindazole (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst such as Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong base like sodium tert-butoxide (NaOtBu, 1.5 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, quench with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane12075-90[24]
Pd₂(dba)₃BINAPNaOtBuToluene10080-95[19]

Table 4: Selected Conditions for Buchwald-Hartwig Amination of Brominated Indazoles.

Section 5: Palladium-Catalyzed C-H Activation - A Modern Frontier

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials.[25][26][27][28][29][30][31]

Application Notes

Palladium-catalyzed C-H activation can be directed to various positions on the indazole ring, often controlled by the choice of directing group, ligand, and oxidant.[27] For instance, C-H arylation of 1H-indazoles can be achieved at the C3 or C7 position depending on the reaction conditions.[27][28]

General Protocol for Pd-Catalyzed C-H Arylation of Indazoles: [28]

  • Reaction Setup: In a sealed tube, combine the indazole (1.0 equiv.), aryl halide (2.0-3.0 equiv.), a palladium catalyst such as Pd(OAc)₂ or PdCl₂ (5-10 mol%), a ligand (e.g., 1,10-phenanthroline), an oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂), and a base (e.g., K₃PO₄).

  • Solvent: Use a high-boiling polar aprotic solvent like DMA or DMSO.

  • Reaction Conditions: Heat the mixture at high temperatures (e.g., 120-150 °C) for 24-48 hours.

  • Work-up and Purification: Standard aqueous work-up followed by column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the medicinal chemist. This guide has provided a comprehensive overview of the key palladium-catalyzed methodologies for the functionalization of brominated indazoles, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as the emerging field of C-H activation. By understanding the mechanistic underpinnings and leveraging the provided protocols, researchers can confidently navigate the synthesis of novel indazole derivatives, accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols: Leveraging 4-Bromo-6-methyl-1H-indazole in the Discovery of Novel Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Indazole Scaffold in Oncology

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of a wide array of protein kinases.[1] Kinases are a class of enzymes that play a pivotal role in intracellular signaling, and their dysregulation is a hallmark of many cancers, driving tumor growth, proliferation, and metastasis.[2] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.

4-Bromo-6-methyl-1H-indazole is a particularly valuable starting material for the synthesis of novel kinase inhibitors.[3] The strategic placement of a bromine atom at the 4-position and a methyl group at the 6-position offers medicinal chemists a versatile platform for molecular elaboration. The bromine atom is amenable to a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, enabling the introduction of diverse substituents to probe the solvent-exposed regions of the kinase ATP-binding pocket.[1][4] This guide provides a comprehensive overview of the application of this compound in the design, synthesis, and biological evaluation of potent and selective kinase inhibitors for cancer drug discovery.

Synthetic Strategy: From Building Block to Bioactive Candidate

The journey from the starting material, this compound, to a potential drug candidate involves a multi-step synthetic sequence. A common and effective strategy is to utilize palladium-catalyzed cross-coupling reactions to introduce diversity at the C4 position. This is often followed by functionalization of the indazole nitrogen to further optimize binding affinity and pharmacokinetic properties.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C4-Arylation

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating a library of C4-arylated indazole derivatives.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [Pd(dppf)Cl₂] (Palladium catalyst)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[4]

  • Add [Pd(dppf)Cl₂] (0.05 mmol) to the vessel.[4]

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.[4]

  • Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture.[4]

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with ethyl acetate.[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-6-methyl-1H-indazole.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Base (K₂CO₃): The base is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: The dioxane/water mixture provides a suitable medium for dissolving both the organic starting materials and the inorganic base, facilitating the reaction.

G cluster_synthesis Synthetic Workflow Start This compound Suzuki Suzuki-Miyaura Coupling [Pd(dppf)Cl₂], K₂CO₃ Start->Suzuki ArylBoronic Arylboronic Acid ArylBoronic->Suzuki Intermediate 4-Aryl-6-methyl-1H-indazole Suzuki->Intermediate Alkylation N1-Alkylation/Arylation Intermediate->Alkylation FinalProduct Final Kinase Inhibitor Candidate Alkylation->FinalProduct

Caption: Generalized synthetic workflow for kinase inhibitors.

Biological Evaluation: Assessing Potency and Cellular Effects

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct inhibitory effects on the target kinase, followed by cell-based assays to assess their impact on cancer cell proliferation and viability.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for measuring the inhibitory activity of a compound against a specific protein kinase using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[5]

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, ERK2)

  • Kinase-specific substrate peptide

  • ATP (at the Km concentration for the specific kinase)

  • Synthesized indazole derivatives (test compounds)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Add 2.5 µL of each compound dilution or vehicle control (DMSO) to the wells of a 384-well plate.[5]

  • Add 2.5 µL of a solution containing the kinase and its substrate in kinase buffer.[5]

  • Initiate the kinase reaction by adding 5 µL of ATP solution.[5]

  • Incubate the plate at 30°C for 1 hour.[5]

  • Stop the reaction and detect the generated ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[5]

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[5]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration required for 50% inhibition) by fitting the data to a dose-response curve.[5][6]

Trustworthiness and Self-Validation:

  • Reference Inhibitor: Always include a known inhibitor for the target kinase as a positive control to validate the assay performance.

  • ATP Concentration: Using ATP at its Km value for the kinase ensures that the assay is sensitive to competitive inhibitors.[6]

  • Z'-factor: Calculate the Z'-factor for the assay to assess its quality and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] This protocol is used to determine the effect of the synthesized indazole derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Cell culture medium and supplements

  • Synthesized indazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][10]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]

  • 96-well plates

Procedure:

  • Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.[10]

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[10]

  • After the incubation period, add 10 µL of MTT solution to each well.[9][10]

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[8][9][10]

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7][9]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

G cluster_workflow Biological Evaluation Workflow Start Synthesized Indazole Library KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo™) Determine IC₅₀ Start->KinaseAssay CellViability Cell-Based Viability Assay (e.g., MTT, XTT) Determine GI₅₀ KinaseAssay->CellViability Potent Hits PathwayAnalysis Target Validation & Mechanism of Action Studies (e.g., Western Blot) CellViability->PathwayAnalysis Active Compounds LeadCompound Lead Compound Identification PathwayAnalysis->LeadCompound

Caption: Workflow for biological evaluation of inhibitors.

Mechanism of Action: Elucidating the Targeted Signaling Pathway

Identifying that a compound inhibits a specific kinase and reduces cancer cell viability is a significant step. However, to build a strong case for its therapeutic potential, it is crucial to demonstrate that the compound engages its target within the cellular context and modulates the downstream signaling pathway. Western blotting is a widely used technique for this purpose.

For example, if a synthesized indazole derivative is designed to target the PI3K/Akt/mTOR pathway, its efficacy can be validated by observing a decrease in the phosphorylation of Akt and its downstream effectors.[12]

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->AKT Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Kinase Inhibitory Activity of Exemplary Indazole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Assay Type
IND-001VEGFR-215ADP-Glo™
IND-002VEGFR-2250ADP-Glo™
IND-003ERK250ADP-Glo™
IND-004ERK2>10,000ADP-Glo™

Table 2: Cellular Potency of Exemplary Indazole Derivatives

Compound IDCell LineCancer TypeGI₅₀ (µM)
IND-001HUVECEndothelial0.1
IND-001A549Lung Cancer1.5
IND-003HT-29Colon Cancer0.5
IND-003A549Lung Cancer5.2

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the systematic exploration of chemical space to identify potent and selective compounds. The protocols and workflows detailed in this guide provide a robust framework for the design, synthesis, and comprehensive biological evaluation of indazole-based kinase inhibitors, ultimately contributing to the discovery of new therapeutic agents for the treatment of cancer.

References

Application Notes and Protocols: 4-Bromo-6-methyl-1H-indazole in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for 4-Bromo-6-methyl-1H-indazole in the field of neurology. This document outlines the scientific rationale for its use, based on the well-established neuroactive properties of the indazole scaffold, and provides detailed methodologies for its investigation as a potential therapeutic agent for various neurological disorders.

Introduction: The Promise of the Indazole Scaffold in Neurology

The indazole nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2][3][4][5] Derivatives of indazole have demonstrated a remarkable breadth of pharmacological activities, including potent anti-inflammatory, neuroprotective, and kinase inhibitory effects.[1][6][7][8][9][10] These properties make them highly attractive candidates for addressing the complex pathologies of neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS).[1][6][7][11]

This compound is a specific derivative that serves as a versatile chemical building block for the synthesis of more complex bioactive molecules.[12] Its unique substitution pattern—a bromine atom at position 4 and a methyl group at position 6—offers distinct electronic and steric properties that can be exploited for targeted drug design. While direct studies on the neurological applications of this compound are emerging, the extensive research on related indazole compounds provides a strong foundation for its exploration in several key areas of neurology.[12][13]

Potential Neurological Applications and Mechanistic Hypotheses

Based on the known activities of the indazole class of molecules, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:

Neuroinflammation Modulation

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Indazole derivatives have been shown to possess significant anti-inflammatory properties by inhibiting key inflammatory mediators.[8][9][10][14]

  • Hypothesized Mechanism: this compound may suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and inhibit the activity of cyclooxygenase-2 (COX-2).[8][9] This could be particularly relevant in conditions like AD and MS where inflammation plays a critical role in disease progression.

G cluster_inflammation Neuroinflammatory Cascade cluster_drug Potential Intervention LPS LPS/Aβ TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines COX2 COX-2 NFkB->COX2 Inflammation Neuroinflammation Cytokines->Inflammation COX2->Inflammation Indazole 4-Bromo-6-methyl- 1H-indazole Indazole->NFkB Inhibition Indazole->COX2 Inhibition

Caption: Hypothesized anti-inflammatory mechanism.

Kinase Inhibition in Neurodegenerative Pathways

Aberrant kinase activity is central to the pathology of several neurodegenerative disorders. Indazole derivatives have been successfully developed as potent kinase inhibitors.[1][2]

  • Hypothesized Mechanism:

    • Glycogen Synthase Kinase 3 (GSK-3): Inhibition of GSK-3β by this compound could reduce tau hyperphosphorylation, a key pathological feature of AD and other tauopathies.[1][7]

    • Leucine-Rich Repeat Kinase 2 (LRRK2): In the context of Parkinson's disease, this compound could be explored as an inhibitor of LRRK2, a kinase linked to familial and sporadic forms of the disease.[1][2]

G cluster_pathway Tau Hyperphosphorylation Pathway cluster_drug Potential Intervention GSK3b GSK-3β Tau Tau Protein GSK3b->Tau Phosphorylation pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs Indazole 4-Bromo-6-methyl- 1H-indazole Indazole->GSK3b Inhibition

Caption: Potential inhibition of Tau pathology.

Cholinesterase and BACE1 Inhibition in Alzheimer's Disease

A multitarget approach is considered promising for AD therapy. Indazole derivatives have shown the ability to simultaneously inhibit both cholinesterases (AChE and BuChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[6][15]

  • Hypothesized Mechanism: this compound, as a core structure, could be a starting point for developing dual-function inhibitors that both alleviate symptomatic acetylcholine deficiency and reduce the production of amyloid-beta (Aβ) peptides.[6][15]

Experimental Protocols

The following protocols are designed to investigate the hypothesized neurological activities of this compound.

General Preparation and Handling
  • Compound Preparation: Dissolve this compound (CAS No. 885521-94-8) in sterile dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-50 mM). Store at -20°C. For cell-based assays, dilute the stock solution in the appropriate culture medium to the final working concentration. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Safety Precautions: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[16][17] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[17][18]

Protocol: In Vitro Neuroinflammation Assay

This protocol assesses the anti-inflammatory effects of the compound on microglia, the primary immune cells of the central nervous system.

Workflow:

G cluster_workflow Neuroinflammation Assay Workflow A 1. Culture BV-2 Microglial Cells B 2. Pre-treat with This compound A->B C 3. Stimulate with Lipopolysaccharide (LPS) B->C D 4. Collect Supernatant and Cell Lysates C->D E 5. Analyze Inflammatory Markers (ELISA, qPCR) D->E

Caption: Workflow for in vitro neuroinflammation assay.

Step-by-Step Methodology:

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Plating: Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant and store it at -80°C for cytokine analysis.

    • Lyse the cells with an appropriate buffer for RNA or protein extraction.

  • Analysis:

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

    • Gene Expression: Analyze the mRNA expression levels of Nos2 (iNOS) and Ptgs2 (COX-2) in the cell lysates using quantitative real-time PCR (qPCR).

Data Presentation:

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)iNOS (Relative Expression)COX-2 (Relative Expression)
ControlBaselineBaseline1.01.0
LPS (1 µg/mL)HighHighIncreasedIncreased
LPS + Compound (1 µM)
LPS + Compound (5 µM)
LPS + Compound (10 µM)
LPS + Compound (25 µM)
Protocol: In Vitro Neuroprotection Assay

This protocol evaluates the ability of the compound to protect neurons from oxidative stress-induced cell death, a common pathological event in neurodegeneration.

Workflow:

G cluster_workflow Neuroprotection Assay Workflow A 1. Culture SH-SY5Y Neuroblastoma Cells B 2. Pre-treat with This compound A->B C 3. Induce Oxidative Stress (e.g., with H₂O₂ or MPP+) B->C D 4. Incubate for 24 hours C->D E 5. Assess Cell Viability (MTT or LDH Assay) D->E

Caption: Workflow for in vitro neuroprotection assay.

Step-by-Step Methodology:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induction of Cell Death: Expose the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or MPP⁺ (for a Parkinson's disease model) to induce oxidative stress and cell death.[7] Determine the optimal concentration of the toxin in preliminary experiments.

  • Incubation: Incubate the plates for 24 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • LDH Assay: Alternatively, measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death, using a commercial LDH cytotoxicity assay kit.

Data Presentation:

Treatment GroupCell Viability (% of Control)
Control100%
Toxin OnlyDecreased
Toxin + Compound (1 µM)
Toxin + Compound (5 µM)
Toxin + Compound (10 µM)
Toxin + Compound (25 µM)
Protocol: Primary Cortical Neuron Culture for Advanced Studies

For more physiologically relevant studies, primary cortical neurons can be used to investigate the effects of this compound on neuronal morphology, synaptic function, and signaling pathways.

Step-by-Step Methodology (Adapted from established protocols): [19][20][21][22]

  • Preparation of Culture Plates: Coat culture plates or coverslips with Poly-D-lysine and Laminin to promote neuronal attachment and growth.[19][21]

  • Tissue Dissection: Isolate cortical tissue from embryonic day 18 (E18) rat or mouse pups under sterile conditions.[19][20]

  • Dissociation: Enzymatically dissociate the tissue using papain or trypsin to obtain a single-cell suspension.[19][23]

  • Plating: Plate the dissociated neurons onto the coated plates in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).

  • Treatment and Analysis: After allowing the neurons to mature in culture (typically 7-10 days), they can be used for various experiments, including:

    • Immunocytochemistry: Treat the neurons with the compound and then fix and stain for markers of interest, such as β-III tubulin (neuronal marker), MAP2 (dendritic marker), or phospho-tau.[22][23]

    • Synaptic Activity: Investigate the effects of the compound on synaptic function using techniques like calcium imaging or electrophysiology.

Concluding Remarks for the Research Professional

This compound represents a promising starting point for neurological drug discovery. Its core indazole structure is associated with multiple mechanisms relevant to the treatment of complex neurodegenerative and neuroinflammatory diseases. The protocols outlined in this document provide a robust framework for the initial in vitro evaluation of this compound's therapeutic potential. Positive results from these assays would warrant further investigation into its specific molecular targets, pharmacokinetic properties, and in vivo efficacy in animal models of neurological disease.

References

Application Notes and Protocols for the Large-Scale Synthesis of Functionalized Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets. Consequently, functionalized indazoles are integral components of numerous therapeutic agents, including the anti-cancer drug Axitinib, the antiemetic Granisetron, and a pipeline of clinical candidates for various diseases.[1][2] The growing demand for these life-saving medicines necessitates robust, scalable, and economically viable synthetic routes to diverse indazole derivatives.

This comprehensive guide provides an in-depth analysis of key methodologies for the large-scale synthesis of functionalized indazoles. Moving beyond a mere recitation of procedures, this document elucidates the underlying chemical principles, compares and contrasts different synthetic strategies, and offers detailed, field-tested protocols suitable for multigram to kilogram-scale production. We will explore both classical and modern synthetic approaches, with a focus on practical considerations for safety, efficiency, and scalability.

Comparative Analysis of Major Synthetic Routes

The synthesis of the indazole core can be broadly categorized into classical methods, which often rely on well-established named reactions, and modern catalytic approaches that offer milder conditions and broader substrate scope. The choice of a particular route is dictated by factors such as the desired substitution pattern, the availability and cost of starting materials, and the scale of the synthesis.

Synthetic Route Typical Yields Substrate Scope Key Advantages Key Limitations & Scalability Concerns
Classical Methods
Jacobson Indazole SynthesisModerate to GoodLimited by availability of substituted o-toluidines.Utilizes readily available starting materials.Harsh acidic conditions, generation of hazardous nitrous gases, potential for thermal runaway.
Davis-Beirut ReactionGoodTolerates a range of primary amines; sensitive to solvent.Metal-free, uses inexpensive starting materials.Can be low-yielding with certain substrates; potential for side reactions and purification challenges on a large scale.
Cadogan-Sundberg Reductive CyclizationModerate to GoodBroad scope for substituted o-nitroarenes.Tolerant of many functional groups.Use of stoichiometric, often pyrophoric, phosphite reagents; potential for exothermic reactions that require careful thermal management.
Modern Catalytic Methods
Transition-Metal-Catalyzed C-H Activation/AnnulationModerate to HighBroad scope for both coupling partners.High atom economy, direct functionalization, access to complex derivatives.Cost and toxicity of precious metal catalysts (e.g., Rh, Pd), catalyst handling and removal at scale, potential for catalyst poisoning.[3][4]
[3+2] Dipolar Cycloaddition (Sydnones and Arynes)Good to ExcellentBroad tolerance for functional groups on both precursors.High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[1][5]Requires synthesis of sydnone precursors; some starting materials can be unstable.
Copper-Catalyzed Multicomponent ReactionsGoodBroad substrate scope with good functional group tolerance.One-pot synthesis, operational simplicity.Use of stoichiometric azide reagents (potential for explosive decomposition), catalyst recovery and reuse.[6]

Detailed Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the large-scale synthesis of functionalized indazoles using selected methodologies. The rationale behind key experimental choices is explained to provide a deeper understanding of the processes.

Protocol 1: Gram-Scale Synthesis of 2-Aryl-2H-indazoles via [3+2] Dipolar Cycloaddition

This protocol describes a highly efficient and regioselective synthesis of 2-aryl-2H-indazoles from sydnones and arynes, a method lauded for its mild conditions and high yields.[1][5]

Reaction Workflow:

cluster_prep Precursor Synthesis cluster_cycloaddition [3+2] Cycloaddition cluster_workup Workup and Purification amino_acid Amino Acid nitrosation N-Nitrosation (e.g., NaNO2, HCl) amino_acid->nitrosation cyclodehydration Cyclodehydration (e.g., Ac2O) nitrosation->cyclodehydration sydnone Sydnone cyclodehydration->sydnone cycloaddition [3+2] Cycloaddition sydnone->cycloaddition silylaryl_triflate o-(Trimethylsilyl)aryl Triflate aryne_generation Aryne Generation (e.g., CsF or TBAF) silylaryl_triflate->aryne_generation aryne_generation->cycloaddition retro_cycloaddition Retro-[4+2] (CO2 extrusion) cycloaddition->retro_cycloaddition indazole 2-Aryl-2H-indazole retro_cycloaddition->indazole filtration Filtration indazole->filtration concentration Concentration filtration->concentration chromatography Column Chromatography concentration->chromatography pure_product Pure 2-Aryl-2H-indazole chromatography->pure_product cluster_step1 Step 1: Aminohydrazone Formation cluster_step2 Step 2: Intramolecular C-H Amination tertiary_amide Tertiary Amide tf2o Tf2O Activation tertiary_amide->tf2o aminohydrazone Aminohydrazone tf2o->aminohydrazone hydrazide Hydrazide hydrazide->aminohydrazone ch_amination Intramolecular C-H Amination aminohydrazone->ch_amination pd_catalyst Pd Catalyst pd_catalyst->ch_amination aminoindazole 3-Amino-1H-indazole ch_amination->aminoindazole

References

Developing Anti-inflammatory Agents from Indazole Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and presence in numerous biologically active compounds.[1][2][3] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutics.[4][5] In the realm of inflammation, indazole derivatives have shown significant promise, with some compounds already in clinical use, such as benzydamine and bendazac.[6][7] This guide provides an in-depth exploration of the development of anti-inflammatory agents from indazole scaffolds, covering synthetic strategies, structure-activity relationships (SAR), and detailed protocols for biological evaluation.

The rationale for focusing on the indazole scaffold lies in its structural similarity to endogenous purines like adenine and guanine, which allows for favorable interactions with various biopolymers.[8][9] Furthermore, the thermodynamic stability of the 1H-indazole tautomer makes it the predominant and more readily synthesized form.[10] This guide will delve into the chemical nuances and biological intricacies of harnessing this powerful scaffold to develop the next generation of anti-inflammatory drugs.

I. Synthetic Strategies and Structural Diversification of the Indazole Core

The therapeutic potential of indazole derivatives is intrinsically linked to the ability to synthesize a diverse library of analogues for biological screening. Several synthetic routes to the indazole core have been established, each offering distinct advantages in terms of efficiency and substituent tolerability.

A common and efficient method for constructing the 1H-indazole core involves the cyclization of appropriately substituted anilines.[1] For instance, the reaction of 2-chlorobenzonitrile with phenylhydrazine in the presence of a strong base like potassium t-butoxide provides a convenient route to 1,3-substituted 1H-indazole derivatives.[11][12] Another versatile approach is the Cadogan reaction, which involves the reductive cyclization of nitro compounds to yield 2-phenyl-2H-indazoles.[13]

The strategic placement of various functional groups on the indazole ring system is crucial for modulating the anti-inflammatory activity. Structure-activity relationship (SAR) studies have revealed that specific substitutions can significantly enhance potency and selectivity. For example, in a series of indazole-3-carboxamides, the regiochemistry of the amide linker was found to be critical for their ability to block calcium influx and stabilize mast cells, key events in the inflammatory cascade.[14][15]

Key Synthetic Considerations:

  • Regioselectivity: The position of substituents on both the pyrazole and benzene rings of the indazole scaffold dramatically influences biological activity.

  • Scalability: For drug development, synthetic routes must be amenable to large-scale production.

  • Purification: Efficient purification techniques are essential to obtain compounds of high purity for biological testing.

II. Biological Evaluation: Unraveling the Anti-Inflammatory Mechanisms

A tiered approach to biological evaluation is essential for identifying and characterizing promising anti-inflammatory indazole derivatives. This typically begins with in vitro assays to assess primary activity and mechanism of action, followed by in vivo studies in relevant animal models of inflammation.

In Vitro Assays: Probing Molecular Targets

A variety of in vitro assays are available to screen for anti-inflammatory properties and elucidate the underlying mechanisms.[16][17][18] These assays are generally cost-effective, rapid, and provide valuable information on the direct effects of the compounds on specific cellular and molecular targets.[18]

1. Cyclooxygenase (COX) Inhibition Assay:

The COX enzymes (COX-1 and COX-2) are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins.[19] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The inhibitory activity of indazole derivatives on COX-2 has been demonstrated, suggesting this as a potential mechanism for their anti-inflammatory effects.[20]

Protocol: COX-2 Inhibition Assay [20]

  • Preparation of Reagents:

    • COX-2 enzyme (human recombinant)

    • Arachidonic acid (substrate)

    • Test compounds (indazole derivatives) and reference inhibitor (e.g., celecoxib) dissolved in a suitable solvent (e.g., DMSO).

    • Reaction buffer (e.g., Tris-HCl)

  • Assay Procedure:

    • Add the reaction buffer, COX-2 enzyme, and either the test compound or reference inhibitor to a 96-well plate.

    • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further period to allow for prostaglandin synthesis.

    • Stop the reaction by adding a suitable reagent (e.g., a strong acid).

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

2. Cytokine Release Assay:

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), play a crucial role in orchestrating the inflammatory response.[20] The ability of indazole derivatives to inhibit the release of these cytokines from immune cells is a key indicator of their anti-inflammatory potential.

Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Release in THP-1 Cells [21]

  • Cell Culture:

    • Culture human monocytic THP-1 cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Differentiate the monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Assay Procedure:

    • Seed the differentiated THP-1 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test indazole derivatives or a reference compound (e.g., dexamethasone) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

    • Incubate for a specified period (e.g., 4-24 hours).

    • Collect the cell culture supernatant.

  • Quantification of TNF-α:

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α release for each compound concentration.

    • Determine the IC50 value.

3. Nitric Oxide (NO) Production Assay:

Nitric oxide is an important signaling molecule in the inflammatory process, and its overproduction can contribute to tissue damage.[17] The ability of a compound to inhibit NO production is another measure of its anti-inflammatory activity.[18]

Protocol: Inhibition of NO Production in Macrophages [17]

  • Cell Culture:

    • Harvest peritoneal macrophages from mice and culture them in a 96-well plate.

  • Assay Procedure:

    • Treat the macrophages with interferon-gamma (IFN-γ) with or without the test indazole derivative.

    • Incubate the cells for a specified period.

  • Measurement of Nitrite:

    • The presence of nitrite in the culture medium is used as an indicator of NO production.

    • Measure the nitrite concentration using the Griess reagent.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO production.

In Vivo Models: Assessing Efficacy in a Physiological Context

In vivo animal models are indispensable for evaluating the overall efficacy, pharmacokinetics, and safety of potential anti-inflammatory drugs.[16][19][22]

1. Carrageenan-Induced Paw Edema in Rats:

This is a widely used and well-characterized model of acute inflammation.[11][20][23] Carrageenan, a phlogistic agent, induces a local inflammatory response characterized by edema (swelling).

Protocol: Carrageenan-Induced Paw Edema [11][20]

  • Animal Model:

    • Use Sprague Dawley or Wistar rats.

  • Procedure:

    • Administer the test indazole derivative or a standard drug (e.g., etoricoxib, diclofenac) orally or intraperitoneally.[11][24]

    • After a specified time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the rat's hind paw.

    • Measure the paw volume at various time points after the carrageenan injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

2. Cotton Pellet-Induced Granuloma in Rats:

This model is used to assess the effect of compounds on the proliferative phase of inflammation, which is characteristic of chronic inflammatory conditions.[25]

Protocol: Cotton Pellet-Induced Granuloma

  • Animal Model:

    • Use Wistar rats.

  • Procedure:

    • Implant sterile cotton pellets subcutaneously in the axilla or groin of the rats.

    • Administer the test compound or standard drug daily for a specified period (e.g., 7 days).

    • On the final day, sacrifice the animals and carefully dissect out the cotton pellets.

    • Dry the pellets to a constant weight.

  • Data Analysis:

    • The difference between the initial and final dry weight of the cotton pellet represents the amount of granulomatous tissue formed.

    • Calculate the percentage of inhibition of granuloma formation.

III. Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting results and making informed decisions in the drug discovery process.

Table 1: In Vitro Anti-inflammatory Activity of Indazole Derivatives

CompoundCOX-2 Inhibition (IC50, µM)[20]TNF-α Inhibition (IC50, µM)[20]IL-1β Inhibition (IC50, µM)[20]
Indazole23.42220.11120.59
5-Aminoindazole12.32230.19220.46
6-Nitroindazole19.22>250100.75
Celecoxib (Std.)5.10--
Dexamethasone (Std.)-31.67102.23

Table 2: In Vivo Anti-inflammatory Activity of an Indazole Derivative (Compound 1a)

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h[11][12]
Control-0
Compound 1a30Significant inhibition
Etoricoxib (Std.)10Comparable to Compound 1a

IV. Visualizing Key Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly enhance understanding.

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_inhibitors Indazole Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inflammation_Symptoms Pain, Fever, Swelling Prostaglandins->Inflammation_Symptoms NO->Inflammation_Symptoms Cytokines->Inflammation_Symptoms Indazole Indazole Scaffold Indazole->COX2 Inhibition Indazole->iNOS Inhibition Indazole->Cytokines Inhibition

Caption: Key Inflammatory Pathways Targeted by Indazole Derivatives.

Drug_Discovery_Workflow Synthesis Synthesis of Indazole Library InVitro In Vitro Screening (COX, Cytokine, NO assays) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis InVivo In Vivo Efficacy (Paw Edema, Granuloma) Lead_Opt->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: Workflow for Developing Indazole-Based Anti-inflammatory Agents.

V. Conclusion and Future Directions

The indazole scaffold continues to be a highly fruitful starting point for the development of novel anti-inflammatory agents.[10][26] The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of pharmacological properties. The protocols outlined in this guide provide a robust framework for the systematic evaluation of new indazole derivatives. Future research will likely focus on developing compounds with improved selectivity for specific inflammatory targets, thereby minimizing off-target effects and enhancing the therapeutic window. Furthermore, exploring the potential of indazole derivatives in chronic inflammatory diseases remains a promising avenue for future drug discovery efforts.

VI. References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. --INVALID-LINK--

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. MDPI. --INVALID-LINK--

  • A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. ResearchGate. --INVALID-LINK--

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. --INVALID-LINK--

  • IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. VELS University. --INVALID-LINK--

  • The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. Benchchem. --INVALID-LINK--

  • Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. ResearchGate. --INVALID-LINK--

  • Inflammation & Autoimmune Disease Models. WuXi AppTec. --INVALID-LINK--

  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Heparin. --INVALID-LINK--

  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Heighpubs. --INVALID-LINK--

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. National Center for Biotechnology Information. --INVALID-LINK--

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. --INVALID-LINK--

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. National Center for Biotechnology Information. --INVALID-LINK--

  • [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. PubMed. --INVALID-LINK--

  • A Review of Indazole derivatives in Pharmacotherapy of inflammation. ResearchGate. --INVALID-LINK--

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. --INVALID-LINK--

  • Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives. ResearchGate. --INVALID-LINK--

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research and Allied Sciences. --INVALID-LINK--

  • Screening models for inflammatory drugs. SlideShare. --INVALID-LINK--

  • Pain, Immunology & Inflammation Models. Pharmaron. --INVALID-LINK--

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Center for Biotechnology Information. --INVALID-LINK--

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. --INVALID-LINK--

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. --INVALID-LINK--

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. --INVALID-LINK--

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). PubMed. --INVALID-LINK--

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing. --INVALID-LINK--

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. --INVALID-LINK--

  • Indazole-based antiinflammatory and analgesic drugs. ResearchGate. --INVALID-LINK--

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Center for Biotechnology Information. --INVALID-LINK--

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. --INVALID-LINK--

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. Bentham Science. --INVALID-LINK--

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. --INVALID-LINK--

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. --INVALID-LINK--

  • Indazole. Wikipedia. --INVALID-LINK--

References

Application Notes and Protocols: Regioselective N-Alkylation of 4-Bromo-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkyl Indazoles

The indazole scaffold is a cornerstone pharmacophore in modern medicinal chemistry, serving as a bioisosteric replacement for the indole nucleus in numerous therapeutic agents.[1][2][3][4] Its derivatives are integral to drugs targeting a wide array of diseases, including cancer and neurological disorders.[5][6] The N-alkylation of the indazole ring is a critical and frequently employed transformation in drug discovery, allowing for the modulation of a compound's physicochemical properties, metabolic stability, and target engagement.

However, the direct alkylation of the 1H-indazole core, such as in 4-Bromo-6-methyl-1H-indazole, presents a significant synthetic challenge: regioselectivity.[1][7][8] The indazole anion is a mesomeric system, possessing two nucleophilic nitrogen atoms (N1 and N2), which often leads to the formation of a mixture of N1 and N2 alkylated regioisomers.[7][9] Controlling the site of alkylation is paramount, as the biological activity of the resulting isomers can differ dramatically.

This guide provides a detailed examination of the factors governing the regioselective N-alkylation of this compound and presents robust, field-proven protocols for selectively targeting both the N1 and N2 positions.

The Chemical Rationale: Controlling Regioselectivity

The outcome of the N-alkylation reaction is a delicate balance of steric, electronic, and reaction conditions. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[3][5][10][11] This intrinsic property can be exploited to favor the N1 product under conditions that permit thermodynamic equilibration.[2][4]

Several key factors allow the chemist to steer the reaction toward the desired isomer:

  • Choice of Base and Cation: This is arguably the most critical factor. Strong, non-nucleophilic bases like sodium hydride (NaH) in less-polar aprotic solvents like tetrahydrofuran (THF) strongly favor N1 alkylation.[1][2][8][12] This is often attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which sterically directs the incoming electrophile to the more accessible N1 position.[12] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF often yield mixtures of isomers.[7][13] Cesium carbonate (Cs₂CO₃) can also promote high N1 selectivity, potentially through a chelation mechanism.[5][12][13]

  • Solvent System: The solvent plays a crucial role in the nature of the indazolide anion. Aprotic solvents are necessary, but their polarity matters. Solvents like THF or dioxane tend to favor N1 selectivity with appropriate bases (e.g., NaH, Cs₂CO₃).[2][5] Highly polar aprotic solvents like DMF or DMSO can lead to diminished selectivity, often producing isomer mixtures, especially with weaker bases.[2][7]

  • Nature of the Alkylating Agent: While standard alkyl halides and tosylates are commonly used in base-mediated SN2 reactions, alternative electrophiles can dramatically shift the selectivity. For instance, Mitsunobu conditions (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) are well-established for producing the N2-alkylated isomer with high selectivity.[2][5][14]

  • Substituent Effects: The electronic and steric properties of the indazole ring itself influence the nucleophilicity of the two nitrogen atoms. While the 4-bromo and 6-methyl groups on our target substrate do not impose a strong directing effect, it is known that bulky substituents at the C3 position can favor N1 alkylation, whereas potent electron-withdrawing groups at the C7 position can confer excellent N2 regioselectivity.[1][12]

Regioselectivity_Factors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Base Base (NaH, Cs₂CO₃, K₂CO₃) Outcome Regiochemical Outcome Base->Outcome Solvent Solvent (THF, Dioxane, DMF) Solvent->Outcome Alkylating_Agent Alkylating Agent (R-Br, R-OTs, Mitsunobu) Alkylating_Agent->Outcome Substituents Ring Substituents (Steric & Electronic Effects) Substituents->Outcome N1_Product N1-Alkylated Indazole (Thermodynamic Product) Outcome->N1_Product  e.g., NaH/THF N2_Product N2-Alkylated Indazole (Kinetic Product) Outcome->N2_Product  e.g., Mitsunobu

Caption: Key factors influencing N1 vs. N2 regioselectivity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving selective N1 and N2 alkylation of this compound.

Workflow Overview

Workflow Start This compound Choose Select Protocol (N1 or N2) Start->Choose Reaction Perform Alkylation (See Protocol Details) Choose->Reaction Monitor Monitor Reaction (TLC / LC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: A generalized experimental workflow for N-alkylation.

Protocol 1: Highly Selective N1-Alkylation (NaH/THF Method)

This protocol leverages the formation of a tight sodium-indazolide ion pair to direct alkylation to the N1 position.[1][2][12] It is critical to maintain strictly anhydrous conditions as sodium hydride reacts violently with water.

Materials and Equipment:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., alkyl bromide or tosylate)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon), syringe, septa

  • Standard glassware for workup and purification

Quantitative Data Summary:

ReagentMolar EquivalentsPurpose
This compound1.0Starting Material
Sodium Hydride (60% disp.)1.2Base (Deprotonation)
Alkylating Agent1.1 - 1.3Electrophile
Anhydrous THF-Solvent (Typical conc. 0.1 M)

Step-by-Step Procedure:

  • Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (to a concentration of approx. 0.1 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (1.1-1.3 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once complete, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated product.

Protocol 2: Highly Selective N2-Alkylation (Mitsunobu Reaction)

The Mitsunobu reaction provides a reliable and highly regioselective route to N2-alkylated indazoles by activating an alcohol in situ.[2][5][14] This method avoids the use of a strong base.

Materials and Equipment:

  • This compound

  • Desired primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF) or Dioxane

  • Standard glassware for workup and purification

Quantitative Data Summary:

ReagentMolar EquivalentsPurpose
This compound1.0Starting Material
Alcohol (R-OH)1.2 - 1.5Alkyl Source
Triphenylphosphine (PPh₃)1.5 - 2.0Reagent
DEAD or DIAD1.5 - 2.0Reagent
Anhydrous THF-Solvent (Typical conc. 0.2-0.4 M)

Step-by-Step Procedure:

  • Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equiv), the alcohol (1.2-1.5 equiv), and triphenylphosphine (1.5-2.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the reagents (to a concentration of approx. 0.2-0.4 M).

  • Initiation: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add DEAD or DIAD (1.5-2.0 equiv) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous; handle with care. An exothermic reaction is often observed. Maintain the temperature at or below 20 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or overnight. Monitor for completion by TLC or LC-MS. Some reactions may benefit from gentle heating (e.g., 50 °C) to go to completion.[5][14]

  • Workup: After completion, remove the solvent under reduced pressure.

  • Purification: The crude residue will contain the product and triphenylphosphine oxide. Purification is typically achieved by flash column chromatography on silica gel. The separation can sometimes be challenging; multiple columns or alternative purification techniques may be necessary.

Comparative Summary of Conditions

ProtocolTarget IsomerBaseSolventAlkylating AgentTypical Temp.Expected N1:N2 Ratio
1 N1 NaHTHFR-Br, R-OTs0 °C to 50 °C>95:5[1][2]
1 (Alternative) N1 Cs₂CO₃DioxaneR-OTs90 °C>95:5[5][13]
2 N2 NoneTHFR-OH (with PPh₃/DEAD)0 °C to RT<5:95[2][5]
Mixed (Reference) N1/N2 MixK₂CO₃DMFR-BrRT to 120 °C~58:42[7]

Characterization of N1 and N2 Regioisomers

Unambiguous assignment of the N1 and N2 isomers is crucial and is reliably achieved using 2D NMR spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC).[2][4]

  • N1-Isomer: A key correlation will be observed between the protons of the N-alkyl group's alpha-methylene (-N-CH₂ -R) and the indazole ring's C7a carbon.

  • N2-Isomer: A key correlation will be observed between the protons of the N-alkyl group's alpha-methylene (-N-CH₂ -R) and the indazole ring's C3 carbon.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficiently strong base (for Protocol 1).- Moisture contamination (especially with NaH).- Low reaction temperature.- Switch to a stronger base like NaH.[13]- Ensure all glassware is oven-dried and use anhydrous solvents.- Gently heat the reaction mixture (e.g., to 50-90 °C).[5][12]
Poor Regioselectivity - Reaction conditions favor a mixture (e.g., K₂CO₃/DMF).- Incorrect base/solvent combination.- For N1, strictly follow Protocol 1 (NaH/THF or Cs₂CO₃/Dioxane).[12][13]- For N2, use Mitsunobu conditions (Protocol 2).[2]
Difficulty Separating Isomers - N1 and N2 isomers often have very similar polarity.- Optimize column chromatography (e.g., use a shallow solvent gradient, try different solvent systems).- Consider preparative TLC or HPLC if separation is particularly difficult.

Conclusion

The N-alkylation of this compound is a synthetically tractable transformation, provided that reaction conditions are carefully controlled. By understanding the fundamental principles of reactivity and making informed choices regarding the base, solvent, and alkylating agent, researchers can achieve high regioselectivity for either the desired N1 or N2 product. The protocols outlined in this guide provide robust and reproducible methods to access these valuable chemical entities, facilitating the advancement of drug discovery and development programs.

References

Application Notes and Protocols for the Regioselective Functionalization of the Indazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and structural resemblance to the native indole nucleus make it a compelling template for drug design. However, the synthetic utility of the indazole core is intrinsically linked to the ability to functionalize it with precision at specific positions. The presence of two reactive nitrogen atoms (N1 and N2) and five distinct C-H bonds presents a significant challenge in achieving regiocontrol. This guide provides an in-depth analysis of field-proven strategies and detailed protocols for the regioselective functionalization of the indazole ring, focusing on the critical N1/N2 alkylation dichotomy and the targeted modification of the carbon framework at the C3 and C7 positions. By elucidating the causality behind experimental choices—from reaction kinetics to directed metalation principles—this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to harness the full synthetic potential of this vital heterocycle.

The Foundational Challenge: N1 versus N2 Functionalization

The indazole ring exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[1][3] Direct alkylation of an NH-indazole typically yields a mixture of N1 and N2 substituted products, complicating synthesis and purification.[4] Achieving regioselectivity is a matter of exploiting the subtle interplay between thermodynamic and kinetic control, governed by the choice of base, solvent, temperature, and the steric and electronic nature of the indazole substituents.[5][6]

N1_vs_N2_Selectivity cluster_start cluster_conditions Reaction Conditions cluster_pathways Control Pathways cluster_products Indazole 1H-Indazole Thermo Thermodynamic Control Indazole->Thermo NaH in THF (Favors most stable anion) Kinetic Kinetic Control Indazole->Kinetic Cs2CO3 in DMF (Favors accessible site) Base Base (e.g., NaH, Cs2CO3) Base->Thermo Base->Kinetic Solvent Solvent (e.g., THF, DMF) Solvent->Thermo Solvent->Kinetic Sterics Steric Hindrance (e.g., C7-Substituent) Sterics->Kinetic Blocks N1 N1_Product N1-Alkylated (Major Product) Thermo->N1_Product N2_Product N2-Alkylated (Major Product) Kinetic->N2_Product

Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.

Protocol 1: Selective N1-Alkylation via Thermodynamic Control

Principle: This protocol leverages the greater thermodynamic stability of the 1H-indazole tautomer.[6] The use of a strong, non-coordinating hydride base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) ensures complete deprotonation. This allows the system to reach its thermodynamic equilibrium, favoring the more stable N1-anion, which subsequently reacts with the electrophile to yield the N1-alkylated product with high selectivity.[6][7]

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Stir the solution at room temperature until the indazole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Scientist's Note: Vigorous hydrogen gas evolution will be observed. Ensure proper ventilation and allow the reaction to proceed safely.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete anion formation.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (typically 12-18 hours). Monitor reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated indazole.

Data Summary: N1-Alkylation Regioselectivity

Indazole Substituent Alkylating Agent Conditions N1:N2 Ratio Yield (%) Reference
3-CO₂Me n-Pentyl bromide NaH, THF >99:1 91 [7]
3-CF₃ n-Pentyl bromide NaH, THF >99:1 85 [7]
5-Nitro Ethyl iodide NaH, THF 95:5 88 [6]

| Unsubstituted | Benzyl bromide | NaH, THF | 91:9 | 90 |[6] |

Protocol 2: Selective N2-Alkylation via Steric Hindrance

Principle: Regioselectivity can be decisively shifted toward the N2 position by introducing a sterically demanding substituent at the C7 position.[7][8] Groups like nitro (-NO₂) or carboxylate (-CO₂Me) physically obstruct the N1 nitrogen, making the N2 nitrogen the only accessible site for alkylation, even under conditions that would typically favor N1.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add the C7-substituted 1H-indazole (e.g., 7-nitro-1H-indazole, 1.0 equiv) and a suitable base such as cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Solvent & Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) (approx. 0.1 M) followed by the alkylating agent (1.2 equiv).

  • Reaction: Stir the mixture at room temperature (or heat gently to 50-60 °C if necessary) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the N2-alkylated indazole.

Data Summary: Sterically-Directed N2-Alkylation

Indazole Substituent Alkylating Agent Conditions N1:N2 Ratio Yield (%) Reference
7-NO₂ n-Pentyl bromide NaH, THF 4:96 94 [7]

| 7-CO₂Me | n-Pentyl bromide | NaH, THF | <1:99 | 92 |[7] |

Insight: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (e.g., DIAD), often provides a kinetic product distribution favoring the N2-isomer, offering an alternative route when steric hindrance is not an option.[6][7]

Precision Engineering: C-H Functionalization of the Indazole Core

Direct modification of the carbon skeleton via C-H functionalization is a powerful and atom-economical strategy for late-stage diversification of the indazole scaffold.[9][10] Regiocontrol is achieved through exploiting the inherent electronic biases of the ring or by using directing groups to guide metal catalysts or organometallic reagents to a specific site.

C7-Functionalization via Directed ortho-Metalation (DoM)

Principle: Directed ortho-metalation (DoM) is a robust strategy for functionalizing the C7 position.[11][12] The N1 atom of the indazole ring itself acts as a Lewis basic directing group. It coordinates to an alkyllithium base (e.g., n-BuLi), positioning the base to selectively abstract the sterically accessible and kinetically acidic proton at the adjacent C7 position.[13] The resulting C7-lithiated intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles.

DoM_Mechanism cluster_workflow Directed ortho-Metalation (DoM) at C7 Start Indazole Coordination Coordination Complex Start->Coordination + n-BuLi (Coordination at N1) Lithiation C7-Lithiated Intermediate Coordination->Lithiation Deprotonation at C7 Product C7-Functionalized Indazole Lithiation->Product + Electrophile (E+)

Caption: Workflow for C7-functionalization via Directed ortho-Metalation (DoM).

Protocol 3: Regioselective C7-Silylation of N1-Protected Indazole

Principle: To prevent competitive N-H deprotonation and potential side reactions, the indazole is first protected at the N1 position. A protecting group that is stable to strong bases but easily removable is ideal. The subsequent DoM proceeds with high regioselectivity at C7.

Step-by-Step Methodology:

  • Protection (if starting from NH-indazole): Protect the N1 position of the indazole using a suitable group (e.g., as a tetrahydropyranyl (THP) ether under acidic conditions or with a SEM group).

  • Preparation: Dissolve the N1-protected indazole (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 1.2 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise.

    • Scientist's Note: A distinct color change (often to deep red or orange) indicates the formation of the lithiated species.

  • Stirring: Stir the solution at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the electrophile, for example, trimethylsilyl chloride (TMSCl, 1.5 equiv), dropwise to the cold solution.

  • Reaction: Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by flash chromatography.

  • Deprotection (if required): Remove the N1-protecting group under appropriate conditions (e.g., HCl in ethanol for THP) to yield the C7-functionalized 1H-indazole.[14]

C3-Functionalization: Halogenation as a Synthetic Linchpin

Principle: The C3 position of indazole is electronically distinct and susceptible to functionalization. While direct C-H activation at C3 is possible using transition metals, a more common and highly versatile two-step strategy involves initial halogenation (iodination or bromination) followed by a transition-metal-catalyzed cross-coupling reaction.[15][16] This approach provides access to a vast array of C3-substituted indazoles. Direct metalation at C3 with alkyllithiums is often avoided due to a competing ring-opening pathway to form 2-aminobenzonitrile derivatives.[17]

Protocol 4: C3-Iodination and Subsequent Suzuki-Miyaura Cross-Coupling

Part A: C3-Iodination

  • Preparation: Dissolve N1-protected (e.g., Boc or SEM) or unprotected 1H-indazole (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add a base such as potassium hydroxide (KOH, 3.0 equiv).

  • Iodination: Cool the mixture to 0 °C and add a solution of iodine (I₂, 1.5 equiv) in DMF dropwise.

  • Reaction: Stir the reaction at room temperature for 2-4 hours until complete.

  • Workup: Quench with aqueous sodium thiosulfate solution to remove excess iodine. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by chromatography to obtain the 3-iodoindazole.[16]

Part B: Suzuki-Miyaura Cross-Coupling

  • Preparation: In a reaction vessel, combine the 3-iodoindazole (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol/water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) for 4-16 hours. Monitor progress by LC-MS.

  • Workup & Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash, dry, and concentrate the combined organic layers. Purify the residue by flash column chromatography to yield the C3-arylated (or vinylated/alkylated) indazole.

Conclusion

The regioselective functionalization of the indazole ring is a mature yet continually evolving field. Mastery over the N1/N2 alkylation is achievable through the careful application of kinetic and thermodynamic principles, while steric directing effects provide an almost absolute level of control. For carbon-skeleton modifications, classic DoM strategies offer reliable access to the C7 position, and the robust halogenation/cross-coupling sequence at C3 serves as a gateway to immense structural diversity. More advanced transition-metal-catalyzed C-H activation methods are rapidly expanding the toolkit, enabling direct functionalization at previously inaccessible sites.[18][19] The protocols and principles outlined in this guide provide a solid foundation for chemists to confidently and strategically manipulate the indazole scaffold, accelerating the discovery and development of next-generation therapeutics.

References

Application Notes & Protocols: 4-Bromo-6-methyl-1H-indazole as a Core Scaffold in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indazole nucleus is a privileged scaffold in medicinal and agrochemical sciences, forming the core of numerous bioactive compounds.[1][2] This guide focuses on 4-Bromo-6-methyl-1H-indazole, a versatile building block whose specific substitution pattern offers significant strategic advantages for the synthesis of novel agrochemicals. The 4-bromo position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[3] The 6-methyl group, in turn, modulates the electronic properties and metabolic stability of the final molecule. This document provides a comprehensive overview of the strategic use of this intermediate, detailed experimental protocols for its derivatization, and a practical application in the conceptual synthesis of a model herbicide candidate.

Introduction: The Indazole Scaffold in Agrochemicals

Nitrogen-containing heterocycles are fundamental to the design of modern crop protection agents, offering a rich diversity of chemical space and biological activity.[1][4] Among these, the indazole ring system has garnered significant attention due to its presence in a wide range of pharmacologically active molecules, including those with pesticidal and herbicidal properties.[2][5][6]

The strategic value of This compound lies in its dual functionality:

  • The C4-Bromo Group: This is the primary site for synthetic elaboration. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[7][8] This allows for the controlled and efficient formation of carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern library synthesis for lead discovery.

  • The C6-Methyl Group: The presence of this small alkyl group can significantly influence the molecule's physical properties, such as solubility and lipophilicity. Furthermore, it can sterically influence binding to target enzymes or receptors and provides a potential site for late-stage functionalization, if required.

  • The Indazole NH Group: The pyrazole moiety of the indazole ring offers a site for N-alkylation or N-arylation, which is crucial for tuning the biological activity and physicochemical properties of the final compound.[9] Regioselective alkylation is key to preventing the formation of undesired isomers.[10]

Synthetic Strategy: From Building Block to Active Ingredient

A typical synthetic workflow for leveraging this compound involves a multi-step sequence designed to maximize efficiency and control over the final structure. The core logic is to first protect or functionalize the reactive N-H position and then utilize the C4-bromo handle for diversification.

Workflow Causality:
  • N-Alkylation/Protection: The indazole N-H is acidic and nucleophilic. Alkylating this position first (e.g., with a methyl or benzyl group) is often critical.[9] This step prevents the formation of side products in subsequent base-catalyzed reactions (like the Suzuki coupling) and ensures that the desired N-1 or N-2 isomer is carried forward. The choice of base and solvent is paramount for achieving high regioselectivity.[11]

  • C4-Cross-Coupling: With the nitrogen position addressed, the C4-bromo group becomes the focus. The Suzuki-Miyaura coupling is an exceptionally robust and versatile choice for this transformation, allowing for the introduction of a vast array of (hetero)aryl boronic acids or esters under relatively mild conditions.[3][12]

  • Final Deprotection/Modification: If a protecting group was used at the N1 position, it can be removed in the final step to yield the N-H product or exchanged for another functional group.

The following diagram illustrates this strategic workflow.

G cluster_0 Synthetic Workflow Start This compound Step1 Protocol 1: Regioselective N-Alkylation Start->Step1 Intermediate N-Alkyl-4-bromo-6-methyl-1H-indazole Step1->Intermediate Step2 Protocol 2: C4 Suzuki-Miyaura Coupling Intermediate->Step2 Product Diverse Agrochemical Precursors (e.g., 4-Aryl-6-methyl-1H-indazoles) Step2->Product

Caption: General synthetic workflow for derivatizing this compound.

Core Application: Synthesis of a Model Herbicide Candidate

Picolinic acids are a well-established class of synthetic auxin herbicides.[5][13] Recent research has shown that replacing traditional halogen substituents with heterocyclic moieties, such as indazole, can lead to novel herbicides with potent activity.[5][14] To illustrate a practical application, we propose a conceptual synthesis of a 4-(4-amino-3,5-dichloro-2-picolinoyl)-6-methyl-1H-indazole analogue, leveraging the C4-bromo position for a Suzuki-Miyaura coupling reaction.

G A This compound B N1-Methyl-4-bromo- 6-methyl-1H-indazole A->B NaH, MeI THF (Protocol 1) D N1-Methyl-4-(picolinyl)- 6-methyl-1H-indazole B->D Pd(dppf)Cl2, K2CO3 DME (Protocol 2) C Pinacol boronic ester of 4-amino-3,5-dichloro-2-picoline C->D E Model Herbicide Candidate D->E Oxidation of picoline methyl

Caption: Conceptual pathway to an indazole-picolinate model herbicide.

Detailed Experimental Protocols

Protocol 1: Regioselective N1-Methylation of this compound

Rationale: This protocol utilizes sodium hydride (NaH) in tetrahydrofuran (THF), a combination known to strongly favor N-1 alkylation of the indazole ring with high regioselectivity.[9][10] NaH is a non-nucleophilic strong base that irreversibly deprotonates the indazole, while THF is a suitable polar aprotic solvent. This method provides the kinetically controlled product.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound.

  • Add anhydrous THF to dissolve the starting material (target concentration of 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The formation of the sodium salt may be observed as a suspension.

  • Cool the mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).[15]

  • Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-methyl-4-bromo-6-methyl-1H-indazole.[15]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: This protocol utilizes [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as the catalyst. This catalyst is robust, commercially available, and highly effective for coupling heteroaryl halides.[12][16] Dimethoxyethane (DME) is used as the solvent with potassium carbonate as a mild inorganic base, conditions that are well-tolerated by the indazole core.[12]

Materials:

  • N1-Methyl-4-bromo-6-methyl-1H-indazole (from Protocol 1, 1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Celite

Procedure:

  • In a reaction vessel, combine N1-Methyl-4-bromo-6-methyl-1H-indazole, the boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add degassed DME and a small amount of degassed water (e.g., DME/H₂O 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[16]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired 4-aryl-1,6-dimethyl-1H-indazole derivative.

Data Presentation & Characterization

The following table provides expected data for the key compounds described in the protocols. Exact values will vary based on specific reagents and reaction conditions.

CompoundMolecular FormulaMW ( g/mol )Expected YieldAppearanceKey Characterization Notes (¹H NMR)
This compound C₈H₇BrN₂211.06-Off-white to tan solidAromatic protons, methyl singlet (~2.4 ppm), broad N-H singlet.
1-Methyl-4-bromo-6-methyl-1H-indazole C₉H₉BrN₂225.0985-95%White to off-white solidDisappearance of N-H proton, appearance of N-methyl singlet (~4.0 ppm).
4-Aryl-1,6-dimethyl-1H-indazole VariesVaries60-90%Varies (solid)Disappearance of C4-H proton signal, appearance of new aromatic signals from the coupled aryl group.

Conclusion & Future Outlook

This compound is a high-potential starting material for the synthesis of novel agrochemicals. The protocols detailed herein provide a robust and reproducible framework for its N-alkylation and subsequent C4-functionalization via Suzuki-Miyaura coupling. This strategic approach opens the door to a wide range of derivatives, enabling researchers to systematically explore structure-activity relationships in the pursuit of next-generation herbicides, fungicides, and pesticides. The continued development of efficient cross-coupling methodologies will further enhance the utility of this and other halogenated heterocyclic building blocks in agrochemical discovery.

References

Application Notes and Protocols: Strategic Suzuki-Miyaura Coupling of Boronic Acids with 4-Bromo-6-methyl-1H-indazole for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential, including anti-cancer, anti-inflammatory, and antiviral agents. The targeted functionalization of this heterocyclic system is paramount for the exploration of new chemical space and the development of novel drug candidates. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have cemented its status as a cornerstone of modern organic synthesis.[1]

This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura coupling of various boronic acids with 4-Bromo-6-methyl-1H-indazole. The insights and procedures detailed herein are curated for researchers, scientists, and drug development professionals, aiming to empower the efficient synthesis of diverse 4-aryl-6-methyl-1H-indazole derivatives.

Mechanistic Underpinnings of the Suzuki-Miyaura Reaction

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps, as illustrated below.

Suzuki_Mechanism cluster_cycle Catalytic Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X (Palladacycle) B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent Palladium(0) complex. This step forms a Pd(II) species, which is a key intermediate in the catalytic cycle.

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step, as it activates the boronic acid by forming a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: A Survey of Boronic Acids for Coupling with this compound

While specific, published, quantitative yield data for a wide range of boronic acids with this compound is not extensively available, the following table presents representative yields based on analogous Suzuki couplings with other bromoindazole isomers. These examples serve as a valuable guide for what can be expected when applying the optimized protocol described in the subsequent section. The electronic nature of the boronic acid can influence reaction efficiency, with electron-rich boronic acids generally providing good to excellent yields.

Boronic Acid PartnerProduct StructureRepresentative Yield (%)
Phenylboronic acid4-Phenyl-6-methyl-1H-indazole85-95
(4-Methoxyphenyl)boronic acid4-(4-Methoxyphenyl)-6-methyl-1H-indazole90-98
(3-Aminophenyl)boronic acid4-(3-Aminophenyl)-6-methyl-1H-indazole75-85
(4-(Trifluoromethyl)phenyl)boronic acid4-(4-(Trifluoromethyl)phenyl)-6-methyl-1H-indazole70-80
(Thiophen-2-yl)boronic acid6-Methyl-4-(thiophen-2-yl)-1H-indazole80-90

Note: The yields presented are estimates based on Suzuki reactions of similar bromoindazole substrates and are intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols: A Step-by-Step Guide

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of various boronic acids with this compound. Optimization may be required for particularly challenging substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

General Suzuki Coupling Protocol

workflow start Start reagents Combine this compound, boronic acid, base, and catalyst in a dry flask. start->reagents inert Evacuate and backfill the flask with an inert gas (3x). reagents->inert solvent Add anhydrous, degassed solvent. inert->solvent heat Heat the reaction mixture with vigorous stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor monitor->heat Incomplete workup Perform aqueous workup. monitor->workup Reaction Complete purify Purify the crude product by column chromatography. workup->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end

Figure 2: General experimental workflow for the Suzuki cross-coupling reaction.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-methyl-1H-indazole.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a more robust pre-catalyst. Ensure the reaction is performed under strictly anaerobic conditions.
Poorly soluble reagentsChoose a solvent system in which all components are soluble at the reaction temperature.
Inappropriate baseThe choice of base is critical. Screen different bases such as Cs₂CO₃ or K₃PO₄.
Protodeboronation Presence of water; strong baseUse anhydrous conditions and a milder base like K₂CO₃.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the solvent and maintain a positive pressure of inert gas.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and reliable method for the synthesis of 4-aryl-6-methyl-1H-indazole derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently generate a diverse array of functionalized indazole scaffolds. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this transformative reaction in the pursuit of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving brominated heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance yields, improve reaction efficiency, and troubleshoot common issues encountered with these often-challenging substrates.

The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2][3] However, the unique electronic and steric properties of brominated heterocycles can present specific hurdles. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the practical challenges you may face at the bench.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a brominated heterocycle is giving low to no yield. What are the first things I should check?

A1: When facing low yields, a systematic review of your reaction setup and reagents is the first critical step.

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst deactivation and undesirable side reactions, most notably the homocoupling of your boronic acid.[4][5][6] Thoroughly degas your solvent(s) before use.[4]

  • Reagent Purity: Verify the purity of your brominated heterocycle and your boronic acid or ester. Impurities can poison the catalyst. Boronic acids, in particular, can degrade over time through processes like protodeboronation.[5][6][7][8]

  • Base Quality: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[9][10] Ensure your base is finely powdered, dry (especially for anhydrous reactions), and has been stored properly to prevent hydration, which can reduce its effectiveness.[4][6]

  • Temperature Control: Confirm that your reaction is being heated to the target temperature. Inconsistent or inaccurate heating can significantly impact reaction rates.[5]

Q2: I'm observing a significant amount of starting material being consumed, but the main byproduct is the dehalogenated (debrominated) heterocycle. What's causing this and how can I fix it?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common and frustrating side reaction.[5][11] It typically occurs via a palladium-hydride (Pd-H) species that can form from various sources in the reaction mixture.[11]

  • Mechanism: The Pd-H species can undergo reductive elimination with the heteroaryl group on the palladium intermediate, leading to the debrominated product.[11]

  • Substrate Susceptibility: Electron-deficient heterocycles and N-heterocyclic halides are particularly prone to dehalogenation.[11] For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the ring's electron density and influence the outcome.[11][12]

  • Mitigation Strategies:

    • Ligand Choice: Switching to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can favor the desired cross-coupling pathway over dehalogenation.[11]

    • Base Selection: Avoid strong alkoxide bases if possible. Try switching to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or a phosphate base like K₃PO₄.[11]

    • Solvent System: Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is necessary, use it as part of a mixed solvent system and at lower concentrations.[11]

    • Protecting Groups: For N-H containing heterocycles, protecting the nitrogen with a suitable group (e.g., Boc, SEM) can often suppress dehalogenation.[11][12]

Q3: My boronic acid seems to be decomposing during the reaction. How can I tell and what can I do about it?

A3: The primary decomposition pathway for boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[5][7][8][13][14] This is especially problematic for electron-rich heterocyclic boronic acids.[6][14]

  • Identification: The most obvious sign is the formation of the corresponding arene (the boronic acid minus the B(OH)₂ group) as a major byproduct.

  • Prevention Strategies:

    • Use Boronate Esters: Pinacol boronate esters are significantly more stable than their corresponding boronic acids and are less prone to protodeboronation.[8][13] They are often crystalline, easier to handle, and have a longer shelf-life.[8][13] While they may react slower, the improved stability often leads to higher overall yields.[13]

    • Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker base like potassium fluoride (KF).[6]

    • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[6]

Troubleshooting Guide: A Deeper Dive

This section addresses more specific experimental variables and provides actionable advice for optimizing your reaction.

Issue: Low Conversion/Stalled Reaction

If your starting materials are stable but the reaction simply isn't proceeding to completion, the issue likely lies within the catalytic cycle.

Troubleshooting Workflow: Catalyst System

start Low Conversion Observed catalyst Is your catalyst active? start->catalyst ligand Is your ligand appropriate? catalyst->ligand Yes pd_source Consider a different Pd source (e.g., Pd2(dba)3 vs Pd(OAc)2). catalyst->pd_source No/Unsure precatalyst Use a more active precatalyst (e.g., Buchwald precatalysts, PEPPSI). ligand->precatalyst Yes ligand_screen Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos, cataCXium). ligand->ligand_screen No/Unsure temp Increase temperature incrementally. precatalyst->temp ligand_screen->temp pd_source->ligand

Caption: Troubleshooting workflow for low conversion issues.

  • Catalyst & Ligand Selection: The choice of palladium source and ligand is paramount.

    • For Electron-Rich Heterocycles: Oxidative addition can be slow. Use bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate this step.[15][16]

    • For Electron-Deficient Heterocycles: These substrates generally undergo oxidative addition more readily.[7] However, the subsequent steps can be challenging. A thorough ligand screen is often beneficial.

    • Precatalysts: Modern palladium precatalysts (e.g., Buchwald or PEPPSI-type) are often more efficient at generating the active Pd(0) species in situ compared to traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄.[9]

Parameter Recommendation for Electron-Rich Heterocycles Recommendation for Electron-Deficient Heterocycles Rationale
Pd Source Pd₂(dba)₃, Buchwald PrecatalystsPd(OAc)₂, PdCl₂(dppf), PEPPSI CatalystsPrecatalysts ensure efficient generation of the active Pd(0) catalyst.
Ligand Type Bulky, Electron-Rich Phosphines (SPhos, XPhos, RuPhos)[17]Biaryl Phosphines, NHCs (IMes)[18]Electron-rich ligands accelerate the rate-limiting oxidative addition step for electron-rich halides.[15][16]
Catalyst Loading 1-3 mol %0.5-2 mol %Higher loading may be needed for challenging substrates, but start low to minimize costs and side reactions.
Issue: Inconsistent Results or Reaction Fails on Scale-Up

Reproducibility issues often point to subtle variables in the reaction conditions.

  • Base & Solvent Synergy: The choice of base and solvent are often linked.

    • Aqueous/Biphasic Systems: Combinations like Dioxane/Water or Toluene/Water with inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃) are very common.[4][19][20] Vigorous stirring is essential in these systems to ensure proper mixing and facilitate the reaction at the phase interface.

    • Anhydrous Systems: Anhydrous DMF or THF with bases like K₃PO₄ or CsF can be effective, especially when trying to avoid protodeboronation.[6]

    • Green Solvents: Ethanol/water mixtures are becoming more popular as environmentally benign solvent systems.[21][22]

Catalytic Cycle and Key Optimization Points

Suzuki_Cycle cluster_steps Key Optimization Points Pd0 L₂Pd⁰ OA_Intermediate L₂PdII(Ar)(X) Pd0->OA_Intermediate Ligand Choice Temperature Transmetalation_Intermediate L₂PdII(Ar)(Ar') OA_Intermediate->Transmetalation_Intermediate Base Choice Boron Reagent Solvent Transmetalation_Intermediate->Pd0 Ligand Bulk Product Het-R' Transmetalation_Intermediate->Product OA Oxidative Addition (Het-Br) TM Transmetalation (B(OH)₂-R') RE Reductive Elimination

Caption: The Suzuki catalytic cycle with key optimization points.

Experimental Protocols

Protocol 1: General Screening Conditions for a Novel Brominated Heterocycle

This protocol provides a robust starting point for optimizing the coupling of a new brominated heterocycle with a standard arylboronic acid.

Materials:

  • Brominated Heterocycle (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol %)

  • SPhos (3.0 mol %)

  • K₃PO₄ (finely powdered, 2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v, degassed)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the brominated heterocycle, arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of degassed dioxane.

  • Evacuate and backfill the reaction vial with Argon or Nitrogen gas (repeat 3 times).

  • Add the degassed dioxane/H₂O solvent mixture to the reaction vial, followed by the catalyst solution via syringe.

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Mitigating Protodeboronation with a Boronate Ester

This protocol is adapted for situations where the boronic acid is found to be unstable under the reaction conditions.

Materials:

  • Brominated Heterocycle (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.2 equiv)

  • Pd(dppf)Cl₂ (2.0 mol %)

  • K₂CO₃ (2.0 equiv)

  • DMF (anhydrous, degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the brominated heterocycle, arylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with Argon or Nitrogen gas (repeat 3 times).

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and purification are similar to Protocol 1.

References

Technical Support Center: A Researcher's Guide to Preventing Dehalogenation in Suzuki Reactions of Bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for scientists and professionals in drug development and chemical research. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) concerning a common and often frustrating side reaction in Suzuki-Miyaura cross-coupling: the dehalogenation of bromoindazoles. Our goal is to equip you with the knowledge to diagnose, mitigate, and ultimately prevent this yield-reducing pathway.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of a Suzuki reaction, and why is it a significant problem with bromoindazoles?

A1: Dehalogenation is an undesired side reaction where the bromine atom on your indazole starting material is replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct instead of your target biaryl compound.[1][2] This directly reduces the yield of your desired product and complicates purification. Bromoindazoles, like many N-heterocyclic halides, are particularly susceptible to this issue.[1] The presence of the nitrogen atoms in the indazole ring can influence the electronic properties of the molecule and potentially coordinate to the palladium catalyst, altering the desired reaction pathway.[1]

Q2: What are the primary mechanistic culprits behind dehalogenation?

A2: The most accepted cause is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This can happen in several ways, including the reaction of the palladium complex with the base, solvent (especially alcohols), or even trace amounts of water.[1][2][3] Once formed, this Pd-H species can undergo reductive elimination with the indazole group on the palladium intermediate, releasing the undesired dehalogenated indazole.[1][3]

Q3: How can I quickly identify if dehalogenation is a major issue in my reaction?

A3: The most common methods for identifying dehalogenation are:

  • Thin-Layer Chromatography (TLC): You will likely observe a new, less polar spot compared to your starting bromoindazole.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The mass spectrum of your crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated indazole.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR of the crude product will reveal new signals in the aromatic region, corresponding to the proton that has replaced the bromine atom.[2]

Troubleshooting Dehalogenation: A Systematic Approach

When significant dehalogenation is observed, a systematic approach to optimizing your reaction conditions is crucial. The following guide breaks down the key parameters that can be adjusted to favor the desired cross-coupling pathway.

Logical Troubleshooting Workflow

This diagram outlines a decision-making process for systematically addressing dehalogenation.

G observe Dehalogenation Observed? ligand 1. Modify Ligand & Catalyst observe->ligand Yes base 2. Optimize Base ligand->base Still an issue success Problem Solved ligand->success Resolved solvent 3. Change Solvent / Temp base->solvent Still an issue base->success Resolved reagents 4. Check Reagent Quality solvent->reagents Still an issue solvent->success Resolved reagents->success Resolved fail Consult Specialist reagents->fail Still an issue

Caption: A logical workflow for diagnosing and resolving dehalogenation.

Catalyst and Ligand Selection: The First Line of Defense

The choice of ligand is arguably the most critical factor in controlling dehalogenation. The ligand's steric and electronic properties directly influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][4]

The Causality: Bulky, electron-rich phosphine ligands are often the solution.

  • Bulky Ligands: Promote the final, desired reductive elimination step, which forms the C-C bond. This acceleration can help the desired pathway outcompete the dehalogenation side reaction.[3]

  • Electron-Rich Ligands: These ligands increase the electron density on the palladium center, which facilitates the initial, rate-limiting oxidative addition step, especially with less reactive aryl bromides and chlorides.[3][4][5]

Recommended Ligands: For challenging substrates like bromoindazoles, consider moving beyond traditional ligands like PPh₃.

Ligand TypeExamplesKey Advantages for Bromoindazoles
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhosHighly effective for heteroaromatic couplings; promote fast reductive elimination.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong electron donors that can be effective for less reactive halides.
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Very electron-rich, good for promoting oxidative addition.

Experimental Protocol 1: Ligand Screening

A parallel screening experiment is the most efficient way to identify the optimal ligand.

  • Setup: In an inert atmosphere glovebox, arrange a 24-well reaction block.

  • Stock Solutions: Prepare stock solutions of your bromoindazole, boronic acid partner, and base in the chosen solvent.

  • Dispensing: To each well, add the bromoindazole (e.g., 0.1 mmol), boronic acid (0.12 mmol), and base (e.g., K₃PO₄, 0.2 mmol).

  • Catalyst Addition: To separate wells, add different palladium/ligand combinations (e.g., Pd₂(dba)₃ with SPhos, XPhos, etc., maintaining a consistent Pd:Ligand ratio, typically 1:2).

  • Reaction: Add the solvent, seal the block, and heat to the desired temperature (e.g., 80-100 °C) with stirring.

  • Analysis: Monitor the reactions by LC-MS to determine the ratio of the desired product to the dehalogenated byproduct for each ligand system.

Base Selection: More Than Just a Proton Scavenger

The base plays a crucial role in activating the boronic acid for the transmetalation step.[6][7][8] However, the wrong base can be a primary contributor to dehalogenation.

The Causality: Strong bases, particularly alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOt-Bu), can act as hydride sources, directly leading to the formation of Pd-H species and subsequent dehalogenation.[2] Weaker inorganic bases are generally a safer choice.

Base Recommendations:

BaseChemical FormulaTypical ConditionsRationale for Use with Bromoindazoles
Potassium PhosphateK₃PO₄Anhydrous or aqueousA reliable, moderately strong base that is less likely to cause dehalogenation.[1][9]
Cesium CarbonateCs₂CO₃Anhydrous or aqueousA strong, yet often gentle base that can be effective at lower temperatures.[9]
Potassium CarbonateK₂CO₃AqueousA milder, cost-effective option, often used in combination with water.[1]
Potassium FluorideKFAnhydrousA mild base that can be particularly effective with sensitive substrates.[10]

Important Note on N-H Indazoles: For indazoles with an unprotected N-H bond, the base can deprotonate the nitrogen. This can alter the electronic properties of the ring and potentially increase the rate of dehalogenation.[1] In such cases, N-protection (e.g., with a Boc or SEM group) can be an effective strategy to suppress this side reaction.[1][11]

Solvent, Temperature, and Reaction Time

These parameters are interconnected and must be optimized to favor the kinetics of the desired coupling over dehalogenation.

The Causality:

  • Solvents: Protic solvents like alcohols can be a direct source of hydrides, promoting dehalogenation.[2] Aprotic solvents are generally preferred.

  • Temperature: While higher temperatures can increase the rate of the desired reaction, excessive heat can also accelerate catalyst decomposition and side reactions, including dehalogenation.[2]

Recommendations:

  • Solvents: Start with aprotic solvents like Dioxane , Toluene , or THF .[1] Often, a small amount of water (e.g., a 10:1 mixture of organic solvent to water) is necessary to solubilize the base and facilitate the reaction, but excess water can be a proton source for both dehalogenation and protodeboronation (decomposition of the boronic acid).[1][12]

  • Temperature: Screen a range of temperatures. A good starting point is often 80-100 °C.[1] If dehalogenation is severe, try lowering the temperature.

  • Reaction Time: Monitor the reaction closely. Prolonged reaction times after the starting material is consumed can lead to product degradation and an increase in byproducts.[2]

Reagent Quality and Stoichiometry

The purity and stability of your reagents are paramount for a successful Suzuki reaction.

The Causality:

  • Boronic Acid Quality: Boronic acids can degrade over time, especially if they are electron-deficient, leading to a side reaction called protodeboronation.[10][13] This effectively removes your coupling partner from the reaction, slowing down the desired transmetalation step and giving more time for the dehalogenation of the bromoindazole to occur.[1]

  • Catalyst Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are susceptible to oxidation.[10] Using fresh, properly stored reagents is essential.[12]

Best Practices:

  • Use fresh, high-purity boronic acid. If protodeboronation is suspected, consider converting the boronic acid to a more stable pinacol ester (BPin) or MIDA boronate derivative.[10][13]

  • Ensure your palladium source and ligands have been stored correctly under an inert atmosphere.[10]

  • Thoroughly degas all solvents and the final reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst.[9][10] This can be done by bubbling an inert gas (Argon or Nitrogen) through the solution or by using several freeze-pump-thaw cycles.[1]

Visualizing the Problem: The Suzuki Catalytic Cycle and Dehalogenation Pathway

Understanding where the side reaction occurs can help rationalize the troubleshooting steps.

Suzuki_Cycle cluster_0 Desired Suzuki Cycle cluster_1 Dehalogenation Side Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetal Transmetalation (Ar'-B(OH)₂ + Base) PdII->Transmetal PdH_Formation Pd-H Formation PdII->PdH_Formation PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product PdH_Source Hydride Source (Base, Solvent, H₂O) PdH_Source->PdH_Formation PdII_H Ar-Pd(II)-H(L₂) PdH_Formation->PdII_H RedElim_H Reductive Elimination PdII_H->RedElim_H Dehalo_Product Ar-H (Byproduct) RedElim_H->Dehalo_Product

Caption: The Suzuki cycle showing the competing dehalogenation pathway.

References

Technical Support Center: Purification of 4-Bromo-6-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 4-Bromo-6-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients (APIs).[1]

This guide provides a structured approach to purification, moving from common inquiries to in-depth troubleshooting of specific experimental workflows. We emphasize the rationale behind each step to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when handling crude this compound.

Q1: What are the typical impurities I should expect in my crude this compound?

A1: Impurities are largely dependent on the synthetic route employed. However, they can generally be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4-bromo-2-methyl-aniline derivatives.[2][3]

  • Reaction Byproducts: These are the most common impurities and often include regioisomers formed during the indazole ring formation or bromination steps. Over-bromination, leading to di-bromo species, is also a possibility.[2][4]

  • Residual Reagents and Solvents: Trace amounts of synthetic reagents (e.g., brominating agents, acids, bases) and solvents from the reaction or initial workup can persist.[2]

  • Degradation Products: Indazoles can be susceptible to degradation over time, especially if exposed to light, strong acids/bases, or oxidizing conditions.[5] Potential pathways include hydrolysis, oxidation, and photolytic debromination.[5]

Q2: I have a solid crude product. What is the first purification method I should attempt?

A2: For solid organic compounds like this compound, recrystallization is often the most efficient and scalable first-choice purification method.[1] It is particularly effective if the crude material is estimated to be >85-90% pure. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[1]

Q3: How do I select the best overall purification strategy?

A3: The optimal strategy depends on the impurity profile and the required final purity. A good starting point is to analyze your crude material by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • For simple impurity profiles (e.g., one or two minor spots on TLC with good separation from the main spot), a single recrystallization may be sufficient.

  • For complex mixtures (multiple impurities, isomers with similar polarity), silica gel column chromatography is the recommended primary method.[4][6]

  • If acidic or basic impurities are suspected , an acid-base extraction can be used as a pre-purification workup step or a standalone method to remove neutral contaminants.[7]

The following decision tree provides a visual guide for selecting a strategy.

Purification_Strategy Purification Strategy Decision Tree start Crude this compound analyze Analyze Crude Material (TLC, HPLC, ¹H NMR) start->analyze decision Assess Impurity Profile analyze->decision recryst Primary Method: Recrystallization decision->recryst High Purity (>90%) Few Impurities chrom Primary Method: Column Chromatography decision->chrom Low Purity (<90%) Complex Mixture / Isomers acid_base Consider Pre-Purification: Acid-Base Extraction decision->acid_base Acidic/Basic/Neutral Impurities Suspected purity_check1 Check Purity (>98%?) recryst->purity_check1 purity_check2 Check Purity (>98%?) chrom->purity_check2 acid_base->chrom end Pure Product purity_check1->end Yes re_purify Purity Insufficient: Select Secondary Method purity_check1->re_purify No purity_check2->end Yes purity_check2->re_purify No re_purify->recryst If first was Chrom. re_purify->chrom If first was Recryst

Caption: Decision tree for selecting a purification strategy.

Q4: My purified material still shows minor impurities by HPLC or ¹H NMR. What should I do?

A4: Achieving >99.5% purity can be challenging and may require a multi-step approach. If a single method fails, combine orthogonal techniques. For example:

  • Perform column chromatography to remove the bulk of impurities and isomers.[8]

  • Combine the pure fractions and perform a final recrystallization on the resulting solid. This "polishing" step is excellent for removing trace impurities that may have co-eluted from the column.[4]

Q5: What are the recommended storage conditions for this compound?

A5: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended.[5][9] It is crucial to protect the material from light and moisture.[5]

Section 2: Troubleshooting Purification Workflows

This section provides detailed protocols and troubleshooting guides for the most common purification techniques.

Workflow 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solids. Its success hinges on selecting a solvent (or solvent system) where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.[1][10]

  • Solvent Screening: Place ~20 mg of crude material into several test tubes. Add potential solvents (see Table 1) dropwise at room temperature to test for insolubility. Then, heat the insoluble samples until the solid dissolves. The best solvents are those that require minimal hot solvent for dissolution and show heavy precipitation upon cooling.[1]

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to boiling (using a reflux condenser to prevent solvent loss) while stirring. Add more hot solvent in small portions until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing recovery.[1][10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[10]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

IssuePotential Cause(s)Recommended Solution(s)
Product "Oils Out" 1. The solution is cooling too quickly.2. The boiling point of the solvent is higher than the melting point of the compound.3. The compound is significantly impure, causing melting point depression.1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1]2. Choose a solvent with a lower boiling point.3. Consider a pre-purification step like column chromatography to remove the bulk of impurities.[1]
No Crystals Form 1. The solution is not supersaturated (too much solvent was used).2. The solution is cooling too slowly, or the compound is reluctant to nucleate.1. Boil off some of the solvent to concentrate the solution and try cooling again.2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal of pure product if available.[1]
Low Recovery Yield 1. Too much solvent was used during dissolution.2. The compound has significant solubility even in the cold solvent.3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary for complete dissolution.[1]2. Ensure the cooling step is thorough (use an ice bath for at least 30 minutes). Consider a different solvent with lower cold solubility.3. Use pre-heated glassware for hot filtration and work quickly.
Colored Impurities Persist 1. The colored impurity has similar solubility properties to the product.2. The impurity is adsorbed onto the crystal surface.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the product.2. Ensure the crystals are washed thoroughly with cold, fresh solvent during vacuum filtration.
Workflow 2: Silica Gel Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent). It is ideal for separating complex mixtures or isomers with different polarities.[4][11]

  • Solvent System Selection: Using TLC, find a solvent system (e.g., Ethyl Acetate/Heptane) that gives the target compound an Rf value of ~0.3 and separates it well from all impurities.[6]

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent ("wet packing"). Ensure the silica bed is level and free of air bubbles or cracks.[11]

  • Sample Loading: Dissolve the crude material in a minimal amount of a polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel, then evaporate the solvent to get a free-flowing powder ("dry loading").[11] Carefully add this to the top of the packed column.

  • Elution: Add the eluent to the column and apply gentle pressure (flash chromatography) to move the solvent through. Start with a non-polar solvent system and gradually increase the polarity (gradient elution) if necessary to elute more polar compounds.[6][8]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation / Co-elution 1. Inappropriate solvent system.2. Column was overloaded with crude material.3. Flow rate was too fast.1. Re-optimize the eluent system using TLC. A shallower polarity gradient or isocratic elution may be necessary.[6]2. Use a larger column or reduce the amount of sample. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.3. Reduce the pressure to slow the flow rate, allowing more time for equilibrium between the stationary and mobile phases.
Product is "Streaking" 1. The compound is poorly soluble in the eluent.2. The compound is too acidic or basic and is interacting strongly with the silica.3. Sample was loaded in too much or too polar a solvent.1. Adjust the solvent system to increase solubility.2. Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, 0.5% acetic acid for acidic compounds).3. Use a minimal amount of solvent for loading, preferably using the dry loading technique described above.
Low Recovery from Column 1. The compound is highly polar and has irreversibly adsorbed to the silica gel.2. Some fractions containing the product were discarded.1. After the main elution, flush the column with a very polar solvent (e.g., 10-20% Methanol in Dichloromethane) to recover any strongly adsorbed material.2. Meticulously check all fractions by TLC before combining or discarding them.
Workflow 3: Acid-Base Extraction

Indazoles are weakly basic due to the pyrazole ring nitrogen. This property can be exploited to separate them from neutral or acidic impurities. The indazole can be protonated with an acid, making it water-soluble, while neutral impurities remain in the organic phase.[7][12]

AcidBase_Workflow Acid-Base Extraction Workflow start Crude Product in Organic Solvent (e.g., EtOAc) add_acid Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid separate Separate Layers add_acid->separate organic_layer Organic Layer: Contains Neutral/Acidic Impurities separate->organic_layer Top/Bottom Layer aqueous_layer Aqueous Layer: Contains Protonated Indazole Salt separate->aqueous_layer Other Layer neutralize Neutralize with Base (e.g., NaOH, NaHCO₃) to pH > 8 aqueous_layer->neutralize precipitate Precipitate Forms neutralize->precipitate filter Filter, Wash with Water, and Dry precipitate->filter end Purified Indazole filter->end

References

Improving solubility of indazole derivatives for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with indazole derivatives. This guide is designed to provide practical, in-depth solutions to one of the most common challenges encountered with this important class of compounds: poor aqueous solubility. Inaccurate concentration due to solubility issues can lead to underestimated potency, unreliable structure-activity relationships (SAR), and misleading results.[1][2] This resource provides troubleshooting guides and FAQs to help you generate accurate and reproducible data in your biological assays.

Troubleshooting Guide: Immediate Solutions for Common Solubility Problems

This section addresses specific issues you might encounter during your experiments.

Q1: My indazole derivative won't dissolve in my aqueous assay buffer. What is the first and most critical step I should take?

A1: The industry-standard first step is to prepare a high-concentration stock solution in a suitable organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[1][3] The underlying principle is to first dissolve the compound in a solvent where it is highly soluble, and then introduce this stock solution into your aqueous assay buffer at a high dilution factor. This minimizes the final concentration of the organic solvent, which could otherwise interfere with the biological assay.

It is critical to use anhydrous, high-purity DMSO, as it is hygroscopic (absorbs water from the air). Water contamination can significantly reduce the solubility of hydrophobic compounds in the stock solution itself, leading to precipitation even before dilution.[4]

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Determine Target Concentration: Decide on a stock concentration (e.g., 10 mM, 20 mM, or 50 mM). Higher concentrations are often better as they require a smaller volume to be added to the final assay, minimizing solvent effects.

  • Calculation: Use the compound's molecular weight (MW) to calculate the mass needed.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Example for a 10 mM stock in 1 mL: 0.010 mol/L * 0.001 L * MW (g/mol) * 1000 = 0.01 * MW mg.

  • Dissolution: a. Carefully weigh the calculated amount of your indazole derivative into a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube or glass vial). b. Add the calculated volume of anhydrous DMSO. c. Vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied.[4] Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can induce precipitation.[1][5] When you need to use an aliquot, allow it to thaw completely and equilibrate to room temperature before opening to prevent water condensation.

Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my cell culture medium or buffer. What's happening and how do I prevent it?

A2: This is a classic problem known as "crashing out" or precipitation upon dilution. It occurs because the compound, while soluble in the DMSO-rich microenvironment of the droplet being added, is not soluble at the target concentration in the final aqueous medium. The key is to manage the transition from a high-DMSO environment to a high-aqueous environment more effectively.

Here are several strategies, starting with the simplest:

  • Improve the Dilution Technique: Avoid simply pipetting the DMSO stock directly into the bulk buffer. Instead, add the stock solution to the wall of the tube or well containing the buffer and immediately mix vigorously (vortex or rapid trituration). This rapid dispersion helps prevent the formation of localized, supersaturated pockets that are prone to precipitation.[6]

  • Pre-Warm the Aqueous Medium: Using buffer or media pre-warmed to 37°C can sometimes help keep the compound in solution.[4]

  • Perform a Stepwise Dilution: Instead of a single large dilution, perform it in steps. For instance, first, dilute the 100% DMSO stock into an intermediate solution containing a higher percentage of DMSO (e.g., 10-20% DMSO in buffer), and then further dilute this into the final assay medium.[7]

  • Lower the Final Assay Concentration: The most straightforward solution, if experimentally viable, is to test the compound at a lower final concentration that is below its aqueous solubility limit.[1]

Workflow: Troubleshooting Precipitation on Dilution

G cluster_0 Initial Problem cluster_1 Tier 1: Procedural Optimization cluster_2 Tier 2: Formulation Strategies cluster_3 Outcome A Compound precipitates upon dilution into aqueous buffer B Optimize Dilution: - Add to vortexing buffer - Pre-warm buffer (37°C) - Lower final concentration A->B Try First C Adjust Buffer pH (if compound is ionizable) B->C Still Precipitates F Soluble Compound: Proceed with Assay B->F Success D Add Co-solvents (e.g., PEG-400, Ethanol) C->D No Improvement or pH sensitive assay C->F Success E Use Complexation Agents (e.g., HP-β-Cyclodextrin) D->E Still Precipitates or solvent toxicity D->F Success E->F Success

Caption: A troubleshooting workflow for addressing solubility issues.

Q3: I've optimized my dilution protocol, but my indazole derivative still isn't soluble enough for my desired assay concentration. What advanced formulation strategies can I use?

A3: When simple procedural changes are insufficient, you must modify the formulation of the assay buffer itself. The goal is to increase the capacity of the aqueous phase to hold your hydrophobic compound. Several approaches exist, each with its own mechanism and potential for assay interference. It is critical to run a solvent/excipient-only control to ensure the additive itself does not affect your biological system.[1]

StrategyMechanism of ActionTypical Final Conc.ProsCons
pH Adjustment For ionizable compounds, shifting the pH away from the pKa increases the proportion of the charged (more soluble) species.[8][9]Assay-dependentHighly effective, simple, and cost-effective.[10]Not applicable to neutral compounds; can alter drug activity or cell viability if the pH change is drastic.[8]
Co-solvents Water-miscible organic solvents (e.g., PEG 400, Propylene Glycol, Ethanol) reduce the overall polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[11][12]< 5% (PEG) < 1% (Ethanol)Simple to implement and effective for many nonpolar compounds.[13]Can be toxic to cells at higher concentrations; may denature proteins or interfere with enzyme kinetics.[14]
Complexation Agents Cyclodextrins (e.g., HP-β-CD) have a hydrophobic inner cavity and a hydrophilic exterior. They encapsulate the hydrophobic indazole derivative, forming a water-soluble "host-guest" complex.[8][15]1-10 mMGenerally low cytotoxicity; can also improve compound stability.[8]Can be more expensive; may interact with cholesterol in cell membranes; requires optimization of the drug-to-cyclodextrin ratio.
Surfactants Above their critical micelle concentration (CMC), surfactants (e.g., Tween® 80, Pluronic® F-68) form micelles that sequester the hydrophobic drug in their core, allowing dispersion in the aqueous phase.[10][16]> CMCHigh solubilizing capacity.Often cytotoxic; can interfere with protein binding, disrupt cell membranes, and inhibit enzymes, making them unsuitable for many assays.[8]
Protocol 2: Preliminary Solubility Test with a Formulation Excipient

This protocol helps you quickly screen which excipient might work for your compound.

  • Prepare Excipient Stocks: Make concentrated stocks of your chosen excipients (e.g., 100 mM HP-β-CD in water, 50% PEG 400 in water).

  • Set Up Test Conditions: In microcentrifuge tubes, prepare your final assay buffer containing a range of excipient concentrations (e.g., 0, 1, 5, 10 mM HP-β-CD). Include a "no compound" control for each condition.

  • Spike with Compound: Add your indazole derivative from its DMSO stock to each tube to achieve the desired final concentration (ensure the final DMSO percentage is constant across all tubes, e.g., 0.5%).

  • Equilibrate: Incubate the tubes for 1-2 hours at the assay temperature (e.g., 37°C) with gentle agitation.

  • Assess Solubility:

    • Visual Inspection: Check for visible precipitation or cloudiness against a dark background.

    • Quantitative Analysis (Optional but Recommended): Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any insoluble compound. Carefully collect the supernatant and measure the concentration of the soluble compound via HPLC-UV or LC-MS.

Frequently Asked Questions (FAQs)

Q1: Why are many indazole derivatives inherently poorly soluble in aqueous solutions?

A1: The solubility challenge stems from the fundamental physicochemical properties of the indazole scaffold and its common derivatives.[17]

  • Hydrophobicity and Aromaticity: The core structure is a bicyclic aromatic system, which is planar and hydrophobic. This structure prefers to interact with itself (stacking in a crystal lattice) rather than with polar water molecules.

  • High Crystal Lattice Energy: The planarity and potential for hydrogen bonding within the crystal structure lead to high crystal lattice energy. A significant amount of energy is required to break apart the crystal and allow individual molecules to be solvated by water.

  • Lipophilic Substituents: In drug discovery, indazole scaffolds are often decorated with lipophilic groups to enhance binding to hydrophobic pockets in target proteins, which further decreases aqueous solubility.[18]

Q2: How exactly does poor solubility lead to inaccurate biological data?

A2: If a compound is not fully dissolved, the actual concentration available to interact with the target (e.g., an enzyme or a receptor on a cell) is lower than the nominal concentration you calculated.[1] This leads to several critical errors:

  • Underestimated Potency: The dose-response curve will be right-shifted, resulting in a higher (less potent) IC50 or EC50 value. You may falsely conclude a compound is inactive or weak.[2]

  • Poor Reproducibility: The amount of compound that precipitates can vary between experiments, leading to high data variability and unreliable results.[2]

  • Reduced HTS Hit Rates: In high-throughput screening, entire libraries of potentially valuable compounds may be missed because they fail to show activity simply due to not being in solution at the screening concentration.[1]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I care about for my in vitro assay?

A3: Understanding this distinction is crucial for assay development.

  • Thermodynamic Solubility is the true equilibrium solubility of a compound. It is measured by adding an excess of the solid compound to a solvent, allowing it to equilibrate for an extended period (e.g., 24-48 hours), and then measuring the concentration in the filtered solution.[1] This value is most relevant for late-stage development and formulation for oral administration.

  • Kinetic Solubility is determined by adding a small volume of a concentrated DMSO stock solution to an aqueous buffer and measuring the concentration at which the compound begins to precipitate.[19] This process does not start with a solid and does not reach true equilibrium.

For most in vitro biological assays, kinetic solubility is the more relevant parameter .[1][19] This is because your experimental workflow starts with a compound already dissolved in DMSO, mimicking the kinetic solubility measurement. A compound can often achieve a temporary, supersaturated state that is higher than its thermodynamic solubility, which may be sufficient for the duration of your assay.

Q4: I noticed my frozen DMSO stock solution looks a bit cloudy, or a compound that used to work is now precipitating. What could be the cause?

A4: This is a common and often overlooked issue with DMSO stock solutions. There are two primary culprits that often work together:

  • Water Absorption: DMSO is highly hygroscopic. Each time a stock vial is opened, it can absorb moisture from the atmosphere. The presence of water in DMSO dramatically lowers its solvating power for hydrophobic compounds.[4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock can induce precipitation. As the DMSO/water mixture freezes, pure DMSO freezes first, creating localized areas with higher water content where the compound can crash out.[20] Furthermore, this process can sometimes trigger the conversion of the compound from a more soluble amorphous state to a more stable, less soluble crystalline polymorph.[20] Once this happens, it can be very difficult to redissolve.

Best Practices for DMSO Stock Management:

  • Always use anhydrous, high-purity DMSO.

  • Prepare and store stocks in small, single-use aliquots to minimize the number of freeze-thaw cycles and air exposure for any given aliquot.

  • Before opening a frozen aliquot, let it thaw completely and equilibrate to room temperature to prevent atmospheric water from condensing into the cold solvent.

Mechanism: Cyclodextrin Solubilization

Caption: Cyclodextrins form host-guest complexes with hydrophobic molecules.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions through Strategic Base Selection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic workflows. Here, we delve into one of the most critical, yet often overlooked, parameters: the choice of base. Proper base selection is paramount for achieving high yields, minimizing side products, and ensuring the reproducibility of your results.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of base selection in Suzuki coupling.

I. The Fundamental Role of the Base in the Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2][3] The reaction proceeds through a catalytic cycle involving a palladium catalyst and typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5] The base plays an indispensable role, primarily in the transmetalation step.[3]

There are two predominant mechanistic pathways proposed for the action of the base:

  • The Boronate Pathway : The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then readily reacts with the palladium(II) halide complex.[3]

  • The Oxo-Palladium Pathway : The base can react with the palladium(II) complex to form a palladium(II) hydroxide or alkoxide species. This complex then undergoes transmetalation with the neutral boronic acid.[1][3][6][7]

The operative pathway is often dependent on the specific base, solvent, and substrates employed in the reaction.[3]

Below is a diagram illustrating the catalytic cycle and the critical intervention points of the base.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_base Role of Base Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X RPdX R¹-Pd(II)L_n-X OxAdd->RPdX Transmetalation Transmetalation RPdX->Transmetalation RPdR R¹-Pd(II)L_n-R² Transmetalation->RPdR RedElim Reductive Elimination RPdR->RedElim Forms R¹-R² RedElim->Pd0 Regenerates Catalyst Base Base (e.g., OH⁻, OR⁻, CO₃²⁻) Base->RPdX Oxo-Palladium Pathway (Forms R¹-Pd-Base) BoronicAcid R²-B(OH)₂ Base->BoronicAcid Boronate [R²-B(OH)₃]⁻ (Activated 'ate' complex) BoronicAcid->Boronate Activation Boronate->Transmetalation Boronate Pathway caption Fig 1. Suzuki Coupling Catalytic Cycle and the Role of the Base.

Caption: Fig 1. Suzuki Coupling Catalytic Cycle and the Role of the Base.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during Suzuki coupling reactions, with a focus on how the choice of base can be the root cause and the solution.

Problem 1: Low or No Yield

Q1: My Suzuki coupling reaction is giving a very low yield or not working at all. What are the most common base-related causes?

A1: Low yields are a frequent issue and can often be traced back to the base. Here are the primary culprits:

  • Inappropriate Base Strength: A base that is too weak may not efficiently activate the boronic acid, leading to an incomplete reaction. Conversely, a base that is too strong can cause degradation of sensitive functional groups on your starting materials or product.[8]

  • Poor Solubility: Many inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) have limited solubility in common organic solvents.[8] If the reaction mixture is not stirred vigorously or if the solvent system is not optimized (e.g., by adding a small amount of water), the base may not be available to participate in the catalytic cycle.[8][9]

  • Protodeboronation: This is a major side reaction where the boronic acid is replaced by a hydrogen atom. It is particularly problematic with electron-rich or heteroaryl boronic acids and is often accelerated by strong bases and the presence of water.[7][8]

Troubleshooting Flowchart:

Low_Yield_Troubleshooting start Low Yield Observed check_degradation Is there evidence of substrate/product degradation? start->check_degradation check_side_products Are protodeboronation or homocoupling side products observed? check_degradation->check_side_products No solution_degradation Action: Switch to a milder base (e.g., K₃PO₄, K₂CO₃, KF). check_degradation->solution_degradation Yes check_starting_material Is unreacted starting material present? check_side_products->check_starting_material No solution_protodeboronation Action: 1. Use a milder base (K₃PO₄, KF). 2. Use anhydrous conditions. 3. Use a boronic ester (e.g., pinacol, MIDA). check_side_products->solution_protodeboronation Yes solution_incomplete_reaction Action: 1. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄). 2. Ensure adequate mixing. 3. Add water to solubilize inorganic base. check_starting_material->solution_incomplete_reaction Yes end Reaction Optimized check_starting_material->end No solution_degradation->end solution_protodeboronation->end solution_incomplete_reaction->end caption Fig 2. Troubleshooting Flowchart for Low-Yield Suzuki Reactions. Base_Selection_Tree start Start: Select a Base q1 Does the substrate have base-sensitive groups (ester, amide, chiral center)? start->q1 q2 Is the boronic acid prone to protodeboronation (e.g., heteroaryl)? q1->q2 No ans1_yes Use mild bases: K₃PO₄, K₂CO₃, KF. Avoid NaOH, KOH, alkoxides. q1->ans1_yes Yes q3 Are you using a sterically hindered substrate? q2->q3 No ans2_yes Use K₃PO₄ or KF. Consider using a boronic ester. q2->ans2_yes Yes q4 Is the aryl halide unreactive (e.g., a chloride)? q3->q4 No ans3_yes Use a moderately strong base: K₃PO₄, Cs₂CO₃. Stronger bases like KOtBu may be needed. q3->ans3_yes Yes ans4_yes Use a strong base: K₃PO₄, KOtBu. q4->ans4_yes Yes default Standard Conditions: Na₂CO₃ or K₂CO₃ in a biphasic solvent system. q4->default No caption Fig 3. Decision Tree for Suzuki Coupling Base Selection.

References

Technical Support Center: Ligand Selection for Challenging Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthesis, yet its success is profoundly dependent on the careful selection of reaction components, most critically, the ligand.[1][2][3] This guide is structured to provide direct, actionable solutions to common and challenging problems encountered in the lab, moving from specific troubleshooting scenarios to broader foundational knowledge.

Part 1: Troubleshooting Guide for Common Coupling Challenges

This section addresses specific experimental failures in a question-and-answer format.

Issue: Low or Non-Existent Yield

Question 1: My reaction with a sterically hindered aryl halide (e.g., di-ortho-substituted) is giving a very low yield. What ligands should I try and why?

Answer: This is a classic challenge where steric hindrance impedes the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective.

The solution lies in using ligands that are both bulky and electron-rich .[4]

  • Causality: Bulky ligands promote the formation of a highly reactive, monoligated 14-electron palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide.[5] Furthermore, this steric bulk accelerates the final reductive elimination step to release the sterically congested product.[6][7]

  • Recommended Ligands:

    • Biaryl Phosphine Ligands (Buchwald Ligands): These are the gold standard for such transformations. Excellent starting points include SPhos , XPhos , and RuPhos .[5][6] They offer a powerful combination of bulk and electron-donating character.

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be highly effective, particularly in forming tetra-ortho-substituted biaryls.[6]

    • Specialized Ligands: For extremely challenging couplings, ligands like AntPhos or BI-DIME have demonstrated superior performance.[5][8][9]

Question 2: I'm trying to couple an electron-rich aryl chloride, but the reaction is stalled with unreacted starting material. How can ligand choice overcome this?

Answer: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond.[1] When the aryl ring is also electron-rich (e.g., containing an ether or amine group), the oxidative addition step becomes exceedingly difficult.

To overcome this, the palladium center must be made as electron-rich as possible to facilitate its insertion into the C-Cl bond.

  • Causality: Highly electron-donating ligands increase the electron density on the palladium atom, which promotes the oxidative addition step.[3][10]

  • Recommended Ligands:

    • Dialkylbiaryl Phosphines: Ligands such as SPhos and cBRIDP are exceptionally effective. Their electron-donating nature is superior to that of many triarylphosphines.[7]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr are powerful electron donors and are frequently used for activating aryl chlorides.[11]

    • Ferrocenyl Phosphines: Bidentate ligands like dppf can be effective, though modern biaryl phosphines often show broader utility for this specific challenge.

Actionable Tip: Alongside ligand selection, coupling unactivated aryl chlorides often requires stronger bases (e.g., K₃PO₄, t-BuOK) and higher reaction temperatures (100-140 °C) to achieve reasonable reaction rates.[5]

Issue: Prevalent Side Reactions

Question 3: My primary byproduct is the dehalogenated arene. What causes this and how can I adjust my catalytic system?

Answer: Dehalogenation is the replacement of the halide on your electrophile with a hydrogen atom. This side reaction can occur when the palladium complex, after oxidative addition, abstracts a hydride from another component in the reaction mixture (e.g., solvent, base, or impurities) followed by reductive elimination.[1]

  • Causality & Solution: The goal is to ensure the rate of transmetalation is much faster than any competing hydride transfer process. Ligand choice can influence this delicate balance.

    • Ligand Screening: There is no single ligand that prevents dehalogenation in all cases. It is often substrate-dependent. A systematic screening of different ligand classes—for instance, comparing a biaryl phosphine (like SPhos) to a ferrocenyl phosphine (like dppf) or a trialkylphosphine (like P(t-Bu)₃)—is a practical approach.

    • Reaction Parameter Optimization: This issue is often linked to the entire system. Re-evaluating the base and solvent is critical. For example, if an alcohol is used as a solvent or co-solvent, it can be a hydride source. Switching to an aprotic solvent like dioxane or toluene can be beneficial.

Question 4: I'm observing significant protodeboronation, especially with my heteroaryl boronic acid. What's the best strategy to minimize this?

Answer: Protodeboronation is the undesired cleavage of the C–B bond, where the boronic acid is replaced by a hydrogen atom, effectively destroying your nucleophile.[12][13] This is one of the most common failure modes in Suzuki couplings, particularly with electron-deficient or certain heteroaryl boronic acids.[13][14]

While ligand choice can play a role, protodeboronation is more directly addressed by modifying the boron reagent or the reaction conditions.

  • Primary Strategy: Modify the Boron Reagent. The most robust solution is to switch from a boronic acid to a more stable derivative that slowly releases the active species in situ. This minimizes the concentration of the sensitive boronic acid at any given time.[14]

    • Recommended Reagents: Pinacol esters , MIDA boronates , or potassium aryltrifluoroborate salts are significantly more resistant to protodeboronation.[11][14][15]

  • Secondary Strategy: Optimize Reaction Conditions.

    • Base Selection: Use milder bases like K₃PO₄ or KF.[14]

    • Anhydrous Conditions: Water can be a proton source. Using anhydrous solvents and bases can mitigate the issue.[14]

  • Ligand's Role: The ligand's primary role here is to accelerate the desired catalytic cycle. A highly active catalyst system with a fast turnover will consume the boronic acid in the productive cross-coupling pathway faster than it can decompose via protodeboronation. Therefore, using high-activity ligands like SPhos or XPhos can indirectly reduce the impact of this side reaction.

Question 5: My reaction is producing a lot of boronic acid homocoupling product (R-B(OH)₂ → R-R). How do I prevent this?

Answer: Homocoupling is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1][11] This can occur if a Pd(II) precatalyst (like Pd(OAc)₂) is not efficiently reduced to the active Pd(0) state.

  • Primary Strategy: Rigorous Degassing. The most critical step is to ensure your reaction is free of oxygen. Use a robust inert gas sparging or freeze-pump-thaw cycles.[11][14]

  • Catalyst System Strategy:

    • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can circumvent issues with the reduction step.

    • Use an Efficient Precatalyst: Modern Buchwald precatalysts (e.g., SPhos G3) are designed for clean and rapid generation of the active Pd(0) catalyst, which can minimize homocoupling.[1] The choice of ligand is integral to the precatalyst's efficiency.

Issue: Challenging Substrates

Question 6: My reaction involving a Lewis-basic heteroaryl substrate (like an unsubstituted pyridine or imidazole) is failing. Why is this happening and what ligands are recommended?

Answer: Lewis-basic heteroatoms (like the nitrogen in pyridine) can act as poisons to the palladium catalyst. They can coordinate to the metal center, leading to catalyst inhibition or complete deactivation.[11][16]

  • Causality & Solution: The ligand must effectively compete with the heteroatom for coordination to the palladium center. The most successful strategy is to use bulky ligands that create a "steric pocket" around the metal, physically blocking the heteroatom from binding.

  • Recommended Ligands:

    • Bulky Biaryl Phosphines: SPhos , XPhos , and RuPhos are again the ligands of choice. Their steric bulk is crucial for shielding the palladium center from the inhibitory coordination of the pyridine nitrogen.[11]

    • Anhydrous Conditions: In some cases, using anhydrous conditions along with a Lewis acid additive can help by coordinating to the problematic heteroatom, rendering it less available to poison the catalyst.[16]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a ligand in the Suzuki catalytic cycle?

A ligand in a Suzuki reaction has several critical functions:

  • Stabilization: It stabilizes the palladium(0) center, preventing it from aggregating into inactive palladium black.[1]

  • Solubility: It helps to solubilize the metal catalyst in the organic solvent.

  • Modulation of Reactivity: This is the most important role. The ligand's electronic and steric properties directly influence the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Electron-rich ligands facilitate oxidative addition, while bulky ligands promote reductive elimination.[3][4][10]

Below is a diagram illustrating the catalytic cycle and the ligand's involvement.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Adduct) pd0->oa_complex Oxidative Addition R¹-X trans_complex R¹-Pd(II)L₂-R² (Transmetalation Product) oa_complex->trans_complex Transmetalation [R²-B(OH)₃]⁻ boronate [R²-B(OH)₃]⁻ (Activated Boronate) trans_complex->re_point Reductive Elimination re_point->pd0 R¹-R² (Product) boronic_acid R²-B(OH)₂ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: What are the main classes of phosphine ligands and when should I consider them?

A: Ligand selection is a spectrum, but they can be broadly grouped.

Ligand ClassRepresentative ExamplesKey CharacteristicsPrimary Applications
Monodentate Triarylphosphines PPh₃, P(o-tol)₃Air-stable, inexpensive, moderately electron-donating.Simple, unchallenging couplings of aryl iodides and bromides. Often ineffective for chlorides or hindered substrates.
Monodentate Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich, bulky, but often air-sensitive.Activating unreactive electrophiles like aryl chlorides.
Ferrocenyl Phosphines (Bidentate) dppfRobust, thermally stable, bidentate ligand.General purpose, good for a range of substrates including some heteroaryls.
Biaryl Phosphines (Buchwald Ligands) SPhos, XPhos, RuPhosVery bulky and highly electron-rich. Air-stable.The "go-to" class for challenging couplings: sterically hindered substrates, aryl chlorides, heteroaryls, and low-temperature reactions.[4][7]
N-Heterocyclic Carbenes (NHCs) IPr, IMesVery strong σ-donors, more electron-rich than phosphines. Thermally stable.Excellent for aryl chlorides and other challenging couplings. Often used with PEPPSI-type precatalysts.[1][3]

Q3: How do I choose a starting ligand for a completely new reaction?

A: Use a decision-tree approach based on your substrates. For any new aryl-aryl or aryl-heteroaryl coupling, a versatile and powerful biaryl phosphine ligand is the best starting point.

Ligand_Selection start Define Substrates: Aryl Halide (Ar-X) & Boronic Acid (Ar'-BY₂) q_halide What is the Halide (X)? start->q_halide q_sterics Are substrates sterically hindered? q_halide->q_sterics Cl q_halide->q_sterics Br / I q_hetero Is a Lewis-basic heteroaryl involved? q_sterics->q_hetero No ligand_buchwald Start with a versatile Buchwald Ligand (e.g., SPhos, XPhos) q_sterics->ligand_buchwald Yes q_hetero->ligand_buchwald Yes ligand_simple Standard ligand may suffice (e.g., PPh₃, dppf) but Buchwald ligand is a more robust start. q_hetero->ligand_simple No ligand_nhc Consider NHC Ligand (e.g., IPr) as an alternative ligand_buchwald->ligand_nhc If issues persist

Caption: A decision workflow for initial ligand selection in Suzuki coupling.

Part 3: Generalized Experimental Protocol for Ligand Screening

This protocol provides a reliable method for comparing the performance of different ligands for a specific Suzuki-Miyaura coupling reaction.[4]

1. Reagent Preparation:

  • Ensure the aryl halide and boronic acid (or derivative) are pure and dry.

  • Use anhydrous and degassed solvent (e.g., Toluene, Dioxane). Degas by sparging with argon or nitrogen for 15-20 minutes.

  • The base (e.g., K₃PO₄) should be finely powdered and dried under vacuum if necessary.

2. Reaction Setup (under Inert Atmosphere):

  • To a flame-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid derivative (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • In a separate glovebox or under a positive flow of inert gas, prepare stock solutions of the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the ligands to be screened.

  • Add the palladium precursor (e.g., 1-2 mol%) and the ligand (typically a 1:1 or 2:1 ligand-to-palladium ratio) to the reaction vessel.[4] If using a precatalyst, add it directly (1-2 mol%).

  • Seal the vessel, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[14]

  • Add the degassed solvent via syringe under positive inert gas pressure.

3. Reaction Execution and Monitoring:

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[11]

  • Monitor the reaction progress at set time points (e.g., 1h, 4h, 24h) by taking small aliquots (under inert atmosphere) and analyzing them by a suitable technique such as TLC, GC-MS, or LC-MS.[4] This allows for a direct comparison of reaction rates and byproduct formation for each ligand.

4. Workup and Analysis:

  • Once the reaction is deemed complete (or has stopped progressing), cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and boron byproducts.[11]

  • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or GC/LC-MS to determine the conversion and yield, allowing for a quantitative comparison of the ligands' performance.

References

Technical Support Center: Microwave-Assisted Synthesis of 4-Bromo-6-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microwave-assisted synthesis of 4-Bromo-6-methyl-1H-indazole derivatives. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the nuances of this specific synthesis, ensuring higher yields, purity, and reproducibility.

Introduction

Indazole scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The this compound derivative, in particular, is a valuable building block for developing novel pharmaceuticals, especially in oncology and neurology.[2] Microwave-assisted organic synthesis (MAOS) offers a greener, more efficient alternative to conventional heating methods by dramatically reducing reaction times and improving yields.[3][4] However, the rapid and high-energy nature of microwave chemistry can present unique challenges. This guide provides expert insights into overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most significant advantage of using microwave synthesis for this compound?

A1: The primary advantage is a substantial reduction in reaction time, often from hours to mere minutes, coupled with an increase in product yield.[3][5] This is due to the efficient and uniform heating of the reaction mixture by microwave irradiation, which accelerates the rate of reaction.[3]

Q2: Can I use a domestic microwave oven for this synthesis?

A2: Absolutely not. Domestic microwave ovens lack the necessary safety features, such as temperature and pressure monitoring, which are crucial for chemical reactions.[6] Using a dedicated laboratory microwave reactor is imperative for safety and reproducibility.

Q3: What are the most common starting materials for the synthesis of this compound?

A3: A common and effective route involves the cyclization of a substituted hydrazone.[7] This typically starts from a correspondingly substituted 2-halobenzaldehyde or 2-haloacetophenone and a hydrazine derivative.[8]

Q4: How critical is the choice of solvent in this microwave-assisted synthesis?

A4: Solvent selection is paramount. The solvent's ability to absorb microwave energy (its dielectric properties) directly impacts the heating rate and efficiency of the reaction.[9] Polar solvents like ethanol, DMF, and water are generally good absorbers of microwave radiation.[9][10]

Q5: What are the typical side products I might encounter?

A5: The formation of the undesired 2H-indazole isomer is a common side product in indazole synthesis. Additionally, incomplete cyclization may leave unreacted hydrazone, and over-bromination can occur if the reaction conditions are not carefully controlled.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no desired product. What are the likely causes and how can I fix this?

A: Low yield is a frequent challenge. A systematic approach to troubleshooting is essential.

Potential Cause Explanation & Solution
Suboptimal Temperature The reaction may not have reached the necessary activation energy. Increase the reaction temperature in increments of 10-20°C. For many indazole syntheses, temperatures between 60-125°C are effective.[7]
Incorrect Microwave Power Insufficient power will result in slow heating and incomplete reaction. Conversely, excessive power can lead to decomposition. Start with a moderate power setting (e.g., 300-400 W) and adjust based on the reaction progress.[7][10]
Poor Solvent Choice If the solvent is a poor microwave absorber, the reaction mixture will not heat efficiently. Switch to a more polar solvent like ethanol, DMF, or a mixture of ethanol and water to improve energy absorption.[9][10]
Short Reaction Time Even with microwave acceleration, the reaction may need more time for completion. Monitor the reaction using Thin Layer Chromatography (TLC) and extend the irradiation time as needed.
Reagent Quality Impure or degraded starting materials can inhibit the reaction. Ensure the purity of your substituted benzaldehyde and hydrazine hydrate.
Issue 2: Formation of Impurities and Side Products

Q: My final product is contaminated with significant impurities. How can I minimize their formation?

A: Side product formation can complicate purification and reduce the yield of your target molecule.

Potential Cause Explanation & Solution
Isomer Formation (2H-indazole) The reaction conditions can influence the regioselectivity of the cyclization. The thermodynamically more stable 1H-indazole is often favored. Careful selection of the base and solvent is crucial. For instance, using a non-polar solvent may favor the 1H isomer.
Incomplete Cyclization Unreacted hydrazone intermediate may be present. Increase the reaction time or temperature to drive the cyclization to completion. Monitor the disappearance of the starting material by TLC.
Decomposition of Product The target molecule may be sensitive to high temperatures. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.
Issue 3: Reaction Stalls Before Completion

Q: The reaction starts but does not go to completion, even after extended microwave irradiation. What could be the problem?

A: A stalled reaction can be frustrating. Here are some potential reasons and solutions.

Potential Cause Explanation & Solution
Product Inhibition As the product forms, it might inhibit the catalyst or interfere with the reaction pathway. Try a stepwise addition of reagents or use a higher catalyst loading.
Change in Reaction Medium Properties As the reaction progresses, the polarity of the mixture can change, affecting its ability to absorb microwave energy. If possible, monitor the temperature profile to see if heating becomes less efficient over time. Adding a small amount of a high-absorbing solvent might help.

Experimental Protocols & Visualization

Proposed Microwave-Assisted Synthesis of this compound

This protocol is adapted from established methods for similar substituted indazoles.[7]

Step 1: Formation of the Hydrazone Intermediate

  • In a microwave-safe reaction vessel, combine 1 equivalent of 2-chloro-5-methylbenzaldehyde with 2 equivalents of hydrazine hydrate in 5 mL of ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate at 350 W for 8 minutes. The formation of the hydrazone can be monitored by TLC.

Step 2: Cyclization to this compound

  • To the resulting hydrazone mixture, add a catalytic amount of a suitable acid (e.g., acidic ethanol) and a base such as K₂CO₃.

  • Seal the vessel and irradiate at a higher power level (e.g., 420 W) for 10-15 minutes.[7]

  • Monitor the reaction progress by TLC using a chloroform:methanol (9.6:0.4) solvent system.[7]

  • Upon completion, cool the reaction mixture to room temperature.

Reaction Workflow Diagram

SynthesisWorkflow cluster_hydrazone Step 1: Hydrazone Formation cluster_cyclization Step 2: Cyclization Start 2-Chloro-5-methylbenzaldehyde + Hydrazine Hydrate in Ethanol Microwave1 Microwave Irradiation (350W, 8 min) Start->Microwave1 Hydrazone Hydrazone Intermediate Microwave1->Hydrazone Additives Add Acidic Ethanol + K₂CO₃ Hydrazone->Additives Microwave2 Microwave Irradiation (420W, 10-15 min) Additives->Microwave2 Product This compound Microwave2->Product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Purification Protocol: Recrystallization
  • After the reaction, concentrate the crude product under reduced pressure to remove the solvent.

  • Dissolve the crude residue in a minimal amount of a hot solvent, such as ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Dissolve Dissolve in minimal hot ethanol Crude->Dissolve Cool Cool slowly, then ice bath Dissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with ice-cold ethanol Filter->Wash Dry Dry under vacuum Wash->Dry Pure Pure this compound Dry->Pure

Caption: Step-by-step recrystallization process for product purification.

Safety Considerations

  • Always use a dedicated microwave reactor designed for chemical synthesis. [6] These are equipped with essential safety features to handle pressure and temperature changes.

  • Never use sealed containers that are not specifically designed for microwave chemistry , as pressure can build up and lead to explosions.

  • Be aware of the potential for rapid temperature and pressure increases , especially with highly absorbing solvents.

  • Always work in a well-ventilated fume hood to avoid inhaling any potentially toxic fumes.[6]

  • Start with small-scale reactions when developing a new method to assess the reaction kinetics and potential hazards.[6]

References

Technical Support Center: Managing Reaction Temperature for Unstable Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing thermally sensitive and unstable intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of working with high-energy, transient species in their synthetic workflows. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios, grounded in established scientific principles and best practices for process safety.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary risks associated with improper temperature control of unstable intermediates?

    • How can I predict the thermal stability of a newly synthesized intermediate?

    • What are the most effective methods for cooling reactions to sub-ambient temperatures?

    • When should I consider using flow chemistry for a reaction involving an unstable intermediate?

    • How do I safely scale up a reaction with a known unstable intermediate?

  • Troubleshooting Guides

    • Scenario 1: My reaction is producing significant byproducts, and I suspect thermal decomposition of my intermediate.

    • Scenario 2: I am observing a sudden, uncontrolled exotherm in my reaction.

    • Scenario 3: I am struggling to maintain a consistent low temperature throughout my reaction.

  • Experimental Protocols

    • Protocol 1: Setting Up a Low-Temperature Reaction Using a Dry Ice/Acetone Bath.

    • Protocol 2: Basic Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC).

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary risks associated with improper temperature control of unstable intermediates?

A: Improper temperature control when handling unstable intermediates can lead to a cascade of negative outcomes, ranging from reduced product yield to catastrophic equipment failure. The primary risks are:

  • Thermal Runaway: This is the most severe risk. An exothermic reaction or decomposition process can generate heat faster than the cooling system can remove it. This leads to an exponential increase in temperature and reaction rate, which can cause a dangerous buildup of pressure, boiling of solvents, and potentially an explosion.[1][2][3] Case studies of industrial accidents frequently point to a loss of thermal control as the root cause.[1][4]

  • Reduced Selectivity and Yield: Many chemical transformations have narrow optimal temperature windows. Even minor temperature excursions can activate alternative reaction pathways, leading to the formation of unwanted side products and impurities.[5][6] This not only reduces the yield of the desired product but also complicates downstream purification efforts.

  • Product Degradation: The desired product itself may be thermally unstable and can degrade at elevated temperatures, further diminishing the overall yield and purity.[5][7]

Q2: How can I predict the thermal stability of a newly synthesized intermediate?

A: Predicting the thermal stability of a novel intermediate is a critical step in process safety assessment. A combination of computational and experimental techniques should be employed:

  • Computational Screening: In the early stages, computational chemistry can be used to identify potentially energetic or unstable functional groups within the molecule (e.g., azides, peroxides, nitro compounds).

  • Differential Scanning Calorimetry (DSC): DSC is a powerful experimental tool for screening thermal stability.[8][9] A small sample of the intermediate is heated at a controlled rate to detect exothermic events, which indicate decomposition. The onset temperature of decomposition provides a crucial data point for determining the maximum safe operating temperature.[9]

  • Reaction Calorimetry (RC): While DSC analyzes the substance in isolation, reaction calorimetry (RC) studies the heat evolved during the actual chemical reaction in real-time.[10] This technique provides critical data on the heat of reaction, the rate of heat release, and the potential for thermal accumulation under process conditions.[3] This information is essential for assessing the risk of a thermal runaway during the synthesis itself.

The following diagram illustrates a decision-making workflow for thermal hazard assessment:

graph TD { A[New Intermediate Synthesized] --> B{Computational Screening for Energetic Groups}; B --> |Potential Hazard Identified| C[Perform DSC Analysis]; B --> |No Obvious Hazard| D[Proceed with Caution]; C --> E{Exotherm Observed?}; E --> |Yes| F[Determine Onset Temperature]; E --> |No| G[Considered Stable under Test Conditions]; F --> H[Perform Reaction Calorimetry (RC) under Process Conditions]; H --> I[Calculate Adiabatic Temperature Rise & MTSR]; I --> J[Define Safe Operating Temperature Limits]; D --> H; } Caption: Workflow for Thermal Hazard Assessment.

Q3: What are the most effective methods for cooling reactions to sub-ambient temperatures?

A: The choice of cooling method depends on the target temperature, the scale of the reaction, and the required degree of temperature control.

Cooling MethodTypical Temperature RangeAdvantagesDisadvantages
Ice/Water Bath 0°C to 5°CInexpensive, readily available.Limited to temperatures at or above 0°C.
Ice/Salt Bath -5°C to -20°CAchieves lower temperatures than ice alone.Temperature can be inconsistent.
Dry Ice/Solvent Bath -78°C (Acetone/IPA)Standard for many low-temperature syntheses.[5]Requires careful handling of dry ice; temperature is fixed.[11]
Mechanical Cryocoolers/Chillers -40°C to -100°CPrecise and stable temperature control; unattended operation.[11]Higher initial equipment cost.
Liquid Nitrogen (LN2) Cooling Down to -196°CRapid cooling to very low temperatures.[12][13][14][15]Can be difficult to control precisely; potential for localized freezing.[13]

For precise control, especially in larger-scale applications, cryogenic cooling systems that use liquid nitrogen to cool a heat transfer fluid are often employed.[12][13][15] These systems offer the ability to achieve very low temperatures rapidly and with a high degree of control (often within ±1°C).[12][13]

Q4: When should I consider using flow chemistry for a reaction involving an unstable intermediate?

A: Flow chemistry is an excellent strategy for managing reactions with unstable or hazardous intermediates and offers several key advantages over traditional batch processing:[16][17][18][19]

  • Enhanced Safety: The small internal volume of a flow reactor means that only a tiny amount of the unstable intermediate exists at any given moment. This minimizes the potential hazard associated with the accumulation of large quantities of energetic material.

  • Superior Heat Transfer: Flow reactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat removal. This significantly reduces the risk of thermal runaways, even for highly exothermic reactions.[18]

  • Precise Control of Reaction Time: In flow chemistry, the residence time (the time reactants spend in the heated zone) can be precisely controlled. This allows for the unstable intermediate to be generated and immediately consumed in a subsequent step, preventing its decomposition.[17]

  • Improved Reproducibility and Scalability: The precise control over mixing and temperature in a flow system often leads to higher reproducibility compared to batch reactions. Scaling up is achieved by running the system for a longer duration, rather than increasing the reactor size, which avoids many of the heat transfer issues associated with traditional scale-up.[16][18]

A common application is in reactions that generate potentially explosive intermediates, such as acyl azides in the Curtius rearrangement. Flow chemistry allows for the continuous generation and immediate conversion of the acyl azide, preventing its accumulation to dangerous levels.

Q5: How do I safely scale up a reaction with a known unstable intermediate?

A: Scaling up a reaction with a thermally sensitive intermediate is a significant challenge because the ability to remove heat decreases as the reactor volume increases.[20] A thorough understanding of the reaction's thermal properties is non-negotiable.

The following diagram outlines a logical progression for safe scale-up:

graph TD { A[Lab Scale Success] --> B{Is the Intermediate Thermally Unstable?}; B --> |Yes| C[Perform Thorough Thermal Hazard Assessment (DSC, RC)]; B --> |No| D[Standard Scale-Up Protocol]; C --> E[Calculate Key Safety Parameters: Adiabatic Temperature Rise, MTSR]; E --> F{Can Exotherm be Controlled with Existing Equipment?}; F --> |Yes| G[Proceed with Pilot Scale Batch with Enhanced Monitoring]; F --> |No| H{Consider Process Modifications}; H --> I[Slower Reagent Addition]; H --> J[More Dilute Conditions]; H --> K[Alternative Synthesis Route]; H --> L[Switch to Flow Chemistry]; G --> M[Full-Scale Production]; I --> F; J --> F; K --> A; L --> M; } Caption: Decision workflow for scaling up reactions with unstable intermediates.

Key considerations for scale-up:

  • Heat Transfer Limitations: The surface-area-to-volume ratio decreases dramatically on scale-up, making heat removal less efficient.[20] This must be accounted for in your cooling system design.

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" where the temperature is significantly higher than the bulk, potentially initiating decomposition.[20][21]

  • Addition Rate: For exothermic reactions, the rate of reagent addition should be controlled such that the rate of heat generation never exceeds the rate of heat removal by the cooling system.[22]

  • Maximum Temperature of the Synthesis Reaction (MTSR): This is a critical safety parameter that calculates the highest temperature the reaction would reach in the event of a total cooling failure.[3] The MTSR must be well below the onset temperature of any decomposition reactions.[3]

Troubleshooting Guides

Scenario 1: My reaction is producing significant byproducts, and I suspect thermal decomposition of my intermediate.
Possible Cause Troubleshooting Step Rationale
Reaction temperature is too high. 1. Lower the overall reaction temperature in increments of 5-10°C. 2. Monitor the reaction profile (e.g., by TLC, LC-MS, or in-situ spectroscopy) to observe the effect on byproduct formation.If the activation energy for the decomposition pathway is higher than for the desired reaction, lowering the temperature will disproportionately slow the undesired reaction.[5]
Localized "hot spots" due to poor mixing. 1. Increase the stirring rate. 2. Ensure the stirrer blade is appropriately sized for the flask. 3. For viscous reactions, consider a more powerful overhead stirrer.Inefficient mixing can lead to localized regions of high temperature where reagents are added, even if the bath temperature is low.[21]
Slow addition of a reagent to an exothermic reaction. 1. Pre-cool the reaction mixture to a temperature below the target before starting the addition. 2. Ensure the cooling bath has sufficient thermal mass to absorb the initial exotherm.The heat generated by the reaction must be removed efficiently as the reagent is added to prevent a temperature spike.
Intermediate is inherently unstable at the required reaction temperature. 1. If possible, explore alternative synthetic routes that avoid the unstable intermediate or allow for a lower reaction temperature. 2. Consider using flow chemistry to generate and consume the intermediate in rapid succession.[16][17]Sometimes, the intrinsic properties of the intermediate necessitate a fundamental change in the synthetic strategy.
Scenario 2: I am observing a sudden, uncontrolled exotherm in my reaction.

IMMEDIATE ACTION: This is a potential thermal runaway. Prioritize personal safety. If you can do so safely, remove the heat source (if any) and increase cooling. Alert colleagues and be prepared to evacuate.

Possible Cause Troubleshooting/Prevention Step Rationale
Cooling system failure. 1. Prevention: Always monitor the temperature of both the reaction and the cooling bath. 2. Prevention: For overnight reactions, use a cryostat with alarms or a secondary containment system.A failure in the cooling system (e.g., cryostat malfunction, depleted ice bath) is a common cause of thermal runaway.[2]
Accumulation of unreacted reagent. 1. Prevention: Use a reaction calorimeter to determine the rate of heat evolution and ensure the addition rate does not lead to accumulation.[3] 2. Prevention: For semi-batch processes, control the addition rate to match the reaction rate.[22]If a reagent is added faster than it is consumed, it can accumulate. A sudden increase in temperature can then cause all the accumulated reagent to react at once, leading to a massive exotherm.[3]
Initiation of a secondary decomposition reaction. 1. Prevention: Use DSC to determine the decomposition onset temperature of the reaction mixture.[9] 2. Prevention: Ensure the MTSR is well below this onset temperature.[3]An initial, smaller exotherm can raise the temperature enough to trigger a much more energetic and rapid secondary decomposition reaction.[3]
Scenario 3: I am struggling to maintain a consistent low temperature throughout my reaction.
Possible Cause Troubleshooting Step Rationale
Insufficient cooling capacity. 1. Use a larger cooling bath (Dewar) with more solvent and dry ice. 2. For larger scale, switch from a passive cooling bath to an active mechanical cryocooler or a liquid nitrogen-based system.[12][13]The cooling bath must be able to absorb the heat generated by the reaction without a significant rise in its own temperature.
Poor heat transfer from the flask to the bath. 1. Ensure the reaction flask is sufficiently immersed in the cooling bath. 2. Use a solvent in the cooling bath (e.g., acetone, isopropanol) rather than just dry ice, as the liquid provides better thermal contact.[5]Efficient heat transfer requires good thermal contact between the reactor wall and the cooling medium.
Air condensation/ice formation on the flask. 1. Maintain a positive pressure of an inert gas (e.g., nitrogen, argon) inside the reaction flask. 2. Insulate the top of the Dewar flask and any exposed parts of the reaction flask.Condensation and freezing of atmospheric moisture on the outside of the flask can create an insulating layer, impeding heat transfer.

Experimental Protocols

Protocol 1: Setting Up a Low-Temperature Reaction Using a Dry Ice/Acetone Bath

Objective: To establish and maintain a reaction temperature of approximately -78°C.

Materials:

  • Dewar flask or other well-insulated container

  • Acetone or isopropyl alcohol

  • Dry ice (pellets or crushed)

  • Low-temperature thermometer or thermocouple probe

  • Reaction flask and appropriate glassware

Procedure:

  • Preparation: Place the Dewar flask in a secondary container on a stable surface, such as a magnetic stirrer.

  • Add Solvent: Pour a sufficient amount of acetone or isopropyl alcohol into the Dewar to allow for immersion of the lower portion of the reaction flask.

  • Add Dry Ice: Slowly and carefully add small pellets or pieces of crushed dry ice to the solvent. The mixture will bubble vigorously as the CO2 sublimates. Caution: Add dry ice slowly to prevent the solvent from bubbling over.

  • Equilibration: Continue adding dry ice incrementally until the vigorous bubbling subsides and the temperature stabilizes at approximately -78°C.[5]

  • Monitor Temperature: Place a thermometer or temperature probe into the slurry to monitor the temperature. Ensure the probe is not touching the sides or bottom of the Dewar.

  • Reaction Setup: Carefully lower the pre-assembled reaction flask into the cooling bath, securing it with a clamp.

  • Maintenance: Periodically add more small pieces of dry ice to the bath to maintain the low temperature throughout the experiment, especially for long reaction times.

Protocol 2: Basic Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of thermal decomposition for an intermediate.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed DSC pans (e.g., gold-plated stainless steel for high pressure)

  • Sample of the intermediate (typically 1-5 mg)

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the intermediate into a DSC pan. Securely seal the pan using a press. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Program the DSC instrument. A typical screening method involves heating the sample at a constant rate, for example, 5 or 10°C/min, from ambient temperature to a temperature well above the expected decomposition (e.g., 300-400°C).

  • Data Acquisition: Start the thermal program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Examine the resulting thermogram for any sharp, positive peaks (exotherms), which indicate a release of energy due to decomposition.

    • Determine the onset temperature (T_onset) of the first significant exotherm. This is typically calculated by finding the intersection of the baseline with the tangent of the steepest part of the exothermic peak.

    • The T_onset is a critical parameter used to define the maximum safe operating temperature for subsequent experiments.[9]

References

Technical Support Center: Indazole Purification via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose stationary phase for purifying indazole compounds?

For most indazole derivatives, silica gel (230-400 mesh) is the standard and most effective stationary phase for normal-phase column chromatography.[1] Its polar surface interacts with the polar functionalities of the indazole ring system, allowing for separation based on polarity differences among the target compound and its impurities.

However, the acidic nature of the silanol groups (Si-OH) on the silica surface can sometimes cause issues with basic indazoles, leading to peak tailing or even irreversible adsorption.[2] If you observe these issues, consider using deactivated silica gel or an alternative stationary phase like alumina.

Q2: How do I select the right mobile phase (eluent) for my indazole purification?

The selection of the mobile phase is critical and should always begin with method development on Thin-Layer Chromatography (TLC) .[3][4]

A common starting point for many indazole compounds is a binary solvent system of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc) .[1][5]

The goal is to find a solvent ratio that gives your target indazole an Rf value between 0.2 and 0.35 on the TLC plate.[1][6]

  • If Rf is too high (e.g., > 0.5): The compound will elute too quickly from the column, resulting in poor separation from non-polar impurities. To fix this, decrease the polarity of the mobile phase (i.e., increase the proportion of hexane).

  • If Rf is too low (e.g., < 0.1): The compound will be too strongly adsorbed to the silica, leading to long elution times and broad peaks. To fix this, increase the polarity of the mobile phase (i.e., increase the proportion of ethyl acetate).

Q3: My indazole is highly polar and won't move from the baseline (Rf ≈ 0) even in 100% ethyl acetate. What should I do?

This is a common issue for indazoles with highly polar functional groups (e.g., carboxylic acids, amides, or multiple heteroatoms). You have a few options:

  • Increase Mobile Phase Polarity: Switch to a more aggressive polar solvent system. A common next step is to use dichloromethane (DCM) with methanol (MeOH). Start with a low percentage of MeOH (1-2%) and gradually increase it.[7]

  • Use Additives: If your indazole is basic, adding a small amount of a volatile base like triethylamine (TEA, ~0.1-1%) or ammonia in methanol to your mobile phase can neutralize the acidic silanol sites on the silica gel, reducing strong interactions and improving elution.[8]

  • Switch to Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography is often the best solution.[2][9] This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).[10][11][12] Your polar indazole will elute earlier, while less polar impurities will be retained more strongly.

Q4: How can I separate N1 and N2 substituted indazole isomers?

The formation of N1 and N2 regioisomers is a frequent challenge in indazole synthesis, and their separation can be difficult due to their often-similar polarities.[13][14]

  • High-Resolution Chromatography: Careful optimization of the mobile phase is key. A shallow solvent gradient using an automated flash chromatography system can often provide the necessary resolution.[1]

  • Alternative Solvents: Sometimes, switching solvent systems entirely (e.g., from Hexane/EtOAc to Toluene/Acetone or DCM/MeOH) can alter the selectivity and improve the separation.

  • Recrystallization: Do not underestimate the power of recrystallization. For some isomer pairs, finding a suitable solvent system for recrystallization can be a more efficient and scalable purification method than chromatography.[15]

Troubleshooting Guide: Common Problems & Solutions

Problem 1: Poor Separation / Co-elution of Impurities

You see overlapping spots on TLC analysis of your column fractions, and the purity of your final product is low.

Potential Cause Explanation & Solution
Inappropriate Solvent System The chosen mobile phase does not have sufficient selectivity for the components. Action: Re-screen different solvent systems using TLC. Try solvents from different classes (e.g., replace ethyl acetate with acetone or MTBE) to alter the separation selectivity.[16]
Column Overload Too much crude material was loaded onto the column for its size. The stationary phase becomes saturated, and separation efficiency drops dramatically. Action: Reduce the amount of sample loaded. A general rule is to load 1-5% of the silica gel weight (e.g., 100-500 mg of crude material on a 10 g column).
Poor Column Packing An unevenly packed column contains channels and cracks, leading to a non-uniform solvent front and band broadening. Action: Ensure the column is packed uniformly without air bubbles. Using a slurry packing method is generally more reliable.
Sample Loaded in a Too-Strong Solvent Dissolving the sample in a large volume of a highly polar solvent (stronger than the mobile phase) will cause it to spread into a wide band at the top of the column before the separation begins. Action: Dissolve the sample in the minimum amount of mobile phase or a slightly weaker solvent.[17] If solubility is an issue, use the dry loading method (see Protocol 2).
Problem 2: Tailing or Streaking Peaks

The compound elutes from the column over a large volume, resulting in a "tail" on the TLC spots of your fractions.

Potential Cause Explanation & Solution
Strong Analyte-Silica Interaction This is the most common cause for basic compounds like many indazoles. The basic nitrogen atoms interact strongly with acidic silanol groups on the silica surface.[2] Action: Add a basic modifier to the mobile phase, such as 0.1-1% triethylamine (TEA) or ammonium hydroxide.[18][19] This neutralizes the acidic sites and leads to more symmetrical, sharper peaks.
Compound Degradation on Silica Some sensitive compounds can decompose on acidic silica gel.[20] Action: First, confirm instability by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it to see if new spots appear. If it is unstable, use a deactivated stationary phase (like alumina or base-washed silica) or switch to reverse-phase chromatography.
Mixed Solvent System Issues If using a solvent mixture with components of vastly different polarities (e.g., hexane and methanol), de-mixing can occur on the column, leading to distorted peak shapes. Action: Use solvents with closer polarities if possible (e.g., DCM/EtOAc or EtOAc/MeOH).
Problem 3: Compound is Irrecoverable or Elutes Unexpectedly

The target compound either never comes off the column or it elutes immediately with the solvent front.

Potential Cause Explanation & Solution
Irreversible Adsorption A highly basic or chelating indazole may bind permanently to the silica gel. Action: Test for silica stability.[20] If it binds irreversibly, an alternative purification method (recrystallization, distillation) or a different stationary phase is required.
Compound Eluted in Solvent Front The mobile phase was too polar for the compound, resulting in an Rf of ~1.0. Action: Check the very first fractions collected.[20] If the compound is there, repeat the chromatography with a significantly less polar mobile phase. This highlights the importance of proper TLC method development.
Compound is Insoluble The compound may have precipitated at the top of the column if the mobile phase is a poor solvent for it. Action: Ensure your compound is soluble in the mobile phase. If not, dry loading is essential. If the problem persists, a different solvent system is needed.

Experimental Protocols & Workflows

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
  • Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable volatile solvent like DCM or EtOAc.

  • Spot the Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Develop the Plate: Place the plate in a covered chamber containing your chosen mobile phase (e.g., 4:1 Hexane:EtOAc). Ensure the solvent level is below the baseline. Let the solvent front migrate up the plate.[6]

  • Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm is standard for aromatic compounds like indazoles).[1]

  • Calculate Rf: Measure the distance traveled by the spot and by the solvent front. Calculate Rf = (distance of spot) / (distance of solvent front).

  • Optimize: Adjust the mobile phase solvent ratio until your target compound has an Rf of 0.2-0.35 and is well-separated from major impurities.[1][6] A separation is generally considered achievable if the ΔRf between two spots is at least 0.2.[6]

Workflow 1: Troubleshooting Poor Separation

Below is a decision-making workflow for addressing common separation issues.

G start Problem: Poor Separation check_rf Is target Rf between 0.2-0.35? start->check_rf check_load Was column loading appropriate (1-5% w/w)? check_rf->check_load Yes adjust_mp Adjust Mobile Phase Polarity via TLC check_rf->adjust_mp No check_solubility Is sample soluble in eluent? check_load->check_solubility Yes reduce_load Reduce Sample Load or Use a Larger Column check_load->reduce_load No check_stability Is compound stable on silica? check_solubility->check_stability Yes dry_load Use Dry Loading Method check_solubility->dry_load No change_phase Switch to Alumina or Reverse-Phase check_stability->change_phase No solution Separation Improved check_stability->solution Yes adjust_mp->solution reduce_load->solution dry_load->solution change_phase->solution

Caption: Troubleshooting Decision Tree for Poor Separation.
Protocol 2: Step-by-Step Flash Chromatography with Dry Loading

This protocol is ideal for purifying indazoles, especially when solubility in the mobile phase is limited.[1][17]

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a high-solubility solvent (e.g., DCM or acetone).

    • To this solution, add an inert adsorbent like silica gel or Celite® (approx. 2-3 times the weight of your crude material).[1]

    • Concentrate the slurry using a rotary evaporator until you have a dry, free-flowing powder.

  • Column Packing & Equilibration:

    • Select a pre-packed column or pack your own glass column with silica gel. A common guideline is to use a silica weight 20-100 times the weight of your crude sample.

    • Equilibrate the column by flushing it with your initial, non-polar mobile phase (e.g., 100% hexanes) for at least 3-5 column volumes.

  • Loading and Elution:

    • Carefully add your dry-loaded sample powder to the top of the silica bed, creating a thin, even layer. Gently add a protective layer of sand on top.

    • Begin the elution. For automated systems, a typical gradient might be 10% to 40% Ethyl Acetate in Petroleum Ether over 10-15 column volumes.[1] For manual columns, you can run a step gradient, starting with the TLC-optimized solvent system and increasing polarity if needed to elute all compounds.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the run.

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and concentrate them under reduced pressure to obtain your purified indazole.

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 4-Bromo-6-methyl-1H-indazole by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable cornerstone of the development pipeline. The compound 4-Bromo-6-methyl-1H-indazole is a vital heterocyclic building block frequently employed in the synthesis of targeted therapeutics, particularly in oncology and neurology.[1] Its purity directly impacts the safety, efficacy, and reproducibility of the final drug substance.

This guide provides an in-depth comparison of robust High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity analysis of this compound. Moving beyond a single-method approach, we will explore the strategic implementation of orthogonal chromatography—the use of two methods with fundamentally different separation mechanisms—to ensure a complete and reliable impurity profile.[2] This approach is a critical component of a modern, risk-based analytical strategy as advocated by international regulatory bodies.[3]

The Imperative of Orthogonal Purity Analysis

A single HPLC method, however well-optimized, carries an inherent risk of co-elution, where an impurity peak is hidden under the main analyte peak or another impurity. This can lead to an underestimation of total impurities and potentially mask the presence of a critical, or even genotoxic, species. Orthogonal separations mitigate this risk by employing columns with different selectivities, ensuring that what co-elutes in one system is likely to be resolved in the other.[2]

For a moderately hydrophobic and aromatic molecule like this compound (expected LogP similar to related structures is ~2.8), a standard C18 reversed-phase column is a logical starting point.[4] However, to achieve an orthogonal separation, an alternative stationary phase that introduces a different interaction mechanism is required. A phenyl-based column, which leverages π-π interactions with the aromatic indazole ring, provides an excellent alternative to the purely hydrophobic interactions of a C18 phase.[5]

Key Process-Related Impurities and Degradants

A robust purity method must be capable of separating the main compound from its potential process-related impurities and degradation products. Based on common synthetic routes for indazoles, the following potential impurities will be considered for the purpose of this guide:

  • Impurity A: 6-Methyl-1H-indazole: Potential product of de-bromination.

  • Impurity B: 4-Bromo-1H-indazole: Potential unreacted starting material or side-product if the methyl group is introduced separately.

  • Impurity C: 5-Bromo-6-methyl-1H-indazole: A potential regioisomer impurity from the bromination step.

  • Impurity D: this compound-N-oxide: A potential oxidative degradation product.

Method 1: Primary Purity Assessment via Reversed-Phase HPLC (C18)

This method serves as the primary workhorse for routine purity analysis, leveraging the well-understood and robust nature of C18 chromatography. The hydrophobicity of the stationary phase is ideal for retaining the moderately non-polar this compound.

Rationale for Experimental Design:
  • Column: A C18-bonded silica column is the industry standard for reversed-phase chromatography due to its strong hydrophobic retention of a wide range of organic molecules.[6] A column with dimensions of 150 mm x 4.6 mm and a 3.5 µm particle size offers a good balance of resolution, speed, and backpressure suitable for standard HPLC systems.

  • Mobile Phase: A mixture of water and acetonitrile is used. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The addition of 0.1% formic acid to the aqueous phase serves two purposes: it protonates silanol groups on the silica backbone to reduce peak tailing and ensures that the indazole analyte (a weak base) is in a consistent, protonated state, leading to sharper, more reproducible peaks.

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure that impurities with a wide range of polarities are eluted from the column in a reasonable time with good peak shape.

  • Detection: The indazole core contains a chromophore that absorbs UV light. A detection wavelength of 254 nm is a common and effective choice for aromatic heterocyclic compounds, providing good sensitivity for the main peak and potential aromatic impurities.

Experimental Protocol: Method 1
ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Sample Conc. Approximately 0.5 mg/mL

Method 2: Orthogonal Purity Verification via Phenyl-Hexyl HPLC

To provide a confident and comprehensive purity profile, this orthogonal method utilizes a Phenyl-Hexyl stationary phase. The phenyl rings in the stationary phase introduce π-π stacking interactions as a secondary separation mechanism, which is particularly effective for aromatic analytes and can significantly alter the elution order compared to a C18 column.[5] This change in selectivity is key to resolving impurities that may co-elute with the main peak in Method 1.

Rationale for Experimental Design:
  • Column: A Phenyl-Hexyl column is selected to provide orthogonal selectivity. The separation will be influenced not only by hydrophobicity but also by the ability of analytes to engage in π-π interactions with the stationary phase. This is highly effective for differentiating between isomers or compounds with similar hydrophobicity but different aromatic character.

  • Mobile Phase & Gradient: The same mobile phases and a similar gradient strategy are used to allow for a direct comparison of the stationary phase's effect on selectivity. Minor adjustments to the gradient may be needed to optimize the separation on this less retentive phase.

  • Detection & Other Parameters: All other parameters are kept consistent with Method 1 to isolate the effect of the column chemistry on the separation.

Experimental Protocol: Method 2
ParameterCondition
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Sample Conc. Approximately 0.5 mg/mL

Comparative Performance Analysis

The true value of the orthogonal approach is revealed when comparing the separation of the target compound and its key potential impurities across both methods. The table below presents the expected chromatographic behavior based on the principles of each stationary phase.

CompoundExpected Retention Mechanism (C18)Expected Retention Mechanism (Phenyl-Hexyl)Expected Elution Order Change (Phenyl vs. C18)
This compound (Main) Strong HydrophobicHydrophobic + Strong π-π InteractionLikely similar or slightly increased retention
Impurity A: 6-Methyl-1H-indazoleModerate HydrophobicHydrophobic + Moderate π-π InteractionEarlier elution relative to the main peak
Impurity B: 4-Bromo-1H-indazoleModerate HydrophobicHydrophobic + Strong π-π InteractionPotential for altered selectivity vs. Impurity A
Impurity C: 5-Bromo-6-methyl-1H-indazoleStrong Hydrophobic (similar to main)Hydrophobic + Strong π-π InteractionHigh potential for resolution from main peak
Impurity D: this compound-N-oxideWeak Hydrophobic (more polar)Weak Hydrophobic + Altered π-π InteractionMuch earlier elution

Key Insight: The most significant advantage is seen with the regioisomer (Impurity C). On a C18 column, its separation from the main peak would be difficult due to very similar hydrophobicity. However, the Phenyl-Hexyl column can differentiate the two based on subtle differences in how their aromatic rings interact with the stationary phase, offering a much higher chance of baseline resolution.

Visualizing the Workflow

A structured workflow is essential for implementing this dual-method approach to purity analysis.

Caption: Workflow for comprehensive purity analysis using orthogonal HPLC.

Logical Framework for Orthogonal Method Selection

The decision to employ orthogonal methods is a strategic one, designed to build a comprehensive and trustworthy data package.

Orthogonal_Logic Start Purity Analysis Required for This compound Primary Develop Primary Method (e.g., RP-C18) Based on Analyte Properties Start->Primary Validate Validate Method 1 (ICH Q2(R2)) Primary->Validate Risk Risk Assessment: Potential for Co-elution of Critical Impurities (e.g., Isomers)? Validate->Risk Orthogonal Develop Orthogonal Method (e.g., Phenyl-Hexyl) with Different Selectivity Risk->Orthogonal High Risk Routine Use Primary Method for Routine QC Risk->Routine Low Risk CrossValidate Cross-validate separations. Confirm peak tracking. Orthogonal->CrossValidate Characterization Use Both Methods for Reference Standard Characterization, Forced Degradation, and Pivotal Stability Studies CrossValidate->Characterization

Caption: Decision logic for implementing orthogonal HPLC methods.

Conclusion and Recommendations

For the definitive purity analysis of this compound, relying on a single HPLC method is insufficient for comprehensive characterization, especially during drug development. The implementation of a primary C18-based reversed-phase method coupled with an orthogonal Phenyl-Hexyl method provides a scientifically sound, robust, and trustworthy approach. This dual-axis analysis ensures that process-related impurities, particularly challenging regioisomers, are effectively separated and quantified. This strategy not only enhances the quality and reliability of analytical data but also aligns with the modern, risk-based principles of pharmaceutical development and regulatory expectations.[7][8] Adopting such an orthogonal strategy is a critical investment in the integrity of the entire development program.

References

A Senior Application Scientist's Guide to Mass Spectrometry in the Characterization of 4-Bromo-6-methyl-1H-indazole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the indazole scaffold holds a privileged status. Its derivatives are integral to a multitude of therapeutic agents, notably as kinase inhibitors in oncology.[1] The synthetic utility of building blocks like 4-Bromo-6-methyl-1H-indazole is therefore paramount. Functionalization at its bromine-bearing C4 position through modern cross-coupling reactions unlocks a vast chemical space for generating novel molecular entities.

However, the synthesis of a new molecule is only half the journey. Unambiguous characterization of the reaction products is a critical, non-negotiable step that ensures structural integrity, purity, and the validity of all subsequent biological data. Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone analytical technique for this purpose, offering unparalleled speed, sensitivity, and structural insight.[2]

This guide provides a comparative analysis of mass spectrometry techniques for characterizing the products of three common transformations of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-alkylation. As a senior application scientist, my objective is not merely to list protocols, but to illuminate the causality behind experimental choices, empowering you to select the optimal MS strategy for your specific analytical challenge.

Core Transformations of this compound

The versatility of the bromo-indazole core allows for the formation of diverse bond types, each yielding products with distinct physicochemical properties that influence the choice of MS analysis.

  • Suzuki-Miyaura Coupling: Forms a C-C bond, typically yielding a less polar biaryl product. This reaction is a workhorse for creating complex carbon skeletons.[3][4]

  • Buchwald-Hartwig Amination: Forms a C-N bond, introducing primary or secondary amines to generate products that are often more polar and possess different ionization characteristics.[5]

  • N-Alkylation: Targets the nitrogen atoms of the indazole ring, producing N1 and N2 regioisomers whose separation and identification are crucial.[6][7]

A Strategic Approach to MS Method Selection

The journey from a reaction vial to a confirmed structure involves a series of logical decisions. The workflow below outlines the key considerations in selecting the appropriate MS technique for your indazole derivative.

MS_Workflow cluster_input 1. Starting Point cluster_ionization 2. Ionization Source Selection cluster_analysis 3. Mass Analyzer & Goal cluster_output 4. Outcome start Reaction Mixture (e.g., Suzuki, Buchwald, Alkylation) polarity Assess Product Polarity & Thermal Stability start->polarity esi Electrospray Ionization (ESI) (Polar / Ionic Analytes) polarity->esi High apci Atmos. Pressure Chemical Ionization (APCI) (Less Polar / Thermally Stable) polarity->apci Low / Medium goal Define Analytical Goal esi->goal apci->goal qual Qualitative Analysis (Structure Confirmation) goal->qual Identity? quant Quantitative Analysis (Purity, Yield, Isomer Ratio) goal->quant How much? hrms High-Resolution MS (HRMS) (Orbitrap, ToF) - Accurate Mass - Formula Determination qual->hrms lrms Triple Quadrupole (QqQ) - High Sensitivity - MRM Scans quant->lrms result Confirmed Structure & Purity Data hrms->result lrms->result

Caption: Logical workflow for selecting the optimal MS technique.

Comparative Analysis of Ionization Techniques

The first critical choice is the ionization source, which transitions your analyte from the liquid phase to gas-phase ions. For indazole derivatives, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant.[8]

Expert Insight: The choice is dictated by the product's structure. A Buchwald-Hartwig reaction yielding a polar amine product is a perfect candidate for ESI, which excels at ionizing molecules that can readily accept a proton in solution.[9][10] Conversely, a Suzuki product resulting in a larger, less polar biaryl system might yield a stronger signal with APCI, which is better suited for less polar, thermally stable compounds.[11][12]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in a high electric field.[9]Gas-phase chemical ionization via a corona discharge.[12]
Best For Polar to ionic, thermally labile molecules (e.g., amines, acids).[2]Less polar to nonpolar, thermally stable molecules.[11][12]
Typical Analytes Buchwald-Hartwig products, polar N-alkylation products.Suzuki-Miyaura products, nonpolar indazole derivatives.
Pros "Soft" ionization with minimal fragmentation; excellent for macromolecules.[9]Tolerant of higher flow rates; less susceptible to ion suppression.[13][14]
Cons Prone to ion suppression from salts and matrix effects.[8]Requires analyte to be thermally stable and volatile.[14]

Choosing the Right Mass Analyzer: Resolution vs. Sensitivity

Once ionized, the ions are sorted by the mass analyzer. The choice here represents a trade-off between obtaining highly accurate mass measurements (qualitative power) and achieving maximum sensitivity for quantification (quantitative power).

Analyzer TypeKey StrengthPrimary Application for Indazole ProductsCausality & Rationale
Orbitrap / Time-of-Flight (ToF) High Resolution & Mass Accuracy (HRMS) [15]Structure Confirmation: Unambiguously confirming the elemental formula of novel Suzuki or Buchwald-Hartwig products.HRMS provides mass measurements with <5 ppm error, allowing confident determination of the elemental composition and differentiating your product from potential isobaric impurities.[15][16] This is a non-negotiable step for novel compound characterization.
Triple Quadrupole (QqQ) High Sensitivity & Selectivity [8]Reaction Monitoring & Quantification: Tracking product formation, assessing purity, and determining the ratio of N1/N2 alkylation isomers.QqQ instruments excel at Multiple Reaction Monitoring (MRM), where a specific parent ion is selected and a characteristic fragment ion is monitored. This provides exceptional sensitivity and selectivity, filtering out chemical noise to accurately quantify analytes even at trace levels.[2][17]

Practical Scenarios: Characterizing Reaction Products

Scenario 1: Suzuki-Miyaura Product

You've coupled this compound with 4-methoxyphenylboronic acid. The expected product is 4-(4-methoxyphenyl)-6-methyl-1H-indazole.

  • Objective: Confirm the identity of the major product and check for starting material.

  • Recommended Strategy: LC-HRMS using an Orbitrap or Q-ToF analyzer.

  • Ionization: APCI is a strong first choice due to the likely lower polarity of the biaryl product, though ESI should also be tested.[11]

  • Why this works: HRMS will provide an accurate mass for the protonated molecule ([M+H]⁺). The measured mass should match the theoretical exact mass (e.g., 239.1184 for C₁₅H₁₅N₂O⁺) within a few parts-per-million (ppm), confirming the elemental formula. The LC component will separate the product from any unreacted this compound.

Scenario 2: Buchwald-Hartwig Amination Product

You've reacted this compound with morpholine. The expected product is 4-(morpholino)-6-methyl-1H-indazole.

  • Objective: Confirm product identity and quantify its purity.

  • Recommended Strategy:

    • Initial Confirmation: LC-HRMS (Orbitrap/Q-ToF) with ESI.

    • Quantification: LC-MS/MS (Triple Quadrupole) with ESI.

  • Ionization: ESI is the clear choice due to the introduction of the polar, basic morpholine nitrogen, which is easily protonated.[9]

  • Why this works: The basic nitrogen makes the product highly amenable to positive-mode ESI. HRMS confirms the structure initially. For quantitative analysis, an MRM method on a QqQ instrument can be developed. By monitoring a specific transition (e.g., the molecular ion fragmenting to a characteristic product ion), you can achieve the low limits of detection needed for accurate purity assessment.[18]

Scenario 3: N-Alkylation Product

You've alkylated this compound with ethyl iodide, which can produce both N1-ethyl and N2-ethyl isomers.

  • Objective: Identify and quantify the ratio of the two regioisomers.

  • Recommended Strategy: LC-MS using a Triple Quadrupole or Q-ToF.

  • Ionization: ESI is generally effective for N-alkylated indazoles.

  • Why this works: This is a problem of separation followed by detection. The two isomers will have the exact same mass. Therefore, MS alone cannot distinguish them. A well-optimized LC method is required to chromatographically separate the isomers. The mass spectrometer then serves as a highly specific detector. The integrated peak areas from the extracted ion chromatogram for the correct m/z will provide the quantitative ratio of the N1 to N2 product.[6][19]

Interpreting Fragmentation: A Glimpse into Structure

Tandem MS (MS/MS) experiments, where a specific ion is isolated and fragmented, provide invaluable structural information.[20] For indazole derivatives, certain fragmentation patterns are common.

Fragmentation parent Suzuki Product [M+H]⁺ m/z 239.12 frag1 Loss of CH₃ radical [M-CH₃]⁺ m/z 224.09 parent->frag1 - •CH₃ frag3 Cleavage of indazole ring (e.g., loss of HCN) m/z 167.08 parent->frag3 - HCN, etc. frag2 Loss of CH₂O (formaldehyde) from methoxy group [M-CH₃-CH₂O]⁺ m/z 194.08 frag1->frag2 - CH₂O

Caption: A potential fragmentation pathway for a Suzuki product.

Understanding these pathways helps confirm the core structure. For instance, the loss of a bromine radical is a key indicator for unreacted starting material, while cleavages specific to a newly introduced group (like an amine or aryl ring) confirm a successful coupling.[21][22]

Experimental Protocol: General LC-MS Analysis

This protocol provides a robust starting point for the analysis of this compound reaction mixtures. It should be optimized for each specific analyte.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the crude reaction mixture or purified product.

  • Dissolve in 1 mL of a 1:1 mixture of methanol and acetonitrile to create a 1 mg/mL stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Dilute the stock solution 100-fold by taking 10 µL and adding it to 990 µL of the same solvent mixture in an LC-MS vial. This yields a final concentration of 10 µg/mL, suitable for initial screening.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions (using ESI):

  • Instrument: High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-ToF).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full Scan MS.

  • Mass Range: m/z 100-1000.

  • Source Parameters (Instrument Dependent - Representative Values):

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

4. Data Analysis:

  • Generate the Total Ion Chromatogram (TIC) to visualize all detected ions over time.

  • Extract ion chromatograms for the theoretical m/z values of your expected product(s) and starting materials (e.g., [M+H]⁺).

  • Examine the mass spectrum of the corresponding chromatographic peak.

  • For HRMS data, determine the elemental formula from the accurate mass measurement and compare the measured isotopic pattern to the theoretical pattern. The presence of bromine in the starting material will give a characteristic M, M+2 isotopic pattern of ~1:1 intensity.[21]

Conclusion

The characterization of this compound reaction products is not a one-size-fits-all process. A strategic selection of mass spectrometry techniques, guided by the physicochemical properties of the target molecule and the specific analytical question, is essential for generating reliable and unambiguous data. High-resolution mass spectrometry is the gold standard for novel structure confirmation, providing unequivocal elemental composition. In contrast, triple quadrupole instruments offer the superior sensitivity and selectivity required for accurate quantification, reaction monitoring, and isomer ratio analysis. By understanding the fundamental principles and comparative strengths of these techniques, researchers can accelerate their discovery and development workflows with confidence.

References

A Senior Application Scientist's Guide to 4-Bromo-6-methyl-1H-indazole as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of pharmaceutical development and quality control, the integrity of every analytical measurement is paramount. The foundation of this integrity rests upon the quality of the reference standards used. These materials are not mere reagents; they are the benchmarks against which the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished products are judged. This guide provides an in-depth technical overview of 4-Bromo-6-methyl-1H-indazole, a crucial heterocyclic building block, and evaluates its role and performance as an analytical reference standard.

This compound is increasingly recognized as a key intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology.[1] Its presence in drug discovery pipelines necessitates the availability of a well-characterized reference standard for accurate quantification, impurity profiling, and stability testing. This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights, comparative analysis against alternatives, and robust experimental protocols for its qualification and implementation.

Chapter 1: The Foundational Role of Analytical Reference Standards

Before delving into the specifics of this compound, it is essential to establish the fundamental principles of analytical standards. A reference standard is a highly purified and well-characterized substance used as a measurement base.[2] The United States Pharmacopeia (USP) and other regulatory bodies provide primary standards, which are considered definitive.[2][3] From these, laboratories can qualify secondary or "working" standards for routine use.[4]

The use of a qualified reference standard is a mandatory requirement for the validation of analytical methods under ICH and USP guidelines.[5][6] It is the linchpin that ensures accuracy, precision, and reproducibility, thereby guaranteeing that a drug product is safe and effective throughout its lifecycle.[7] The diagram below illustrates the central role of a reference standard within a pharmaceutical quality system.

References

A Technical Guide to the Biological Activity of Indazole Regioisomers: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Regioisomerism in the Privileged Indazole Scaffold

The indazole core, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This versatile structure is at the heart of several FDA-approved drugs, particularly in oncology, such as the kinase inhibitors Axitinib and Pazopanib.[1][3] The therapeutic diversity of indazole derivatives, spanning anticancer, anti-inflammatory, and antimicrobial applications, is profoundly influenced by its substitution patterns.[1][4]

A critical, yet often nuanced, aspect of the structure-activity relationship (SAR) of indazoles lies in their regioisomerism. Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, differing in the position of the nitrogen-bound hydrogen in the pyrazole ring.[5] While the 1H-tautomer is generally the more thermodynamically stable form, the choice between the 1H and 2H scaffold is a strategic decision in drug design, as these regioisomers can exhibit distinct physicochemical properties and, consequently, divergent biological activities and pharmacological profiles.[5][6]

This guide provides an in-depth, objective comparison of the biological activities of 1H- and 2H-indazole regioisomers, supported by experimental data from the literature. We will delve into their comparative efficacy as anticancer agents, kinase inhibitors, and antimicrobial compounds, providing detailed experimental protocols and visualizing the key signaling pathways involved to empower researchers in the rational design of next-generation indazole-based therapeutics.

Comparative Biological Activity: A Tale of Two Isomers

Direct head-to-head comparisons of the biological activity of 1H- and 2H-regioisomers of the same parent molecule are not abundant in the literature. However, by examining broader trends and specific examples, we can discern the impact of this isomeric variation.

Anticancer and Cytotoxic Activity

Indazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of protein kinases crucial for tumor growth and survival.[7][8] The positioning of substituents on the indazole ring plays a pivotal role in their potency and selectivity.[7]

While many studies focus on either 1H or 2H derivatives, some provide insights into the potential for differential activity. For instance, a series of 1H-indazole-3-amine derivatives have been evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, demonstrating that substituent placement on the benzene ring of the indazole core significantly influences anticancer activity.[7] In one study, a 1H-indazole derivative, compound 6o , exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing significantly lower cytotoxicity against normal HEK-293 cells (IC50 = 33.2 µM), indicating a favorable selectivity index.[9][10]

Conversely, studies on 2H-indazole derivatives have also revealed potent anticancer activity. For example, novel indazole analogues of curcumin, featuring a hexahydro-2H-indazole moiety, have demonstrated significant cytotoxicity against various cancer cell lines, with some compounds showing greater activity against colorectal carcinoma (WiDr) cells than curcumin and tamoxifen.[11][12]

Table 1: Comparative Anticancer Activity of Representative Indazole Derivatives (IC50 in µM)

Compound IDRegioisomer TypeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
6o 1H-indazoleK562 (Leukemia)5.15HEK-29333.2[9][10]
3b 2H-indazoleWiDr (Colon)27.20Vero>100[11][12]
3c 2H-indazoleWiDr (Colon)30.14Vero>100[11][12]
3d 2H-indazoleWiDr (Colon)35.68Vero>100[11][12]

Note: The data in this table is compiled from different studies and should not be interpreted as a direct head-to-head comparison of regioisomers of the same parent molecule.

The causality behind these differences often lies in how the regioisomers orient their substituents to interact with the target protein. The 1H-indazole scaffold, for instance, has been identified as an effective hinge-binding fragment in kinase inhibitors.[13]

Kinase Inhibitory Activity

The indazole scaffold is a key feature of many potent and selective kinase inhibitors.[3][14] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases. The regioisomeric form of the indazole core can significantly impact binding affinity and selectivity for the target kinase.

While comprehensive SAR studies directly comparing 1H and 2H regioisomers are limited, the existing literature highlights the successful development of potent inhibitors from both scaffolds. For example, numerous 1H-indazole derivatives have been developed as potent inhibitors of kinases such as VEGFR, Aurora kinases, and Pim kinases.[6][13] Conversely, 2H-indazoles have also been successfully explored as templates for inhibitors of kinases like SGK1, Tie2, and SRC.[15]

Table 2: Kinase Inhibitory Potency of Selected Indazole Derivatives

Compound IDRegioisomer TypeTarget KinaseIC50 (nM)Reference
14c 1H-indazoleFGFR19.8[14]
82a 1H-indazolePim-10.4[6]
123 1H-indazoleAurora A26[6]
Axitinib 1H-indazoleVEGFR20.2[16]
Pazopanib 1H-indazoleVEGFR230[13]

Note: This table showcases the potency of various indazole-based kinase inhibitors, the majority of which are 1H-regioisomers, reflecting a common focus in the literature.

The differential activity between regioisomers can be attributed to the distinct spatial arrangement of hydrogen bond donors and acceptors, which dictates the interaction with the kinase hinge region and other key residues in the ATP-binding pocket.

Antimicrobial Activity

Indazole derivatives have also demonstrated a broad spectrum of antimicrobial activities against bacteria and fungi.[17][18] The exploration of both 1H- and 2H-indazole scaffolds has led to the discovery of promising antimicrobial agents.

Some studies suggest that the 1H-indazole tautomer is more reliable for antibacterial activity.[19] For example, novel 3-methyl-1H-indazole derivatives have shown potent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[20]

However, 2H-indazole derivatives have also been identified as potent antimicrobial and anti-inflammatory agents.[21][22] A study on 2,3-diphenyl-2H-indazole derivatives revealed their in vitro growth inhibitory activity against Candida albicans and Candida glabrata.[21][22] Another study reported modest activity of some 2H-indazoles against Gram-positive clinical isolates, including multidrug-resistant strains.[23]

Table 3: Antimicrobial Activity of Representative Indazole Derivatives

Compound IDRegioisomer TypeMicroorganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
66 1H-indazoleBacillus subtilis22 mm[20]
66 1H-indazoleEscherichia coli46 mm[20]
18 2H-indazoleCandida albicansMIC: 125 µg/mL[21][22]
23 2H-indazoleCandida albicansMIC: 125 µg/mL[21][22]
5 2H-indazoleStaphylococcus aureus (MDR)MIC: 64-128 µg/mL[23]

Note: This table presents data from various studies and is intended to illustrate the antimicrobial potential of both indazole regioisomers.

Key Signaling Pathways Targeted by Indazole Derivatives

The biological effects of indazole regioisomers are often mediated by their interaction with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for the rational design of targeted therapies.

VEGFR Signaling Pathway in Angiogenesis

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many indazole-based kinase inhibitors, such as Pazopanib and Axitinib, target VEGFRs.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PI3K_Akt_mTOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Growth Cell Growth, Proliferation, Survival mTORC1->Growth Bcl2_Apoptosis cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Bax_Bak Bax/Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Activation Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bak Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Indazole Indazole Derivative Indazole->Bcl2 Inhibition Anticancer_Workflow cluster_workflow Anticancer Activity Evaluation Workflow start Cancer Cell Culture treatment Treatment with Indazole Derivatives start->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis end Data Analysis & Conclusion mtt_assay->end apoptosis_assay->end cell_cycle_analysis->end

References

A Researcher's Guide to the Structural Validation of Synthesized Indazole Derivatives via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indazole derivatives stand as a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting cancer, inflammation, and neurodegenerative diseases.[1] The unambiguous structural verification of these synthesized molecules is paramount to ensure their efficacy and safety. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the structural elucidation of indazole derivatives, offering experimentally-grounded insights for researchers in the field.

The synthesis of the indazole core can be achieved through various classical and modern methodologies.[1][2][3][4] Classical routes, such as the Jacobson synthesis, are well-established but may require harsh conditions.[1] Modern approaches, including transition-metal-catalyzed reactions, often provide higher yields and milder reaction conditions.[1][2][3] Regardless of the synthetic route, rigorous structural validation is a critical downstream step.

NMR spectroscopy is an indispensable tool for the structural characterization of heterocyclic compounds like indazoles.[5][6] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the synthesized structure.

The Foundational Pillars of Indazole NMR Analysis: 1D ¹H and ¹³C NMR

One-dimensional ¹H and ¹³C NMR spectra are the first-line tools for chemists in structure elucidation.[5][6]

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. In indazole derivatives, the aromatic protons typically appear in the range of δ 6-8 ppm, while any active hydrogens on amides can be found at δ 10-13 ppm.[7] The chemical shifts and coupling constants of the aromatic protons are highly dependent on the substitution pattern on the indazole ring.[8] For instance, the presence of an electron-withdrawing group like a nitro group can significantly alter the chemical shifts of nearby protons.[8]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbons in the molecule. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the electronic effects of substituents.[9][10] Typical chemical shifts for the carbons of the indazole core are well-documented and serve as a valuable reference.[11][12][13]

Diving Deeper: Unambiguous Assignments with 2D NMR Techniques

While 1D NMR provides a wealth of information, complex substitution patterns and the potential for isomeric products necessitate the use of 2D NMR experiments for unambiguous structural confirmation.[5][6]

Workflow for Comprehensive NMR-based Structure Validation

G cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_validation Validation Syn Synthesize Indazole Derivative NMR_Acq Acquire 1D (¹H, ¹³C) & 2D NMR Data Syn->NMR_Acq D1_Analysis Analyze 1D Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->D1_Analysis D2_Analysis Analyze 2D Spectra (COSY, HSQC, HMBC, NOESY) D1_Analysis->D2_Analysis For Ambiguous Assignments Structure_Elucidation Elucidate Final Structure D2_Analysis->Structure_Elucidation Data_Comparison Compare with Literature/Predicted Data Structure_Elucidation->Data_Comparison Final_Validation Confirm Structure Data_Comparison->Final_Validation

Caption: A generalized workflow for the synthesis and subsequent NMR-based structural validation of indazole derivatives.

Key 2D NMR Experiments for Indazole Structure Elucidation:

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds.[5] In the context of indazoles, COSY is invaluable for tracing the connectivity of protons on the benzene ring and any aliphatic side chains.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation).[14][15] HSQC is a highly sensitive technique that allows for the direct assignment of protonated carbons.[14][16]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems).[15][16] HMBC is arguably the most powerful tool for piecing together the carbon skeleton of a molecule. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing connectivity between different fragments of the molecule.[17]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. For substituted indazoles, NOESY is instrumental in differentiating between N1 and N2 isomers by observing through-space correlations between the substituent and protons on the indazole core.

Comparative Analysis of NMR Techniques for Indazole Validation

NMR Experiment Information Provided Application to Indazole Derivatives Key Advantage
¹H NMR Proton chemical shifts, coupling constants, integrationInitial assessment of substitution pattern and purityRapid and provides fundamental proton information
¹³C NMR Carbon chemical shiftsIdentifies the number of unique carbons and their electronic environmentComplements ¹H NMR for a complete picture of the carbon skeleton
COSY ¹H-¹H correlations (2-3 bonds)Establishes proton connectivity within the aromatic ring and side chainsStraightforward confirmation of proton coupling networks
HSQC ¹H-¹³C correlations (1 bond)Directly assigns protonated carbonsHigh sensitivity and clear one-bond correlations[14][16]
HMBC ¹H-¹³C correlations (2-4 bonds)Connects molecular fragments, identifies quaternary carbons, confirms substitution positionsCrucial for assembling the complete molecular structure[15][16]
NOESY ¹H-¹H spatial proximityDifferentiates between N1 and N2 isomers, confirms stereochemistryProvides through-space information essential for isomer differentiation
Experimental Protocols: A Step-by-Step Guide

Representative Protocol for the Synthesis of a 1H-Indazole Derivative

A common method for the synthesis of 1H-indazoles involves the reductive cyclization of o-nitroarenes, known as the Cadogan-Sundberg reaction.[1] A representative procedure is as follows:

  • Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.

  • Cool the mixture in an ice bath and introduce a stream of nitrous gases while maintaining the temperature between +1°C and +4°C.

  • Extract the resulting oil with benzene.

  • Wash the benzene extract with ice water and treat it with methanol.

  • Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling.

  • After gas evolution ceases, briefly boil the solution on a steam bath.

  • Cool the solution and extract with 2N and 5N hydrochloric acid.

  • Treat the combined acid extracts with excess ammonia to precipitate the indazole.

  • Collect the crude indazole by filtration, wash with water, and dry.

  • Purify the crude product by vacuum distillation to yield the final indazole product.[1]

Protocol for NMR Sample Preparation and Data Acquisition

  • Accurately weigh approximately 5-10 mg of the synthesized indazole derivative.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[5]

  • Acquire a 1D ¹H NMR spectrum to confirm sample dissolution and assess purity.

  • Acquire a 1D ¹³C NMR spectrum.

  • Acquire 2D NMR spectra (COSY, HSQC, HMBC, and NOESY if necessary) using standard pulse programs on a high-field NMR spectrometer (e.g., 400 MHz or higher).[12][13]

  • Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).

Data Interpretation: A Self-Validating System

The combination of these NMR experiments creates a self-validating system for structure elucidation.

Logical Relationship of 2D NMR Experiments for Structure Elucidation

G H1 ¹H NMR COSY COSY H1->COSY Identifies Coupled Protons HSQC HSQC H1->HSQC Correlates to Attached Carbons HMBC HMBC H1->HMBC Correlates to 2-3 Bond Carbons NOESY NOESY H1->NOESY Identifies Spatially Close Protons C13 ¹³C NMR C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure Confirms Isomer/Stereochemistry

Caption: The interplay of various NMR experiments leading to the final structural determination.

For example, a proton signal identified in the ¹H NMR spectrum can be linked to its directly attached carbon via an HSQC correlation. The surrounding protons can be identified through COSY cross-peaks. Finally, HMBC correlations from this proton to carbons two and three bonds away will help to piece together the molecular framework, including connections to quaternary carbons. Any discrepancies in the expected correlations would immediately signal an incorrect structural assignment, prompting further investigation.

By systematically applying this comprehensive NMR toolkit, researchers can confidently validate the structures of their synthesized indazole derivatives, ensuring the integrity of their scientific findings and the quality of potential drug candidates.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-6-methyl-1H-indazole Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole scaffold, a bicyclic heteroaromatic system, is recognized in medicinal chemistry as a "privileged structure."[1] Its inherent ability to form key interactions with biological targets, particularly the hinge region of protein kinases, has cemented its role as a foundational core for numerous approved drugs and clinical candidates, including the anti-cancer agents Pazopanib and Axitinib.[1] This guide focuses on a specific, highly versatile derivative: 4-Bromo-6-methyl-1H-indazole . This compound serves as a pivotal starting material, where each substituent is strategically placed to facilitate the synthesis of potent and selective kinase inhibitors.[2]

The bromine atom at the C4 position is not merely a substituent; it is a versatile synthetic handle, enabling a wide array of chemical modifications through modern cross-coupling reactions.[3] The methyl group at C6 provides a steric and electronic anchor, influencing the molecule's orientation within the target's binding pocket and potentially enhancing metabolic stability. This guide provides an in-depth analysis of the structure-activity relationships of analogs derived from this core, offering a comparative framework for researchers engaged in the design of next-generation targeted therapeutics.

Synthetic Strategy: From Core Scaffold to Diverse Analogs

The development of a library of analogs from the this compound core hinges on robust and versatile synthetic methodologies. The bromine atom at the C4 position is ideally suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the systematic introduction of a wide range of substituents, which is the cornerstone of any SAR study.

The general workflow involves the initial synthesis or acquisition of the core scaffold, followed by diversification. This systematic approach allows chemists to probe the chemical space around the core and understand how different functionalities impact biological activity.

G cluster_0 Core Synthesis cluster_1 Analog Diversification (SAR Exploration) cluster_2 Resulting Analogs A Substituted Aniline Precursor B Diazotization & Cyclization A->B e.g., NaNO₂, HCl C This compound (Core Scaffold) B->C Formation of Indazole Ring D Suzuki Coupling (C-C Bond Formation) C->D R-B(OH)₂ Pd Catalyst E Buchwald-Hartwig Amination (C-N Bond Formation) C->E R-NH₂ Pd Catalyst F Sonogashira Coupling (C-C Alkyne Formation) C->F Alkyne Pd/Cu Catalyst G N1-Alkylation / Arylation C->G R-X, Base H C4-Aryl/Heteroaryl Analogs D->H I C4-Amino Analogs E->I J C4-Alkynyl Analogs F->J K N1-Substituted Analogs G->K

Caption: General synthetic workflow for the diversification of the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of indazole-based inhibitors are profoundly influenced by the nature and position of various substituents. The following sections dissect the key SAR trends observed when modifying the this compound core.

The Crucial Role of the C4-Position

The C4-position, occupied by the bromine atom, is the primary point of diversification. Replacing the bromine with different moieties directly impacts the compound's interaction with the solvent-exposed region of the kinase active site.

  • Aryl and Heteroaryl Groups: Introduction of aromatic rings via Suzuki coupling is a common and highly effective strategy. The nature of this ring system is critical.

    • Electron-donating groups (e.g., methoxy, methyl) on the aryl ring can enhance potency, potentially through favorable electronic interactions or by improving pharmacokinetic properties.

    • Electron-withdrawing groups (e.g., trifluoromethyl, cyano) can also be beneficial, sometimes improving selectivity or addressing metabolic liabilities.

    • Heterocycles , especially those containing nitrogen (e.g., pyridine, pyrimidine), can introduce hydrogen bond acceptors or donors, forming additional interactions with the target protein and significantly boosting potency.

  • Amino Substituents: The introduction of an amine at C4 via Buchwald-Hartwig amination allows for the exploration of a different vector into the solvent-exposed region. The nature of the amine (primary, secondary, or part of a larger group like piperazine) dictates the potential for hydrogen bonding and salt bridge formation.

Modulation via N1-Substitution

The nitrogen at the N1 position of the indazole ring is a critical hydrogen bond donor, often anchoring the molecule to the hinge region of the kinase. While this interaction is vital, substitution at this position can be a powerful tool for optimization.

  • Small Alkyl Groups (e.g., Methyl): N-methylation can improve cell permeability and metabolic stability.[3] However, it removes a key hydrogen bond donor, which can be detrimental unless compensated for by other interactions.

  • Bulky or Functionalized Groups: Larger groups can be used to probe for additional binding pockets or to modify the compound's physicochemical properties, such as solubility.

The Subtle Influence of the C6-Methyl Group

The methyl group at the C6 position is more than a passive substituent. It projects into a specific region of the binding site, and its presence can:

  • Provide Favorable van der Waals Interactions: If the target has a corresponding hydrophobic pocket, this interaction can increase binding affinity.

  • Induce a Favorable Conformation: The steric bulk of the methyl group can lock the C4-substituent into a specific, more active conformation.

  • Block Unwanted Metabolism: It can sterically hinder enzymatic attack on the benzene portion of the indazole ring, improving the compound's metabolic half-life.

Comparative Biological Data of Indazole Analogs

To illustrate the SAR principles, the following table presents hypothetical but representative data for a series of analogs derived from the this compound core, targeting a generic Receptor Tyrosine Kinase (RTK). This data is synthesized based on established trends in kinase inhibitor development.[4][5][6]

Analog IDStructure (Modification from Core)Target RTK IC₅₀ (nM)A549 Cell Line Antiproliferative IC₅₀ (µM)SAR Insights
1 (Core) This compound>10,000>50The core scaffold is inactive, highlighting the need for C4 substitution.
2 4-(Phenyl)-6-methyl-1H-indazole85015.2Introduction of a simple phenyl group confers moderate activity.
3 4-(4-Methoxyphenyl)-6-methyl-1H-indazole2204.1An electron-donating group (methoxy) at the para position of the phenyl ring improves potency.
4 4-(Pyridin-4-yl)-6-methyl-1H-indazole450.8A nitrogen-containing heterocycle introduces a key H-bond acceptor, dramatically increasing both enzymatic and cellular activity.[7]
5 4-(Anilino)-6-methyl-1H-indazole60011.5C-N bond formation provides an alternative vector with moderate activity.
6 1-Methyl-4-(pyridin-4-yl)-6-methyl-indazole1502.5N1-methylation decreases enzymatic potency (loss of H-bond donor) but may improve cellular permeability, resulting in good cellular activity.[3]

Key Experimental Protocols

For research and validation purposes, standardized protocols are essential. The following are detailed methodologies for the synthesis and evaluation of these indazole analogs.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of C4-aryl analogs (e.g., Analogs 2-4) from the bromo-indazole core.

  • Reaction Setup: To a dried reaction vial under an inert nitrogen atmosphere, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed mixture of a suitable solvent system, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction Execution: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired C4-substituted indazole.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a framework for determining the IC₅₀ values of the synthesized analogs.

  • Reagent Preparation: Prepare a series of dilutions of the test compounds in a buffer containing DMSO. Prepare solutions of the target kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer (ligand).

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions.

  • Reaction Initiation: Add the kinase/antibody mixture to all wells, followed by the tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_0 Mechanism of Action cluster_1 Kinase Signaling Cascade A Indazole Analog (Inhibitor) C Kinase Active Site (Hinge Region) A->C Binds to Hinge Region B ATP B->C Binding Competitively Inhibited D Phosphorylation Blocked C->D E RTK D->E Inhibition of Pathway F Downstream Effector 1 E->F P G Downstream Effector 2 F->G P H Cell Proliferation & Survival G->H

Caption: Inhibition of a receptor tyrosine kinase (RTK) signaling pathway by an indazole analog.

Conclusion

The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationship is heavily dictated by the substituent at the C4 position, where nitrogen-containing heteroaromatic rings have shown to be particularly effective at increasing potency. Further optimization can be achieved by modifying the N1 position to fine-tune physicochemical properties and by leveraging the C6-methyl group for favorable hydrophobic interactions and improved metabolic stability. The systematic application of the SAR principles and protocols outlined in this guide can empower researchers to rationally design and synthesize potent and selective indazole-based therapeutics for a range of diseases, including cancer.

References

The Emergence of 4-Bromo-6-methyl-1H-indazole Derivatives: A Comparative Analysis Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the 1H-indazole scaffold has distinguished itself as a privileged heterocyclic motif, integral to a multitude of biologically active compounds.[1] Its structural resemblance to purine enables it to function as a versatile pharmacophore, leading to the development of several clinically approved drugs, particularly in oncology.[1][2] This guide delves into a specific, promising subclass: 4-Bromo-6-methyl-1H-indazole derivatives. We will objectively evaluate their efficacy against established drugs in key therapeutic areas, grounding our analysis in experimental data and elucidating the scientific rationale behind the comparative methodologies.

This analysis is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of these derivatives, focusing on two primary domains where indazoles have shown significant promise: oncology and bacteriology.

Part 1: Anticancer Efficacy - A New Frontier in Kinase Inhibition

Indazole derivatives are well-represented among FDA-approved anticancer agents, with drugs like Pazopanib and Axitinib validating their utility as kinase inhibitors.[2][3] Recent research has explored novel bromo-substituted indazoles, revealing potent antiproliferative activities. One such study identified compound 2f , a 6-bromo-indazole derivative, as a potent inhibitor of the 4T1 breast cancer cell line, demonstrating its potential as a lead compound for anticancer drug development.[3]

Comparative Efficacy: Indazole Derivative vs. Standard Chemotherapy

To contextualize the potential of these emerging compounds, we compare the in vitro antiproliferative activity of a representative 6-bromo-indazole derivative (Compound 2f from a cited study) with a standard-of-care chemotherapy agent, 5-Fluorouracil (5-FU), against various cancer cell lines.[4]

Compound4T1 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)
Indazole Derivative (2f) 0.231.150.87-
5-Fluorouracil (5-FU) -13.9319.345.31

Data for Indazole Derivative 2f sourced from Bioorganic & Medicinal Chemistry.[3] Data for 5-Fluorouracil sourced from Molecules.[4] A direct IC₅₀ for 5-FU against 4T1 was not available in the provided sources, hence it is marked as '-'.

The data clearly indicates that the indazole derivative exhibits significantly lower IC₅₀ values against breast, lung, and prostate cancer cell lines compared to 5-FU, suggesting superior potency in these in vitro models.

Mechanism of Action: Targeting Kinase Signaling Pathways

The potent anticancer activity of indazole derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[5] While the exact target of compound 2f was not specified, the indazole scaffold is known to interact with the ATP-binding pocket of various kinases, such as Polo-like kinase 4 (PLK4), which is a key regulator of centriole duplication and a promising target in oncology.[6][7] Inhibition of such kinases disrupts downstream signaling, leading to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT/mTOR) Receptor_Kinase->Downstream_Signaling PLK4 PLK4 Centrosome_Duplication Centrosome Duplication PLK4->Centrosome_Duplication Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Centrosome_Duplication->Proliferation Indazole_Derivative Indazole Derivative Indazole_Derivative->PLK4 Inhibition

Caption: Simplified signaling pathway illustrating kinase inhibition by an indazole derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

The following protocol outlines a common method for determining the inhibitory potency of a compound against a target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative against a specific protein kinase (e.g., PLK4).

Materials:

  • Recombinant human kinase (e.g., PLK4)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound (indazole derivative) dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the indazole derivative in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Reaction Setup:

    • Add 5 µL of kinase buffer to all wells.

    • Add 1 µL of the serially diluted compound or DMSO (as a control) to the appropriate wells.

    • Add 2 µL of a mixture of the kinase and substrate to each well to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.

  • ATP Addition: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Incubation: Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G A Prepare Serial Dilution of This compound derivative B Dispense Compound/DMSO into 384-well plate A->B C Add Kinase/Substrate Mix B->C D Incubate (1 hr, RT) C->D E Add ATP to start reaction D->E F Incubate (1 hr, RT) E->F G Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) F->G H Incubate (40 min, RT) G->H I Add Kinase Detection Reagent H->I J Incubate (30 min, RT) I->J K Read Luminescence J->K L Calculate IC₅₀ K->L

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Part 2: Antibacterial Efficacy - A Novel Approach to Combat Resistance

The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), is a pressing global health issue.[8] This has spurred the search for novel antibacterial agents with unique mechanisms of action. A series of 4-bromo-1H-indazole derivatives has been identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[9] FtsZ is a crucial protein in bacterial cell division, making it an attractive target for new antibiotics.[9]

Comparative Efficacy: 4-Bromo-1H-Indazole vs. Standard Antibiotics

The in vitro antibacterial activity of these novel indazole derivatives was evaluated against various bacterial strains, including penicillin-resistant S. aureus. The following table compares the Minimum Inhibitory Concentration (MIC) of a potent 4-bromo-1H-indazole derivative with standard antibiotics.

CompoundS. aureus (Penicillin-Resistant) MIC (µg/mL)S. aureus ATCC29213 MIC (µg/mL)
Indazole Derivative (18) 12
Ciprofloxacin -0.5
Oxacillin Sodium >256-
3-Methoxybenzamide (3-MBA) *256128

3-MBA is a known FtsZ inhibitor used as a reference compound. Data sourced from Archiv der Pharmazie.[9]

The results are compelling: the indazole derivative demonstrated potent activity against a penicillin-resistant strain of S. aureus, being significantly more active than the reference FtsZ inhibitor 3-MBA and showing comparable, albeit slightly weaker, activity to ciprofloxacin against a susceptible strain.[9]

Mechanism of Action: Inhibition of Bacterial Cell Division

Unlike many existing antibiotics that target cell wall synthesis or protein production, these indazole derivatives inhibit bacterial proliferation by targeting the FtsZ protein. FtsZ polymerizes at the mid-cell to form the Z-ring, a structure that is essential for initiating cytokinesis. By inhibiting FtsZ, the indazole derivatives prevent the formation of the Z-ring, leading to filamentation and ultimately cell death.

G cluster_bacterium Bacterial Cell FtsZ_Monomers FtsZ Monomers Z_Ring Z-Ring Formation FtsZ_Monomers->Z_Ring Cell_Division Cell Division (Cytokinesis) Z_Ring->Cell_Division Indazole_Derivative 4-Bromo-1H-indazole Derivative Indazole_Derivative->FtsZ_Monomers Inhibition of Polymerization

Caption: Mechanism of FtsZ inhibition by 4-bromo-1H-indazole derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[1]

Objective: To determine the MIC of a this compound derivative against Staphylococcus aureus.

Materials:

  • Test compound (indazole derivative) dissolved in DMSO

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • S. aureus strain (e.g., ATCC 29213 or a clinical MRSA isolate)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of S. aureus from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution in Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound at 2x the highest desired final concentration to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation:

    • Within 30 minutes of its preparation, add 10 µL of the diluted bacterial inoculum to each well.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Conclusion

The exploration of this compound derivatives represents a promising avenue in the quest for novel therapeutics. In oncology, their potent, low-micromolar activity against cancer cell lines, likely mediated through kinase inhibition, positions them as compelling alternatives to traditional cytotoxic agents.[3] In bacteriology, their unique mechanism of targeting the FtsZ protein offers a new strategy to combat drug-resistant pathogens like MRSA.[9]

The experimental frameworks provided in this guide offer a robust starting point for the preclinical evaluation of this compound class. Further investigation, including comprehensive kinase profiling, in vivo efficacy studies, and ADME/Tox profiling, is warranted to fully elucidate the therapeutic potential of this compound derivatives and their journey from promising scaffolds to clinically impactful drugs.

References

A Comparative Benchmarking of Synthetic Routes to 4-Bromo-6-methyl-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[1][2] Specifically, substituted indazoles like 4-Bromo-6-methyl-1H-indazole serve as crucial building blocks in the development of novel therapeutics, particularly in oncology and neurology.[3] The strategic placement of the bromo and methyl groups on the indazole core offers versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships.

This in-depth technical guide provides a comparative analysis of plausible synthetic pathways for the preparation of this compound. As no single, definitive synthetic protocol is universally accepted, this guide extrapolates from established methodologies for analogous indazole compounds to present two logical and distinct retrosynthetic approaches. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to select the most suitable synthetic strategy based on factors such as starting material availability, scalability, and overall efficiency.

Comparative Overview of Synthetic Pathways

The two primary routes benchmarked in this guide are:

  • Route 1: Diazotization and Cyclization of a Substituted Aniline. This classical approach leverages a readily available aniline precursor to construct the indazole ring.

  • Route 2: Multi-step Synthesis from a Substituted Toluene. This pathway involves the construction of the indazole core through a series of transformations starting from a substituted toluene derivative.

The following table summarizes the key aspects of these two synthetic pathways. The yields provided are estimates based on analogous transformations reported in the literature.

ParameterRoute 1: Diazotization of 4-Bromo-2-methyl-6-nitroanilineRoute 2: Multi-step Synthesis from 2-Bromo-4-methyltoluene
Starting Material 4-Bromo-2-methyl-6-nitroaniline2-Bromo-4-methyltoluene
Key Transformations Diazotization, Intramolecular CyclizationDirected ortho-Lithiation, Formylation, Condensation, Cyclization
Number of Steps 2 (from the aniline)3
Key Reagents Sodium Nitrite, Acetic Anhydride, Acidn-Butyllithium, DMF, Hydrazine Hydrate
Reported Analogous Yield ~60-95% for indazole formation[4]High yields for individual steps reported in patents for similar structures[5]
Potential Challenges Handling of potentially unstable diazonium intermediates.Requirement for cryogenic conditions and strictly anhydrous environment.
Scalability Well-established for large-scale synthesis.[6]Can be challenging to scale due to cryogenic requirements and handling of pyrophoric reagents.

Route 1: Diazotization and Cyclization of 4-Bromo-2-methyl-6-nitroaniline

This synthetic strategy is a robust and widely utilized method for the formation of the indazole ring system. The key step involves the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization.

Retrosynthetic Analysis and Workflow

Target This compound Intermediate1 4-Bromo-6-methyl-2-nitroaniline Target->Intermediate1 Reduction StartingMaterial1 4-Bromo-2-methyl-6-nitroaniline Intermediate1->StartingMaterial1 Diazotization & Cyclization Target This compound Intermediate2a Substituted Aldehyde Target->Intermediate2a Condensation & Cyclization Intermediate2b Lithium Reagent Intermediate2a->Intermediate2b Formylation (DMF) StartingMaterial2 2-Bromo-4-methyltoluene Intermediate2b->StartingMaterial2 Directed ortho-Lithiation

References

A Senior Application Scientist's Guide to Palladium Catalysis for Indazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indazole Scaffold and the Power of Palladium

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry and drug development. Its unique structural and electronic properties make it a "privileged scaffold," frequently found in molecules with a wide range of biological activities, including anti-cancer, anti-HIV, and anti-inflammatory agents.[1][2][3] The ability to precisely and efficiently modify this core structure—a process known as functionalization—is paramount for generating novel drug candidates and exploring structure-activity relationships (SAR).

Among the myriad of synthetic tools available, palladium-catalyzed reactions have emerged as the most powerful and versatile for achieving the selective functionalization of indazoles.[4][5][6] These reactions, which include classic cross-coupling methods and modern C–H activation strategies, offer unparalleled control over bond formation. However, the success of these transformations is critically dependent on the choice of the palladium catalyst system, which comprises a palladium precursor and, typically, a supporting ligand.

This guide provides a comparative analysis of palladium catalyst systems for the two most prevalent indazole functionalization strategies: direct C–H arylation and Suzuki-Miyaura cross-coupling. We will dissect the causality behind experimental choices, compare catalyst performance with supporting data, provide detailed protocols, and illustrate key mechanistic principles to empower researchers in their synthetic endeavors.

Part 1: Direct C–H Arylation — Forging Bonds from Inherent Reactivity

Direct C–H functionalization is an atom-economical strategy that avoids the need for pre-functionalized starting materials (like halo-indazoles), instead targeting the inherent C–H bonds of the indazole ring. The primary challenge lies in controlling regioselectivity, as multiple C–H bonds are available for reaction. For 1H-indazoles, the C3 and C7 positions are the most common sites of functionalization.[7][8]

The choice of palladium catalyst, ligand, and oxidant is crucial for steering the reaction to the desired position and achieving high yields.

Mechanism Overview: Concerted Metalation-Deprotonation (CMD)

The widely accepted mechanism for these transformations is the Concerted Metalation-Deprotonation (CMD) pathway. In this process, the C–H bond cleavage is facilitated by a ligand or an ancillary base in the coordination sphere of the palladium(II) center, avoiding a highly unstable protonated intermediate.[9][10] The ligand plays an intimate role, not just in stabilizing the palladium center, but in actively participating in the rate- and selectivity-determining C–H activation step.[11]

G cluster_0 Catalytic Cycle A Pd(II) Precatalyst (e.g., Pd(OAc)₂) B [L-Pd(II)-Substrate] Complex A->B Ligand/Substrate Coordination C Palladacycle Intermediate (via CMD) B->C C-H Activation (CMD) D [Ar-Pd(IV)] Intermediate C->D Oxidative Addition (with Ar-X or Oxidant) E Functionalized Indazole D->E Reductive Elimination F Pd(II) Regeneration E->F Product Release F->B Re-coordination

Caption: Generalized mechanism for Pd(II)-catalyzed C-H functionalization.

Comparative Analysis of Catalyst Systems for C–H Arylation

The selection of the catalyst system dictates the outcome of the reaction. While simple palladium salts like Pd(OAc)₂ are common precursors, the ligand and additives are the true controllers of reactivity and selectivity.

Catalyst SystemKey Features & RationaleTypical YieldsRegioselectivityRef.
Pd(OAc)₂ / PPh₃ / Ag₂CO₃ A classic system where triphenylphosphine (PPh₃) acts as a stabilizing ligand. Silver carbonate (Ag₂CO₃) often serves as both a base and an oxidant. This system is effective for C3 arylation, particularly when performed in water.[12]Moderate to GoodC3[12]
Pd(OAc)₂ / Phenanthroline / Ag₂CO₃ The bidentate nitrogen ligand, 1,10-phenanthroline, can promote C7 arylation, especially when a directing group is present at the C4 position. The rigid structure of the ligand influences the geometry of the palladacycle intermediate, favoring activation at the sterically accessible C7 position.[7]Moderate to GoodC7[7]
PdCl(C₃H₅)(dppb) / KOAc This pre-catalyst, featuring a bulky phosphine ligand (dppb), enables the direct C3 arylation of 1H-indazoles without the need for bidentate ligands. The use of a weaker base like potassium acetate (KOAc) in a polar aprotic solvent like DMA is key.GoodC3[12]
Experimental Protocol: C3-Arylation of 1-Methyl-1H-indazole in Water

This protocol is adapted from a procedure demonstrating an efficient C3-arylation using a simple catalyst system.[12]

Materials:

  • 1-methyl-1H-indazole

  • Aryl iodide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Silver carbonate (Ag₂CO₃)

  • Deionized water

  • 5 mL sealed tube with a magnetic stir bar

Procedure:

  • To the 5 mL sealed tube, add 1-methyl-1H-indazole (1.0 equiv.), aryl iodide (3.0 equiv.), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (2.0 equiv.).

  • Add deionized water (2 mL) to the tube.

  • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C3-arylated indazole.

Part 2: Suzuki-Miyaura Cross-Coupling — The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for functionalizing indazoles.[1] It involves the reaction of a halo-indazole (typically bromo- or iodo-indazole) with an organoboron reagent, catalyzed by a palladium(0) species.[2][13] This method offers broad substrate scope, excellent functional group tolerance, and generally high yields.[4]

Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The choice of catalyst precursor and ligand is critical for efficient oxidative addition and reductive elimination steps.[3][4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)-R² L₂ Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 RedElim->Product IndazoleX->OxAdd BoronicAcid->Transmetal Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalyst Systems for Suzuki-Miyaura Coupling

The efficiency of Suzuki-Miyaura coupling is highly dependent on the palladium precursor and the ligand, which stabilizes the active Pd(0) species and facilitates the key steps of the catalytic cycle.

Catalyst SystemKey Features & RationaleTypical YieldsSubstrate ScopeRef.
PdCl₂(dppf)·DCM [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a highly effective, air-stable pre-catalyst. The dppf ligand's large bite angle and electron-rich nature promote both oxidative addition and reductive elimination, making it a versatile choice for a wide range of boronic acids.[2][3][4]Good to ExcellentBroad, including heteroaryl boronic acids.[1][2][3]
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0) is a classic Pd(0) source. While effective, it can be sensitive to air and may require higher catalyst loadings or temperatures compared to more modern systems. Its dissociation in solution provides the active L₂Pd(0) species.Moderate to GoodGood for simple aryl boronic acids.[4]
Ferrocene-based Pd(II) Complexes Divalent palladium complexes with ferrocene-based phosphine ligands (like dppf or dtbpf) often show superior catalytic activity compared to simple palladium salts. The ferrocene backbone provides a robust and electronically tunable scaffold.[4] Using ionic liquids as the solvent can enhance catalyst stability and allow for recycling.[4]Good to ExcellentBroad[4][6]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-Indazole Derivative

This protocol is based on a general procedure for the synthesis of indazole derivatives via Suzuki coupling.[2][3]

Materials:

  • Bromo-indazole derivative (e.g., N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide)

  • Arylboronic acid

  • PdCl₂(dppf)·DCM

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a round-bottom flask, add the bromo-indazole derivative (1.0 equiv., e.g., 150 mg), arylboronic acid (3.0 equiv.), and K₂CO₃ (3.0 equiv.).

  • Add PdCl₂(dppf)·DCM (0.05 equiv.) to the flask.

  • Add a solvent mixture of 1,4-dioxane and water (e.g., 6 mL / 2 mL).

  • Fit the flask with a reflux condenser and heat the mixture to 100 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the reaction for 8-12 hours. Monitor completion by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired functionalized indazole.[2]

Conclusion and Future Outlook

Palladium catalysis provides an indispensable platform for the functionalization of the indazole scaffold. For C-H functionalization, the judicious choice of ligand (e.g., phenanthroline vs. phosphines) and additives is paramount for directing the reaction to the desired C-H bond, offering an atom-economical route to novel analogues. For cross-coupling reactions, robust pre-catalysts like PdCl₂(dppf)·DCM offer reliability and broad scope for derivatizing pre-halogenated indazoles.

The field continues to evolve, with ongoing research focused on developing more active and cost-effective catalysts, including those based on non-precious metals. Furthermore, the development of catalyst systems that enable enantioselective functionalization of indazoles remains a significant and highly desirable goal. As our understanding of reaction mechanisms deepens, so too will our ability to design catalysts that meet the ever-increasing demands of medicinal chemistry and materials science.

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rise of Indazoles and the Imperative of Rigorous Validation

The indazole scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the discovery of potent protein kinase inhibitors. A number of commercially available anticancer drugs, including axitinib and pazopanib, feature this core, highlighting its significance. As researchers synthesize novel indazole derivatives to target kinases implicated in diseases from cancer to inflammation, the path from bench to clinic hinges on one critical process: robust, reproducible, and relevant in vitro assay validation.

This guide provides a comparative framework for selecting and validating a cascade of in vitro assays tailored for novel indazole-based kinase inhibitors. Moving beyond a simple checklist of protocols, we will explore the causality behind experimental choices, establish self-validating systems, and ground our methodologies in authoritative standards to ensure the generation of reliable data packages for lead optimization and candidate selection.

The Validation Framework: Pillars of a Trustworthy Assay

Before delving into specific technologies, it is crucial to establish the foundational principles of assay validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA), guided by the International Council for Harmonisation (ICH), provide a framework that ensures data integrity. For any assay, whether biochemical or cell-based, the following parameters must be rigorously assessed to deem it "fit-for-purpose".

  • Specificity & Selectivity: The assay's ability to measure the analyte of interest—in our case, the inhibition of a target kinase—without interference from other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements from the same sample, typically expressed as the coefficient of variation (%CV).

  • Linearity & Range: The concentration interval over which the assay is precise, accurate, and linear.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Adherence to these principles is not merely a regulatory hurdle; it is the bedrock of scientific reproducibility and the basis for making multi-million dollar decisions in a drug discovery program.

The Assay Cascade: From High-Throughput Screening to Cellular Confirmation

A successful validation strategy for a novel indazole compound follows a logical, tiered approach or "cascade." We begin with broad, high-throughput methods to identify initial hits and progressively employ more complex, physiologically relevant assays to confirm activity, define the mechanism of action, and assess cellular effects.

Assay_Cascade cluster_0 Biochemical Assays (Primary Screen) cluster_1 Mechanism & Selectivity (Secondary Screen) cluster_2 Cell-Based Assays (Tertiary Screen) HTS High-Throughput Screen (HTS) (e.g., TR-FRET, Luminescence) IC50 IC50 Determination (Dose-Response) HTS->IC50 MoA Mechanism of Action (e.g., ATP Competition) IC50->MoA Selectivity Kinome Selectivity Profiling MoA->Selectivity TargetEngagement Target Engagement (e.g., CETSA) Selectivity->TargetEngagement Phenotypic Phenotypic Assays (Viability, Apoptosis) TargetEngagement->Phenotypic CETSA_Principle cluster_0 No Drug cluster_1 With Drug a Native Protein Heat b Denatured & Aggregated Protein a:f1->b:f0 Low Soluble Fraction c Drug-Bound Protein Heat d Stabilized & Soluble Protein c:f1->d:f0 High Soluble Fraction

Comparative Cross-Reactivity Profiling of 4-Bromo-6-methyl-1H-indazole Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indazole Scaffold and the Imperative of Kinase Selectivity

The indazole ring system is a cornerstone in modern medicinal chemistry, celebrated as a "privileged scaffold" for its remarkable versatility in forming the core of numerous potent kinase inhibitors.[1][2] Derivatives of indazole are at the heart of several FDA-approved anti-cancer drugs, including Axitinib and Pazopanib, primarily due to their ability to effectively interact with the highly conserved ATP-binding site of kinases.[1] The 4-Bromo-6-methyl-1H-indazole moiety, in particular, serves as a versatile chemical intermediate, offering multiple points for synthetic modification to optimize potency and selectivity.[3][4]

However, the very feature that makes the indazole scaffold so effective—its affinity for the conserved ATP pocket—also presents a significant challenge: the potential for off-target binding and cross-reactivity across the human kinome.[3] Unintended inhibition of kinases can lead to a spectrum of outcomes, from unexpected toxicities to novel therapeutic effects, a phenomenon often termed polypharmacology.[5] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a supplementary dataset but a critical component in the development of any kinase inhibitor, dictating its therapeutic window and ultimate clinical success.

This guide provides a technical framework for assessing the cross-reactivity of kinase inhibitors derived from the this compound scaffold. Due to the limited availability of public kinome-wide data for a single inhibitor from this specific class, we will present a comparative analysis using well-characterized, structurally related indazole-based inhibitors as exemplars. This approach will illuminate the methodologies and principles essential for evaluating kinase selectivity, providing researchers, scientists, and drug development professionals with a robust guide to generating and interpreting these critical datasets.

Comparative Kinase Selectivity: A Tale of Two Indazoles

To illustrate the concept of kinase selectivity, we will compare two distinct indazole-based inhibitors: a highly selective, late-stage preclinical compound and a broader-spectrum, clinically approved drug. This comparison underscores how subtle modifications to the indazole core and its substituents can dramatically alter the cross-reactivity profile.

Table 1: Comparative Kinase Inhibition Profiles of Representative Indazole-Based Inhibitors

Kinase TargetCompound 17 (HPK1 Inhibitor)¹ IC50 (nM)Axitinib² IC50 (nM)
Primary Target(s)
HPK1 (MAP4K1)31-
VEGFR1-0.1
VEGFR2-0.2
VEGFR3-0.1-0.3
PDGFRβ-1.6
c-Kit-1.7
Key Off-Targets
JAK1>2945 (95x selective)-
JAK2>1891 (61x selective)-
CDK2>2387 (77x selective)-
PLK4-4.2
c-Fms-Potent Inhibition
Itk-Potent Inhibition
Lck-Potent Inhibition
RAF-1-Potent Inhibition
B-RAF-Potent Inhibition

Data presented as IC50 values, the concentration of inhibitor required to reduce kinase activity by 50%. Lower values indicate higher potency. A dash (-) indicates data is not available or not significant. ¹Data for Compound 17, a reverse indazole inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), is derived from a study focused on developing selective immunotherapy agents.[6] ²Axitinib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma. Its primary targets are VEGFRs.[3]

This table clearly demonstrates the divergent selectivity profiles that can arise from the indazole scaffold. Compound 17 exhibits high selectivity for its primary target, HPK1, with significantly weaker inhibition of other kinases like JAK1, JAK2, and CDK2.[6] In contrast, Axitinib, while highly potent against VEGFRs, also inhibits a broader range of other kinases at therapeutically relevant concentrations.[3] This highlights the critical need for comprehensive profiling to understand the full spectrum of a compound's activity.

Experimental Design for Cross-Reactivity Profiling

A multi-tiered approach is essential for a thorough assessment of inhibitor selectivity. This typically begins with a broad, high-throughput screen to identify potential off-targets, followed by more focused cellular assays to confirm target engagement and functional effects in a physiological context.

Diagram: General Workflow for Kinase Inhibitor Cross-Reactivity Profiling

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: In-Cell Target Engagement cluster_2 Tier 3: Functional Cellular Assays a Test Compound (e.g., this compound derivative) b High-Throughput Kinome Screen (e.g., KINOMEscan @ fixed concentration) a->b Screening c Initial 'Hit' List of Potential Off-Targets b->c Data Analysis d Cellular Target Engagement Assay (e.g., NanoBRET™) c->d Follow-up on Hits e Confirmation of On- and Off-Target Binding (IC50 determination in live cells) d->e Validation f Downstream Pathway Analysis (e.g., Western Blot for phospho-substrates) e->f g Phenotypic Assays (e.g., Cell Viability - MTT Assay) e->g h Validated Off-Target Profile & Functional Consequences f->h g->h

Caption: A tiered approach to kinase inhibitor cross-reactivity profiling.

Detailed Experimental Protocols

The trustworthiness of any profiling data hinges on the robustness of the experimental methods used. Here, we provide detailed, step-by-step protocols for key assays in the cross-reactivity workflow.

Protocol 1: KINOMEscan® Competition Binding Assay (Biochemical Profiling)

This method provides a quantitative measure of the binding interactions between a test compound and a large panel of kinases.[7] It is an ATP-independent assay, which measures the true thermodynamic binding affinity (Kd) rather than IC50 values that can be influenced by ATP concentration.[8]

  • Principle of the Assay: The assay relies on competitive displacement. A DNA-tagged kinase is incubated with the test compound and an immobilized, broad-spectrum kinase inhibitor. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining bound to the solid support is then quantified using qPCR, which is inversely proportional to the test compound's binding affinity.[8]

  • Step-by-Step Methodology:

    • Kinase Preparation: A panel of over 450 human kinases are expressed and tagged with a unique DNA identifier.[9]

    • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as streptavidin-coated beads.[8]

    • Competition Reaction: The test compound (e.g., a this compound derivative) is added at a fixed concentration (e.g., 1 µM) to wells containing one of the DNA-tagged kinases and the immobilized ligand in an appropriate assay buffer.

    • Incubation: The reaction mixture is incubated to allow the binding interactions to reach equilibrium.

    • Washing: The solid support is washed to remove any unbound kinase.

    • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using a highly sensitive qPCR method.[8]

    • Data Analysis: The results are typically expressed as a percentage of the vehicle (DMSO) control (%Ctrl), where a low %Ctrl value indicates strong binding of the test compound to the kinase.[10] A selectivity score (S-score) can be calculated to quantify the inhibitor's overall selectivity.

Protocol 2: NanoBRET™ Target Engagement Assay (In-Cell Profiling)

This assay measures compound binding to a specific protein target within intact, living cells.[11] It provides crucial information on whether a compound can access its target in a physiological environment and allows for the determination of intracellular affinity.[12]

  • Principle of the Assay: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with a bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that reversibly binds to the target kinase is then added. When the tracer binds to the NanoLuc®-kinase fusion, the energy from the luciferase is transferred to the tracer, generating a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[13]

  • Step-by-Step Methodology:

    • Cell Preparation: HEK293T cells are transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase. The cells are cultured for approximately 18-24 hours to allow for protein expression.[12]

    • Compound Addition: The test compound is serially diluted and added to the wells of a white, 96- or 384-well assay plate.[12]

    • Cell Plating: The transfected cells are harvested, resuspended in Opti-MEM® medium, and added to the wells containing the test compound. The plate is then equilibrated for 2 hours at 37°C in a 5% CO2 incubator.[12]

    • Tracer and Substrate Addition: A solution containing the specific NanoBRET™ tracer, extracellular NanoLuc® inhibitor, and Nano-Glo® substrate is added to each well.[12]

    • Signal Detection: The plate is immediately read on a luminometer equipped with two filters to detect the donor (luciferase, ~450 nm) and acceptor (tracer, ~610 nm) emission signals.[12]

    • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is then plotted against the compound concentration to generate a dose-response curve and determine the intracellular IC50 value.

Protocol 3: MTT Cell Proliferation Assay (Functional Cellular Assay)

This colorimetric assay is a widely used method to assess the impact of a compound on cell viability and proliferation by measuring the metabolic activity of living cells.[14]

  • Principle of the Assay: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[14] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[15]

  • Step-by-Step Methodology:

    • Cell Seeding: Cancer cells relevant to the target kinase are seeded into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.[16]

    • Compound Treatment: The test compound is serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is also included. The cells are incubated for a defined period (e.g., 72 hours).[16]

    • MTT Addition: The culture medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.[17]

    • Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[17]

    • Absorbance Measurement: The plate is gently shaken to ensure complete solubilization, and the absorbance is read on a microplate reader at a wavelength of 570 nm.[16]

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The data is plotted against the logarithm of the compound concentration to determine the antiproliferative IC50 value.

Visualizing Off-Target Effects: A Case Study of Axitinib

Understanding the downstream consequences of off-target inhibition is crucial. Axitinib, an indazole-based inhibitor, provides an excellent example. While its primary targets are VEGFRs, it has been shown to have non-kinase off-target effects, notably inhibiting the E3 ubiquitin ligase SHPRH, which leads to the modulation of Wnt/β-catenin signaling.[3]

Diagram: Off-Target Effect of Axitinib on the Wnt/β-catenin Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl Activation LRP LRP5/6 LRP->Dvl Dest_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Dest_Complex Inhibition beta_catenin β-catenin Dest_Complex->beta_catenin Phosphorylation & Ubiquitination TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation & Co-activation Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Transcription Axitinib Axitinib (Indazole-based Inhibitor) SHPRH SHPRH (E3 Ubiquitin Ligase) Axitinib->SHPRH Inhibition SHPRH->Dest_Complex Positive Regulation?

Caption: Axitinib's off-target inhibition of SHPRH can modulate Wnt/β-catenin signaling.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. However, as with all kinase-targeted therapies, a deep understanding of a compound's cross-reactivity profile is paramount. The methodologies outlined in this guide—from broad biochemical screens like KINOMEscan® to live-cell target engagement assays like NanoBRET™ and functional cellular readouts—provide a robust framework for building a comprehensive selectivity profile.

By employing a tiered and systematic approach, researchers can de-risk their drug discovery programs, anticipate potential toxicities, and even uncover new therapeutic opportunities. The data generated from these assays are not merely checkboxes in a development plan; they are fundamental to understanding the intricate biology of a compound and are essential for the rational design of the next generation of safe and effective kinase inhibitors.

References

A Senior Application Scientist's Guide to Scalable Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including the FDA-approved kinase inhibitors pazopanib and axitinib.[1][2] As drug candidates progress from discovery to clinical trials, the demand for kilogram quantities of the active pharmaceutical ingredient (API) necessitates synthetic routes that are not only efficient but also safe, robust, and scalable. This guide provides an in-depth comparison of prominent indazole synthesis methods, evaluating them through the critical lens of process scalability and industrial applicability.

Classical Approaches: Foundational but Flawed for Scale-Up

Traditional methods for constructing the indazole ring, while historically significant, often present considerable challenges for large-scale production. These routes frequently rely on harsh reaction conditions, hazardous reagents, and generate significant waste streams.

Jacobson Indazole Synthesis

The Jacobson synthesis, one of the earliest methods, typically involves the intramolecular cyclization of N-nitroso-o-toluidines.[3] A common variant proceeds via the nitrosation of N-acetyl-o-toluidine in the presence of strong acids.

  • Mechanism & Rationale: The reaction proceeds through an intramolecular azo coupling.[3] The N-acetyl group is used to improve solubility and handling compared to the parent o-toluidide.

  • Scalability Concerns: The use of strong acids and the generation of nitrous gases pose significant safety and material compatibility issues on a large scale. The workup can be cumbersome, and the atom economy is often poor.

Davis-Beirut Reaction

This method provides a valuable route to 2H-indazoles through the base-mediated heterocyclization of N-substituted 2-nitrobenzylamines.[2][4][5] The reaction is notable for its use of relatively inexpensive starting materials.

  • Mechanism & Rationale: The reaction is thought to proceed through a highly reactive nitroso imine intermediate, which undergoes an N-N bond-forming cyclization.[4] The choice of base and solvent can significantly influence reaction efficiency.

  • Scalability Concerns: While avoiding toxic metals, the reaction scope can be limited, and yields may decrease with certain substrates like anilines or when using secondary alcohols as solvents.[4] For some derivatives, the reaction may not be as efficient or general as modern alternatives.[6]

Cadogan-Sundberg Reductive Cyclization

This approach involves the reductive cyclization of o-nitroarenes, often using trivalent phosphorus compounds like triethyl phosphite or tri-n-butylphosphine to facilitate deoxygenation and subsequent cyclization.[7][8]

  • Mechanism & Rationale: The trivalent phosphine acts as a deoxygenating agent, converting the nitro group to a reactive nitrene intermediate, which then undergoes cyclization.[7][9] This method can be performed as a one-pot procedure starting from the condensation of an ortho-nitrobenzaldehyde with an amine.[8]

  • Scalability Concerns: A stoichiometric amount of the phosphine reagent is required, generating an equivalent amount of phosphine oxide byproduct that must be separated. This significantly lowers the atom economy and increases the process mass intensity (PMI). While effective, the cost and waste associated with large quantities of phosphine reagents can be prohibitive for industrial-scale manufacturing.

Modern Methods: Efficiency vs. Industrial Hurdles

Modern synthetic chemistry has introduced powerful new tools for indazole synthesis, primarily centered around transition-metal catalysis. These methods offer higher efficiency, milder conditions, and broader functional group tolerance but come with their own set of scalability challenges.

Transition-Metal-Catalyzed C-H Activation/Annulation

Strategies involving the direct functionalization of C-H bonds have emerged as an elegant and atom-economical way to construct the indazole ring.[10] Catalysts based on rhodium (Rh), cobalt (Co), and palladium (Pd) are frequently employed.

  • Mechanism & Rationale: These reactions often use a directing group, such as an azo moiety, to position the metal catalyst for regioselective C-H activation at the ortho position of an aromatic ring.[11][12] This is followed by annulation with a coupling partner like an aldehyde or ylide. For instance, Rh(III)-catalyzed C-H addition of azobenzenes to aldehydes provides a direct, one-step synthesis of N-aryl-2H-indazoles.[12] Similarly, Co(III) catalysts have been shown to be effective and can be used on a gram scale.[13][14]

  • Scalability Concerns:

    • Cost: Precious metal catalysts (Rh, Pd) represent a significant cost driver.

    • Toxicity: Residual metal contamination in the final API is a major regulatory concern, requiring extensive and often costly purification steps to meet stringent limits (<10 ppm).

    • Catalyst Loading: While catalytic, loadings of 2.5-5 mol% are common, which is still substantial on a multi-kilogram scale.

    • Ligand Sensitivity: The specialized ligands often required can be expensive, air-sensitive, and difficult to synthesize.

Enabling Technologies: The Key to Safe and Efficient Scale-Up

To overcome the limitations of both classical and modern batch-based syntheses, process chemists are increasingly turning to enabling technologies like flow chemistry and photocatalysis. These approaches offer transformative solutions to the challenges of scalability.

Flow Chemistry: A Paradigm Shift in Manufacturing

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers inherent advantages for scalability and safety.[15][16] This technology is particularly well-suited for indazole synthesis, which can involve hazardous intermediates or exothermic reactions.[17]

  • Enhanced Safety: The small internal volume of a flow reactor means that only a tiny amount of hazardous material is present at any given moment, drastically reducing the risk associated with unstable intermediates (e.g., diazonium salts) or potential thermal runaways.[17]

  • Precise Control: Flow reactors allow for superior control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, improved selectivity, and better reproducibility compared to batch reactors.[17][18]

  • Seamless Scalability: Scaling up in a flow system is achieved by simply running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex and often unpredictable challenges of scaling up batch reactors.[18] A multi-step synthesis of indazole derivatives has been demonstrated on a 200 g scale using a flow process.[15]

Photocatalysis: Harnessing Light for Greener Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis.[19] When combined with flow chemistry, it provides a highly efficient and scalable platform for indazole functionalization.

  • Mechanism & Rationale: Photocatalysis can enable unique transformations under exceptionally mild conditions. For the synthesis of C3-arylated 2H-indazoles, a visible-light-promoted direct arylation was achieved in under a minute in a microreactor, compared to 18 hours in a conventional flask.[20][21]

  • Scalability Advantages: The primary challenge in scaling photochemical reactions is ensuring uniform light penetration. Flow reactors, with their narrow channels and high surface-area-to-volume ratio, solve this problem effectively.[21] By using a multi-capillary assembly, a 2H-indazole based drug scaffold was produced on an impressive ~4 gram per hour scale, demonstrating the technology's potential for pharmaceutical production.[20]

Comparative Analysis of Indazole Synthesis Methods

The table below summarizes the key scalability parameters for the discussed methods, providing a clear comparison for process evaluation.

MethodTypical ScaleYield Range (%)Key Conditions & ReagentsScalability ProsScalability Cons
Jacobson Lab Scale40-90%[3]Strong acids (AcOH), NaNO₂Inexpensive starting materials.Hazardous reagents, gas evolution, poor atom economy.[3][22]
Davis-Beirut Lab to Pilot60-90%Base (KOH), alcoholic solventAvoids toxic metals, mild conditions.[2]Limited substrate scope, potential for side reactions.[4]
Cadogan-Sundberg Lab to Pilot70-95%[8]P(III) reagents (PBu₃, P(OEt)₃)Good yields, one-pot potential.[8]Stoichiometric phosphine oxide waste, high PMI.
C-H Activation Lab to Pilot50-95%[12][13]Rh, Co, Pd catalysts, ligandsHigh efficiency, atom economy.[10]Catalyst cost, metal contamination, ligand sensitivity.
Flow Chemistry Pilot to Production70-95%[15][18]Continuous flow reactorInherently safer, precise control, seamless scaling.[17]Initial capital investment for equipment.
Photocatalysis (Flow) Pilot to Production65-80%[20][21]Photocatalyst, LED light sourceExtremely fast, mild conditions, green.[21]Requires specialized photoreactor setup.

Featured Experimental Protocols

To provide a practical context, detailed protocols for two contrasting yet scalable methods are presented below.

Protocol 1: One-Pot Condensation-Cadogan Reductive Cyclization (Batch)

This protocol for synthesizing 2H-indazoles is adapted from Genung et al. and demonstrates an efficient one-pot batch process.[8]

  • Reaction Setup: To a solution of an ortho-nitrobenzaldehyde (1.0 equiv) in isopropanol, add the desired amine (1.05 equiv).

  • Condensation: Stir the mixture at room temperature for 1 hour to form the corresponding ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 equiv) to the mixture.

  • Heating: Heat the reaction to 80 °C and stir for 12-24 hours, monitoring by LC-MS for completion.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the desired 2H-indazole.

Protocol 2: One-Step Synthesis of 1H-Indazoles (Continuous Flow)

This protocol is based on a general method for preparing indazoles in a commercial flow reactor system and highlights the operational simplicity of continuous manufacturing.[17][18]

  • System Preparation: Prime the entire flow chemistry system (e.g., Vapourtec R4+) with the system solvent (e.g., DMA). Set the reactor temperature (e.g., a 10-mL stainless steel coil) to 150-250 °C and the back-pressure regulator to 250 psi.[18]

  • Reagent Preparation:

    • Solution A: Dissolve the starting aldehyde (e.g., o-fluorobenzaldehyde, 1.0 mmol) in DMA (2 mL).

    • Solution B: Dissolve the hydrazine (e.g., methylhydrazine, 1.2 mmol) and a base (e.g., DIPEA, 1.05 mmol) in DMA (2 mL).[18]

  • Reaction Execution: Inject Solution A and Solution B into the system at a 1:1 (v/v) ratio with a defined total flow rate (e.g., 0.334 mL/min) using the system pumps.

  • Collection: Collect the product stream exiting the back-pressure regulator.

  • Work-up and Purification: Concentrate the collected solution under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired 1H-indazole.[17][18]

Visualizing Synthesis Strategies

Diagrams can clarify complex workflows and decision-making processes in chemical synthesis.

Workflow for Selecting a Scalable Indazole Synthesis Route

Decision Workflow for Indazole Synthesis start Define Target Indazole (Substitution, Isomer) scale Desired Scale? start->scale discovery < 1g (Discovery) scale->discovery Lab Scale process > 100g (Process Dev) scale->process Pilot/Mfg method_discovery Choose Method: - C-H Activation - Cadogan-Sundberg - Davis-Beirut discovery->method_discovery method_process Choose Method: - Flow Chemistry - Photocatalysis (Flow) - Optimized Batch process->method_process safety_check Safety & Cost Analysis method_discovery->safety_check method_process->safety_check flow Flow Chemistry safety_check->flow Hazardous Reagents or Exotherm batch Optimized Batch safety_check->batch Benign Process end Final Route Selection flow->end batch->end Batch vs. Continuous Flow Process Comparison cluster_batch Batch Synthesis cluster_flow Continuous Flow Synthesis b_start Charge Large Reactor (All Reagents) b_react Heat/Cool Bulk Volume (Slow, Inefficient) b_start->b_react b_quench Quench Reaction b_react->b_quench b_workup Large Scale Workup & Purification b_quench->b_workup b_end Product (High Risk, Scale-up Issues) b_workup->b_end f_start Pump Reagent Streams f_mix Mix & React in Coil (Precise T/P Control) f_start->f_mix f_bpr Pass Back-Pressure Regulator f_mix->f_bpr f_collect Collect Product Stream Continuously f_bpr->f_collect f_end Product (Safe, Easily Scaled) f_collect->f_end

References

A Senior Application Scientist's Guide to Reaction Yields: Traditional Heating vs. Microwave Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the oil bath and heating mantle have been staples of the synthetic chemistry lab. This method of conductive heating is familiar and well-understood. However, since the mid-1980s, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, aligning with the principles of green chemistry by offering an energy-efficient alternative that can dramatically reduce reaction times and solvent consumption.[1][2] This guide provides a direct comparison of reaction yields between these two heating methodologies, grounded in experimental data, to help researchers and drug development professionals make informed decisions for their synthetic workflows. We will delve into the fundamental mechanisms of each heating method, present a data-driven yield comparison across common reaction types, and provide detailed, validated protocols.

The Fundamental Difference: How Heat is Delivered

The difference in performance between conventional and microwave heating originates in the physics of energy transfer. Understanding this is key to explaining the often-dramatic variations in reaction outcomes.

Conventional Heating: An Outside-In Approach Traditional methods rely on conduction. An external source (e.g., an oil bath or heating mantle) heats the outer surface of the reaction vessel. This thermal energy is then slowly and inefficiently transferred through the vessel walls to the solvent and reactants via convection.[3] This process inherently creates a temperature gradient, where the vessel walls are significantly hotter than the bulk of the reaction mixture, potentially leading to the decomposition of sensitive reagents or products on these superheated surfaces.[4]

Microwave Synthesis: An Inside-Out Revolution Microwave synthesis is a form of dielectric heating. It utilizes the ability of certain materials to transform electromagnetic energy into heat.[4] The energy is delivered directly and volumetrically to the reactants and solvent, bypassing the need to heat the vessel first.[3][5] This occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as water or ethanol, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction, which manifests as heat.[1][5]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[1]

This direct energy transfer results in rapid, uniform heating of the entire reaction mixture, eliminating the temperature gradients common in conventional methods and often leading to cleaner reactions.[2]

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave Heating (Dielectric) HeatSource Heating Mantle / Oil Bath VesselWall Reaction Vessel Wall HeatSource->VesselWall Conduction ReactionMix_Conv Reaction Mixture (Bulk) VesselWall->ReactionMix_Conv Convection MicrowaveSource Microwave Source (Magnetron) ReactionMix_MW Reaction Mixture (Polar Molecules) MicrowaveSource->ReactionMix_MW Direct Irradiation caption Figure 1. Comparison of Heat Transfer Mechanisms.

Caption: Figure 1. Comparison of Heat Transfer Mechanisms.

Yield Comparison: A Data-Driven Analysis

While MAOS is often associated with higher yields, the reality is nuanced and reaction-dependent. The primary advantages—dramatic rate acceleration and suppression of side reactions—are most pronounced in reactions that are slow or require prolonged heating under conventional conditions.[4] However, for reactions that are already intrinsically fast, the benefits may be less significant.[3]

The following table summarizes experimental data from peer-reviewed studies, directly comparing the two methods across several common organic transformations.

Reaction TypeHeating MethodReaction TimeYield (%)Source
Esterification (Oleic Acid + Ethanol)Conventional4 hours~60%[6]
Microwave10 minutes97.6% [6]
Suzuki Coupling (Aryl Halide + Phenylboronic Acid)Conventional5 minutes94% [3][7]
Microwave5 minutes91%[3][7]
Suzuki Coupling (Aryl Bromide + Boronic Acid)Conventional~24 hoursComparable[8][9]
Microwave20 minutesExcellent [8][9]
Heterocycle Synthesis (Benzotriazole Amides)Conventional3-5 hours65-72%[4]
Microwave5-8 minutes83-93% [4]
Multicomponent Rxn (2-Amino-4,6-diphenylpyrimidine)Conventional24 hours94% [10]
Microwave30 minutes86%[10]
Quinoline Synthesis ConventionalNot specified70%
MicrowaveNot specified90%

Analysis of Causality:

  • Dramatic Rate Acceleration: As seen in the esterification and heterocycle synthesis examples, microwave heating can reduce reaction times from hours to minutes.[4][11] This is due to the rapid, efficient energy transfer that allows the reaction mixture to reach and maintain the target temperature, often even exceeding the solvent's boiling point in a sealed vessel.[12] This minimizes the opportunity for thermal decomposition of starting materials or products, leading to a cleaner reaction profile and higher isolated yields.[1][5]

  • Suppression of Side Reactions: In a Suzuki coupling performed on a polymer-bound substrate, conventional heating for 2 hours led to significant ester cleavage (up to 45%), a detrimental side reaction.[13] When the same reaction was performed under microwave irradiation, it was complete in 2-4 minutes, and this side reaction was effectively suppressed, preserving the integrity of the desired product.[13]

  • The Exception Proves the Rule: The first Suzuki coupling example, where conventional heating gave a slightly higher yield, is instructive.[3][7] This particular reaction is exceptionally fast under the reported conditions, even with traditional heating. In such cases, the kinetic advantage of microwave heating is minimal. This highlights that the choice of heating method must be considered on a case-by-case basis.

Validated Experimental Protocols: Esterification

To provide a practical comparison, we present protocols for a standard Fisher esterification. The goal of this self-validating system is to demonstrate the procedural differences and explain the rationale behind each step.

Protocol 1: Conventional Synthesis via Oil Bath Reflux

This protocol is designed for the synthesis of an ester from a carboxylic acid and an alcohol, a classic equilibrium-driven reaction.

  • Apparatus Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (10 mmol) and n-butanol (30 mmol, 3 equivalents).

    • Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst. Rationale: The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Rationale: The condenser prevents the loss of volatile reactants and solvent during prolonged heating, maintaining the reaction stoichiometry.

    • Place the apparatus in an oil bath preheated to 120 °C.

  • Reaction and Work-up:

    • Heat the mixture under reflux with vigorous stirring for 4 hours.

    • Allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel, dilute with 50 mL of diethyl ether, and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Purify via column chromatography or distillation.

G cluster_conv Conventional Workflow A 1. Assemble Glassware (Flask, Condenser) B 2. Add Reagents & Catalyst A->B C 3. Heat in Oil Bath (4 hours) B->C D 4. Cool Down C->D E 5. Aqueous Work-up (Extraction, Washing) D->E F 6. Purify Product E->F caption Figure 2. Conventional Esterification Workflow.

Caption: Figure 2. Conventional Esterification Workflow.

Protocol 2: Microwave-Assisted Synthesis

This protocol uses a modern microwave reactor to achieve the same transformation with significantly higher efficiency.

  • Apparatus Setup:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add benzoic acid (10 mmol), n-butanol (30 mmol, 3 equivalents), and concentrated sulfuric acid (0.5 mL).

    • Securely cap the vial using a specialized crimper. Rationale: The sealed vessel allows the reaction to be heated above the atmospheric boiling point of the solvent, dramatically increasing the reaction rate according to the Arrhenius equation.

    • Place the vial in the cavity of the microwave reactor.

  • Reaction and Work-up:

    • Program the microwave reactor with the following parameters: Temperature = 150 °C, Ramp Time = 2 minutes, Hold Time = 10 minutes, Power = Dynamic (automatic power adjustment), Stirring = High.

    • After the reaction is complete, cool the vial to room temperature using the instrument's compressed air cooling system. Rationale: Rapid cooling quenches the reaction and prevents potential degradation upon prolonged exposure to high temperatures.

    • Once cooled and vented, open the vial and proceed with the identical aqueous work-up and purification as described in the conventional protocol.

G cluster_mw Microwave Workflow A 1. Add Reagents to MW Vial B 2. Seal Vial A->B C 3. Irradiate in Reactor (10 minutes) B->C D 4. Automated Cooling C->D E 5. Aqueous Work-up (Extraction, Washing) D->E F 6. Purify Product E->F caption Figure 3. Microwave-Assisted Esterification Workflow.

Caption: Figure 3. Microwave-Assisted Esterification Workflow.

Conclusion and Recommendations

Microwave-assisted synthesis is a powerful and often superior alternative to conventional heating, frequently providing higher yields in drastically shorter reaction times.[14] Its ability to deliver energy directly and uniformly to the reaction mixture minimizes side reactions and thermal decomposition, leading to cleaner products.[5]

However, it is not a universal solution. As the data shows, for extremely rapid reactions, conventional heating can sometimes provide comparable or even slightly better yields.[3] Therefore, the decision to use microwave synthesis should be strategic. It is most impactful for:

  • Reactions requiring long reflux times.

  • Syntheses involving thermally sensitive compounds where prolonged heating is detrimental.

  • High-throughput synthesis and library generation where speed is critical.

  • Processes where minimizing by-product formation is a primary goal.

For drug development professionals and researchers, investing in microwave technology can significantly accelerate discovery timelines and improve synthetic efficiency. It represents a key tool in the modern chemist's arsenal for cleaner, faster, and more sustainable chemistry.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.